molecular formula C3H10Si B1584522 Trimethylsilane CAS No. 993-07-7

Trimethylsilane

Número de catálogo: B1584522
Número CAS: 993-07-7
Peso molecular: 74.2 g/mol
Clave InChI: PQDJYEQOELDLCP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimethylsilane (TMS), with the molecular formula C3H10Si, is a volatile organosilicon compound characterized by its reactive Si-H bond . This key functional group makes it a versatile reagent in advanced research and industrial applications, particularly valued as a safer alternative to silane (SiH4) . In the field of materials science and semiconductor technology, this compound serves as a crucial precursor for depositing high-performance thin films via plasma-enhanced chemical vapor deposition (PE-CVD) . It is specifically employed to deposit silicon carbide (SiC), silicon carbonitride (SiCN), and silicon oxycarbonitride (SiOCN) films, which function as durable diffusion barriers and abrasion-resistant coatings . These coatings are integral to semiconductor device fabrication and also demonstrate efficacy in inhibiting biofilm formation on metal surfaces such as titanium alloys and stainless steel . For synthetic organic chemistry, this compound acts as a mild, selective reducing agent . The hydridic hydrogen in the Si-H bond facilitates ionic and free-radical reductions of various functional groups. Its utility extends to serving as a building block for synthesizing more complex organosilicon molecules, enabling the introduction of the trimethylsilyl moiety into target structures . Researchers must note that this compound is an extremely flammable gas and may react violently with strong oxidizers . It requires handling in a well-ventilated environment, typically with specialized gas detection equipment, and must be stored under appropriate conditions to maintain stability . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, veterinary, household, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10Si/c1-4(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDJYEQOELDLCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110477-51-5
Record name Silane, trimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110477-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

74.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Gas or Vapor, Colorless compressed gas with a mild repulsive odor; [Linde Gas MSDS]
Record name Silane, trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethylsilane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18373
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

993-07-7
Record name Trimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=993-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.366
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilane ((CH₃)₃SiH), a key organosilicon compound, serves as a versatile reagent and precursor in organic synthesis and materials science.[1] Its unique chemical properties, stemming from the polarized silicon-hydrogen bond and the steric and electronic effects of the methyl groups, make it a subject of significant interest. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physical characteristics, spectral data, and reactivity. Detailed experimental protocols for the determination of its key properties are also presented to aid researchers in their practical applications.

Physicochemical and Spectroscopic Properties

The fundamental physical and spectroscopic properties of this compound are summarized in the tables below. These properties are crucial for its handling, purification, and characterization.

Physical Properties of this compound
PropertyValue
Molecular Formula C₃H₁₀Si
Molar Mass 74.20 g/mol
Appearance Colorless, volatile liquid or gas
Boiling Point 6.7 °C
Melting Point -135.9 °C
Density 0.638 g/cm³
Water Solubility Insoluble
Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data and Assignments
¹H NMR Singlet at approximately 0.08 ppm (Si-(CH₃)₃) and a multiplet around 3.8-4.0 ppm (Si-H).
¹³C NMR A single resonance for the methyl carbons.
²⁹Si NMR A characteristic signal for the silicon atom.
Infrared (IR) Spectroscopy Strong Si-H stretching vibration in the range of 2100-2200 cm⁻¹, Si-CH₃ rocking and deformation modes around 840 cm⁻¹ and 1250 cm⁻¹, respectively.[2][3]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z 74. A prominent fragment is the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73, which is often the base peak.[4][5][6]

Chemical Reactivity

The reactivity of this compound is dominated by the nature of the silicon-hydrogen bond. The silicon atom is electropositive, and the hydrogen atom is hydridic, making it a good reducing agent and a source of the trimethylsilyl group.

Reactions with Lewis Acids and Bases

This compound can react with strong Lewis acids, which can activate the Si-H bond, making it more susceptible to nucleophilic attack.[7][8][9] Conversely, in the presence of strong bases, the silicon center can be attacked, leading to cleavage of the Si-H bond.

Hydrosilylation

In the presence of a suitable catalyst, typically a transition metal complex, this compound undergoes hydrosilylation reactions with alkenes and alkynes. This reaction involves the addition of the Si-H bond across the carbon-carbon multiple bond, forming a new carbon-silicon bond.

Hydrolysis

While generally stable, under certain conditions, such as in the presence of a catalyst or at elevated temperatures, this compound can undergo hydrolysis to produce trimethylsilanol and hydrogen gas.[10][11][12] The trimethylsilanol can then condense to form hexamethyldisiloxane.

G Reactivity of this compound TMS This compound ((CH₃)₃SiH) LewisAcids Lewis Acids TMS->LewisAcids Activation Hydrosilylation Hydrosilylation (with Alkenes/Alkynes) TMS->Hydrosilylation Catalyst Hydrolysis Hydrolysis TMS->Hydrolysis H₂O Organometallics Organometallic Reagents TMS->Organometallics Reaction ActivatedComplex Activated Si-H Bond LewisAcids->ActivatedComplex Alkylsilane Alkylthis compound Hydrosilylation->Alkylsilane Silanol Trimethylsilanol Hydrolysis->Silanol SilylAnion Trimethylsilyl Anion (or related species) Organometallics->SilylAnion

Key reaction pathways of this compound.

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key chemical properties of this compound.

Determination of Boiling Point (Micro-method)

The boiling point of the volatile this compound can be determined using a micro-boiling point apparatus.

  • Sample Preparation: A small amount of this compound (a few microliters) is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating and Observation: The apparatus is heated slowly. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

  • Pressure Correction: The observed boiling point is corrected to standard pressure (760 mmHg) using a nomograph or the Clausius-Clapeyron equation if the determination is performed at a different atmospheric pressure.

Determination of Density

The density of liquid this compound can be measured using a pycnometer at a controlled temperature.

  • Pycnometer Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., distilled water) at a specific temperature, and the weight is recorded. The volume of the pycnometer is calculated.

  • Sample Measurement: The pycnometer is cleaned, dried, and filled with this compound at the same temperature. The weight of the filled pycnometer is measured.

  • Density Calculation: The density of this compound is calculated by dividing the mass of the this compound by the volume of the pycnometer. Given its volatility, care must be taken to avoid evaporation during weighing. Standard methods like ASTM D4052 can be adapted for this purpose.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Due to its high volatility, preparing an NMR sample of this compound requires care. A small amount of liquid this compound is condensed into a pre-weighed NMR tube at low temperature (e.g., using a dry ice/acetone bath). A deuterated solvent (e.g., CDCl₃) is then added, and the tube is sealed. An internal standard such as tetramethylsilane (TMS) is often used for referencing.

  • Instrumental Parameters:

    • ¹H NMR: A standard one-pulse experiment is typically sufficient. The spectral width should be set to cover the expected chemical shift range (e.g., -1 to 10 ppm).

    • ¹³C NMR: A proton-decoupled experiment is used. A larger number of scans may be required to obtain a good signal-to-noise ratio.

    • ²⁹Si NMR: Specialized pulse sequences may be needed to enhance the signal of the low-gamma ²⁹Si nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a gas-phase IR spectrum, a gas cell is filled with this compound vapor. For a liquid-phase spectrum, a thin film of liquid this compound can be prepared between two salt plates (e.g., KBr or NaCl) in a cold room or by using a cooled cell to prevent rapid evaporation.

  • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty cell or clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: As a volatile compound, this compound is ideally suited for analysis by gas chromatography-mass spectrometry (GC-MS).[15][16] A dilute solution of this compound in a volatile solvent is injected into the GC, where it is vaporized and separated from the solvent.

  • Ionization and Analysis: The separated this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

G Generalized Experimental Workflow for Characterization cluster_physchem Physicochemical Properties cluster_spectro Spectroscopic Analysis cluster_reactivity Reactivity Studies BoilingPoint Boiling Point Determination (Micro-method) Data Comprehensive Chemical Property Profile BoilingPoint->Data Density Density Measurement (Pycnometry) Density->Data NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) NMR->Data IR Infrared Spectroscopy (FTIR) IR->Data MS Mass Spectrometry (GC-MS) MS->Data Reactions Reactions with Acids, Bases, etc. Reactions->Data Sample This compound Sample Sample->BoilingPoint Sample->Density Sample->NMR Sample->IR Sample->MS Sample->Reactions

A generalized workflow for the chemical characterization of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties of this compound, catering to the needs of researchers and professionals in the chemical sciences. The tabulated data offers a quick reference for its physical and spectroscopic characteristics, while the discussion on reactivity highlights its key chemical behaviors. The outlined experimental protocols provide a practical foundation for the laboratory investigation of this important organosilicon compound. A thorough understanding of these properties is essential for the safe and effective utilization of this compound in its various applications.

References

An In-depth Technical Guide to the Mechanism of Action of Trimethylsilane in Silylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of trimethylsilane and its derivatives in silylation reactions. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the chemical principles, experimental protocols, and practical considerations for effectively utilizing these powerful protecting group strategies in organic synthesis and analysis.

Introduction to Silylation

Silylation is a chemical derivatization technique that involves the replacement of an active hydrogen atom in a molecule with a silyl group, most commonly the trimethylsilyl (TMS) group, -Si(CH₃)₃. This process is of paramount importance in organic chemistry for several reasons:

  • Protection of Functional Groups: Silylation temporarily masks reactive functional groups such as hydroxyls, amines, thiols, and carboxylic acids. This allows for subsequent chemical transformations to be carried out on other parts of the molecule without unintended side reactions. The silyl protecting group can be readily removed under specific conditions to regenerate the original functional group.

  • Increased Volatility and Thermal Stability: The replacement of polar -OH, -NH, and -SH groups with a non-polar TMS group significantly reduces intermolecular hydrogen bonding. This leads to increased volatility and thermal stability of the analyte, which is crucial for analytical techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

  • Enhanced Solubility: Silylated derivatives often exhibit improved solubility in non-polar organic solvents.

The general order of reactivity for the silylation of various functional groups is typically: Alcohols > Phenols > Carboxylic Acids > Amines > Amides. This reactivity is also influenced by steric hindrance, with primary functional groups reacting more readily than secondary, and secondary more readily than tertiary.

Core Mechanisms of Trimethylsilylation

The predominant mechanism for the silylation of functional groups with active hydrogens by trimethylsilyl reagents is nucleophilic substitution , generally proceeding via an SN2-like pathway at the silicon atom. The nucleophile (e.g., an alcohol, amine, or thiol) attacks the electrophilic silicon atom of the trimethylsilylating agent, leading to the displacement of a leaving group.

The specific mechanism and the choice of silylating agent and catalyst depend on the nature of the substrate and the desired reaction conditions. The most common trimethylsilylating agents are trimethylsilyl chloride (TMS-Cl), hexamethyldisilazane (HMDS), and N,O-bis(trimethylsilyl)acetamide (BSA).

TMS-Cl is a highly reactive and cost-effective silylating agent. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves two primary purposes: to neutralize the hydrochloric acid (HCl) byproduct and to act as a catalyst by activating the substrate.

The mechanism proceeds as follows:

  • Activation of the Substrate (Optional but common): The basic catalyst can deprotonate the substrate (e.g., an alcohol) to form a more nucleophilic alkoxide.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen (or nitrogen or sulfur) atom of the substrate attacks the electrophilic silicon atom of TMS-Cl.

  • Transition State: A trigonal bipyramidal transition state is formed.

  • Leaving Group Departure: The chloride ion is displaced as the leaving group.

  • Deprotonation: If the substrate was not initially deprotonated, a final deprotonation step by the base yields the silyl ether and the ammonium salt of the acid byproduct.

TMS_Cl_Mechanism

HMDS is a less reactive but more economical silylating agent compared to TMS-Cl. It is often used for large-scale applications. The silylation reaction with HMDS is generally slower and may require heating or the use of a catalyst. The only byproduct of the reaction is ammonia, which is volatile and easily removed.

The reactivity of HMDS can be significantly enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS), iodine, or an acid. The catalyst polarizes the Si-N bond in HMDS, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.

HMDS_Mechanism

BSA is a powerful and versatile silylating agent with high reactivity. It reacts under mild conditions with a wide range of functional groups. The byproducts of the reaction, N-(trimethylsilyl)acetamide and acetamide, are volatile and generally do not interfere with subsequent analysis.

The reaction with BSA proceeds through a nucleophilic attack of the heteroatom of the substrate on one of the silicon atoms of BSA. The reaction is driven by the formation of the stable and volatile byproducts. The reactivity of BSA can be further enhanced by the addition of a catalyst like TMCS, particularly for hindered or less reactive substrates.

BSA_Mechanism

Quantitative Data on Silylation Reactions

The efficiency of a silylation reaction is influenced by the choice of silylating agent, the substrate, the catalyst, and the reaction conditions. The following tables summarize quantitative data on the yields of various silylation reactions.

Table 1: Comparison of Silylating Agents for the Silylation of Alcohols

AlcoholSilylating AgentCatalystSolventTemp. (°C)TimeYield (%)Reference
Benzyl alcoholTESClImidazoleDMFRT-~95
Benzyl alcoholTESOTf2,6-LutidineCH₂Cl₂-78 to RT->98
Benzyl alcoholTESHB(C₆F₅)₃---~85-95
Hindered diarylalkyl carbinolsHMDSI₂CH₂Cl₂RT< 3 minHigh

Table 2: Silylation of Carboxylic Acids and Thiols

SubstrateSilylating AgentCatalystSolventTemp. (°C)TimeYield (%)Reference
Carboxylic AcidsTMSOTriflic acid-03 minHigh
ThiolsTMSOTriflic acid-RT10 minHigh
Fatty AcidsBSA (1% TMCS)-Acetonitrile6060 min-
Meclofenamic acidSilylating mixture I, II, or III----100
Meclofenamic acidMSTFA----93
Meclofenamic acidBSTFA----87

Table 3: Silylation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDSilylating AgentConversion (%)Reference
IbuprofenSilylating mixture I, MSTFA100
IbuprofenSilylating mixture II98
IbuprofenSilylating mixture III80
IbuprofenBSTFA86
IndomethacinAll five silylating reagents98-100
Diclofenac sodium saltSilylating mixture I, MSTFA100
AcetaminophenSilylating mixture I, II, or III100

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful silylation. Below are representative methodologies for key silylation reactions.

Safety Precaution: Silylating agents are moisture-sensitive and can be corrosive. Handle these reagents in a fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (gloves, safety glasses). All glassware should be thoroughly dried before use.

  • Materials: Alcohol, N,O-Bis(trimethylsilyl)acetamide (BSA), Anhydrous pyridine, Reaction vial.

  • Procedure:

    • Dissolve the alcohol in a minimal amount of anhydrous pyridine in a reaction vial.

    • Add a 1.5 to 2-fold molar excess of BSA.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Monitor the reaction progress by GC analysis. If the reaction is incomplete, the heating time can be extended.

  • Materials: Carboxylic acid, N,O-Bis(trimethylsilyl)acetamide (BSA), Trimethylchlorosilane (TMCS) (optional catalyst), Anhydrous solvent (e.g., acetonitrile, pyridine), Reaction vial.

  • Procedure:

    • Weigh 1-5 mg of the carboxylic acid sample into a clean, dry reaction vial.

    • Add 100-200 µL of an anhydrous solvent to dissolve the sample.

    • Add a 2 to 10-fold molar excess of BSA. If the substrate is sterically hindered or less reactive, add a catalyst such as TMCS (typically 1-10% of the BSA volume).

    • Securely cap the vial and mix the contents thoroughly.

    • Heat the reaction mixture at 60-80°C for 15-60 minutes.

    • After cooling to room temperature, the sample is ready for analysis.

  • Materials: Thiol, N-trimethylsilyl-2-oxazolidinone (TMSO), Triflic acid (catalyst), n-Hexane.

  • Procedure:

    • A mixture of TMSO (20 mmol), triflic acid (0.05 mL, cat.), and the corresponding thiol (20 mmol) is stirred at room temperature for 10 minutes.

    • n-Hexane (10 mL) is added and the reaction mixture is stirred for another 2 minutes.

    • The precipitated 2-oxazolidinone byproduct is filtered off.

    • Evaporation of the solvent gives the crude trimethylsilyl thioether, which can be purified by distillation.

Experimental_Workflow

Logical Relationships in Silylation Strategy

The selection of an appropriate silylation strategy depends on a logical consideration of the substrate, the desired reactivity, and the reaction conditions.

Silylation_Strategy

  • Substrate: The nature of the functional group to be silylated is the primary determinant of the required reactivity of the silylating agent. For example, hindered alcohols may require a more powerful reagent like BSA with a TMCS catalyst, while simple primary alcohols can be silylated with HMDS.

  • Choice of Silylating Agent:

    • TMS-Cl: Highly reactive, cost-effective, but produces corrosive HCl. Best for simple, acid-stable substrates.

    • HMDS: Less reactive, economical, produces benign ammonia byproduct. Often requires a catalyst and/or heat. Good for large-scale applications.

    • BSA: Highly reactive, versatile, produces volatile byproducts. Excellent for a wide range of substrates, including those that are more sensitive.

  • Choice of Catalyst: Catalysts are used to enhance the reactivity of less powerful silylating agents like HMDS or to accelerate the reaction of hindered substrates with powerful reagents like BSA.

  • Reaction Conditions: Temperature and reaction time are adjusted based on the reactivity of the substrate and the silylating agent. More hindered or less reactive substrates generally require more forcing conditions (higher temperature, longer reaction time).

By carefully considering these factors, researchers can design and execute effective silylation strategies to achieve their synthetic and analytical goals.

An In-depth Technical Guide to Trimethylsilane (TMS) Safety and Handling in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for Trimethylsilane (TMS) in a laboratory setting. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Understanding this compound (TMS)

This compound, with the chemical formula (CH3)3SiH, is an organosilicon compound widely used in organic synthesis and the semiconductor industry[1][2]. It is a colorless, extremely flammable gas with a slight, repulsive odor[3]. Its reactivity, primarily at the Si-H bond, makes it a valuable reagent, but also necessitates stringent safety measures[1].

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of TMS is fundamental to its safe handling. The following table summarizes key quantitative data:

PropertyValueReferences
Molecular Formula C3H10Si[4]
Molecular Weight 74.2 g/mol [3][4]
Boiling Point 6.7 °C (44 °F)[3]
Melting Point -135.9 °C[3]
Vapor Pressure 594 mmHg at 0 °C[3]
Vapor Density ~2.6 (Air = 1)[3]
Autoignition Temperature 235 °C (455 °F)[3]
Explosion Limits 1.3 - 44 vol %[5]
Solubility in Water Insoluble[3]

Hazard Identification and Risk Assessment

TMS presents several significant hazards that must be managed through a comprehensive risk assessment before any laboratory work commences.

Primary Hazards:

  • Extreme Flammability: TMS is an extremely flammable gas and can form explosive mixtures with air[5][6]. Vapors can travel to an ignition source and flash back[6].

  • Pressure Hazard: As a liquefied gas, containers of TMS may rupture or explode if heated[5][6].

  • Health Hazards: Inhalation may cause coughing, headache, and nausea[5]. Contact with the liquid or gas can cause skin and eye irritation or frostbite[6][7].

A thorough risk assessment should be conducted prior to any experiment involving TMS. The following diagram illustrates a logical workflow for this process.

Risk_Assessment_Workflow cluster_assessment Risk Assessment for TMS Usage start Identify Experiment Using TMS identify_hazards Identify Hazards (Flammability, Pressure, Health) start->identify_hazards evaluate_risks Evaluate Risks (Likelihood and Severity) identify_hazards->evaluate_risks implement_controls Implement Control Measures (See Hierarchy of Controls) evaluate_risks->implement_controls document_protocol Document Safe Operating Procedure (SOP) implement_controls->document_protocol training Train Personnel on SOP document_protocol->training proceed Proceed with Experiment training->proceed

A logical workflow for conducting a risk assessment before using TMS.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is essential when working with TMS.

Engineering Controls:

  • Ventilation: All work with TMS must be conducted in a well-ventilated area, preferably within a certified chemical fume hood with adequate general and local exhaust ventilation[5][8].

  • Process Enclosures: For larger scale or continuous operations, process enclosures or glove boxes should be utilized[5].

  • Grounding and Bonding: To prevent static discharge, which can be an ignition source, all containers and equipment must be properly grounded and bonded[5][8].

  • Explosion-Proof Equipment: Use of explosion-proof electrical equipment is mandatory in areas where TMS is handled or stored[8].

  • Gas Detection: Consider the installation of a flammable gas detection system with alarms.

Personal Protective Equipment (PPE): The following table outlines the minimum required PPE for handling TMS.

Body PartProtective EquipmentSpecificationsReferences
Hands GlovesNeoprene or nitrile rubber gloves.[5][8]
Eyes GogglesChemical safety goggles. Contact lenses should not be worn.[5][8]
Body Lab Coat/ApronFlame-resistant lab coat or suitable protective clothing.[5][8]
Respiratory RespiratorWhere inhalation exposure may occur, respiratory protection is recommended. A self-contained breathing apparatus (SCBA) may be necessary for emergency response.[2][5][8]

The following diagram illustrates the hierarchy of controls, which should be followed to mitigate risks associated with TMS.

Hierarchy_of_Controls elimination Elimination (Most Effective) substitution Substitution engineering Engineering Controls (e.g., Fume Hood, Grounding) administrative Administrative Controls (e.g., SOPs, Training) ppe PPE (Least Effective)

The hierarchy of controls for mitigating TMS-related hazards.

Safe Handling and Experimental Protocol

General Handling Procedures:

  • Handle TMS only in sealed, purged systems whenever possible[5].

  • Use only non-sparking tools[5][8].

  • Avoid all contact with skin and eyes, and do not breathe vapors[5].

  • Wash hands and exposed areas with mild soap and water after handling and before eating, drinking, or smoking[5].

  • Ensure that emergency eyewash stations and safety showers are readily available in the immediate vicinity of any potential exposure[5][8].

Representative Experimental Protocol: Silylation Reaction Using TMS

This protocol outlines a general procedure for a silylation reaction and is not intended to replace a detailed, experiment-specific Standard Operating Procedure (SOP).

  • Preparation:

    • Ensure the reaction will be conducted in a certified chemical fume hood.

    • Assemble and dry all glassware.

    • Prepare a quenching solution (e.g., isopropanol) and have it readily accessible.

    • Don all required PPE.

  • Reaction Setup:

    • Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the substrate in an appropriate anhydrous solvent.

    • Cool the reaction mixture to the desired temperature using an appropriate cooling bath.

  • Addition of TMS:

    • TMS gas is carefully bubbled through the reaction mixture from a lecture bottle equipped with a regulator and a needle valve. The flow rate should be monitored closely.

    • Alternatively, for smaller scale reactions, TMS can be condensed into a pre-calibrated vessel at low temperature and then added to the reaction mixture via cannula.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).

    • Upon completion, quench the reaction by slowly adding the quenching solution.

    • Allow the reaction mixture to warm to room temperature.

    • Proceed with the appropriate aqueous work-up and purification steps.

  • Decontamination:

    • Decontaminate any equipment that has come into contact with TMS using an appropriate solvent (e.g., isopropanol) in the fume hood.

Storage and Disposal

Storage:

  • Store TMS cylinders in a tightly closed container in a cool, dry, and well-ventilated area[4][9].

  • Protect containers from sunlight and store away from heat and ignition sources[5][8].

  • Store away from incompatible materials, such as oxidizing agents[5][8].

  • Cylinders should be properly secured to prevent toppling[6].

Disposal:

  • Dispose of TMS and any contaminated materials in accordance with local, state, and federal regulations[5].

  • Waste may be incinerated in a licensed chemical destruction plant[4].

  • Empty containers may retain product residue and can be hazardous. Do not puncture or incinerate containers[9][10]. Return empty cylinders to the supplier[6].

Emergency Procedures

Spill Response:

In the event of a TMS spill, immediate and decisive action is crucial. The following decision tree outlines the appropriate response.

Spill_Response_Decision_Tree cluster_spill TMS Spill Emergency Response spill TMS Spill Occurs is_major Is the spill large, uncontrolled, or is there a fire? spill->is_major evacuate Evacuate the area. Activate fire alarm. Call emergency services. is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No report Report the incident to the supervisor and EHS. evacuate->report is_trained->evacuate No cleanup Contain the spill. Eliminate ignition sources. Use appropriate absorbents. is_trained->cleanup Yes cleanup->report

A decision tree for responding to a TMS spill.

First Aid:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[11].

  • Skin Contact: Remove contaminated clothing and flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[5][13].

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].

Firefighting:

  • Use dry chemical, carbon dioxide, water spray, or foam as extinguishing media[4][5].

  • Leaking Gas Fire: Do not extinguish a leaking gas fire unless the leak can be stopped safely[5][6].

  • Cool exposed containers with water spray to prevent rupture[5].

  • Firefighters must wear positive pressure self-contained breathing apparatus (SCBA) and full protective gear[5][14].

References

An In-depth Technical Guide to the Synthesis and Purification of High-Purity Trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylsilane (TMS), a foundational organosilicon compound, is of paramount importance in the pharmaceutical and semiconductor industries, primarily for its role in introducing the trimethylsilyl group and as a precursor for thin-film deposition. The stringent purity requirements of these applications necessitate robust and well-characterized synthesis and purification methodologies. This technical guide provides a comprehensive overview of the prevalent synthesis routes for this compound, with a focus on the reduction of trimethylchlorosilane and Grignard reactions. Furthermore, it delves into the critical purification techniques, including fractional distillation and advanced adsorption methods, required to achieve the high-purity levels demanded by modern applications. Detailed experimental protocols, quantitative data, and process visualizations are presented to equip researchers and professionals with the practical knowledge for producing and purifying high-purity this compound.

Synthesis of this compound

The synthesis of this compound predominantly involves the reduction of a suitable trimethylsilyl precursor, most commonly trimethylchlorosilane ((CH₃)₃SiCl). The choice of reducing agent and reaction conditions significantly influences the yield, purity, and impurity profile of the crude product.

Reduction of Trimethylchlorosilane with Lithium Aluminum Hydride

A widely employed laboratory-scale method for the synthesis of this compound is the reduction of trimethylchlorosilane using lithium aluminum hydride (LiAlH₄). This method is favored for its high yields and relatively straightforward procedure.

Reaction:

4(CH₃)₃SiCl + LiAlH₄ → 4(CH₃)₃SiH + LiCl + AlCl₃

Experimental Protocol:

  • Apparatus: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a constant pressure dropping funnel, and a gas outlet connected to a cold trap (e.g., dry ice/acetone bath) is assembled. The entire apparatus must be thoroughly dried and purged with an inert gas, such as nitrogen or argon, to exclude moisture.

  • Reagents:

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous solvent (e.g., diethylene glycol dimethyl ether)

    • Trimethylchlorosilane ((CH₃)₃SiCl)

  • Procedure:

    • Under a continuous inert gas flow, the reaction flask is charged with a suspension of lithium aluminum hydride in the anhydrous solvent.

    • The suspension is stirred, and trimethylchlorosilane is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and external cooling may be necessary to control the reaction temperature.

    • After the addition is complete, the reaction mixture is stirred at a moderately elevated temperature (e.g., 55°C) for several hours to ensure the reaction goes to completion.

    • The volatile this compound product is collected in the cold trap.

  • Yield and Purity: This method can achieve yields of up to 92%. The primary impurities in the crude product include unreacted starting materials, the solvent, and by-products such as dimethylsilane and tetramethylsilane.

Grignard Reaction

The Grignard reaction offers an alternative route to this compound, typically involving the reaction of a methyl Grignard reagent with a silicon hydride source. While versatile, this method requires strict anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.

Reaction:

3CH₃MgBr + SiHCl₃ → (CH₃)₃SiH + 3MgBrCl

Experimental Protocol:

  • Apparatus: A similar setup to the LiAlH₄ reduction is used, ensuring all glassware is flame-dried and maintained under an inert atmosphere.

  • Reagents:

    • Magnesium turnings

    • Methyl bromide (or another suitable methyl halide)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Trichlorosilane (SiHCl₃)

  • Procedure:

    • Preparation of the Grignard Reagent: In the reaction flask, magnesium turnings are covered with the anhydrous solvent. A small crystal of iodine can be added to initiate the reaction. A solution of methyl bromide in the anhydrous solvent is then added dropwise to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. The addition rate is controlled to maintain a gentle reflux.

    • Reaction with Trichlorosilane: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of trichlorosilane in the anhydrous solvent is then added dropwise to the Grignard reagent.

    • Work-up: After the reaction is complete, the mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate) and filtered.

    • The this compound is then isolated from the organic solution by fractional distillation.

Purification of this compound

The crude this compound obtained from synthesis contains various impurities that must be removed to meet the stringent requirements of its applications. The primary purification techniques are fractional distillation and adsorption.

Fractional Distillation

Fractional distillation is a cornerstone technique for the purification of volatile liquids like this compound. It separates components of a mixture based on their differences in boiling points. The efficiency of the separation is dependent on the number of theoretical plates in the distillation column, the reflux ratio, and the temperature gradient.

Key Considerations for Fractional Distillation of this compound:

  • Boiling Points of this compound and Common Impurities: A thorough understanding of the boiling points of the components is crucial for designing an effective distillation process.

CompoundFormulaBoiling Point (°C)
SilaneSiH₄-111.9
MethylsilaneCH₃SiH₃-57.5
Dimethylsilane(CH₃)₂SiH₂-19.6
This compound (CH₃)₃SiH 6.7 [1][2]
Tetramethylsilane(CH₃)₄Si26.6[3][4]
Trimethylchlorosilane(CH₃)₃SiCl57.3
Trimethylsilanol(CH₃)₃SiOH99-100
  • Column Selection: For the separation of this compound from closely boiling impurities like tetramethylsilane, a distillation column with a high number of theoretical plates (e.g., a Vigreux column or a packed column) is recommended.

  • Operating Parameters:

    • Reflux Ratio: The reflux ratio, the ratio of the liquid returned to the column to the liquid removed as distillate, is a critical parameter. A higher reflux ratio generally leads to better separation but requires more energy and longer distillation times. For high-purity applications, an optimized reflux ratio is determined based on the specific impurity profile and desired product purity. A common starting point is a reflux ratio of 1.2 to 1.5 times the minimum reflux ratio.

    • Temperature Profile: A stable and well-controlled temperature gradient along the distillation column is essential for efficient separation. The temperature at the top of the column should be maintained close to the boiling point of the desired fraction (this compound).

Experimental Protocol for Fractional Distillation:

  • The crude this compound is charged into a round-bottom flask with a stir bar.

  • A fractional distillation apparatus is assembled, ensuring all joints are properly sealed.

  • The distillation flask is heated gently in a heating mantle or oil bath.

  • The distillation is carried out at a slow and steady rate, collecting the fraction that distills at or near the boiling point of this compound (6.7°C).

  • The purity of the collected fractions is monitored using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS).

Adsorption on Modified Activated Carbon

For the removal of trace impurities, particularly those with boiling points close to that of this compound, adsorption techniques offer a highly effective solution. A patented method utilizes activated carbon impregnated with copper (II) oxide and zinc oxide to efficiently remove impurities like silane, methylsilane, and dimethylsilane.[5][6]

Preparation of CuO-ZnO Impregnated Activated Carbon:

A standard method for preparing impregnated activated carbon involves the following steps:[7]

  • Pre-treatment of Activated Carbon: The activated carbon is first dried in a vacuum oven at approximately 110°C for several hours to remove any adsorbed moisture.

  • Preparation of Impregnation Solution: A solution of soluble salts of copper and zinc (e.g., copper nitrate and zinc nitrate) is prepared in deionized water. The concentration of the salts is calculated based on the desired metal loading on the activated carbon (typically 1-10 wt% for each metal).[6]

  • Impregnation: The dried activated carbon is immersed in the impregnation solution. The mixture is then agitated, for instance, using an ultrasonic bath, to ensure uniform distribution of the metal salts within the pores of the activated carbon.

  • Drying and Calcination: The impregnated activated carbon is separated from the solution, dried to remove the solvent, and then calcined at an elevated temperature (e.g., 300°C) under an inert atmosphere.[7] This process decomposes the metal salts into their respective oxides (CuO and ZnO), which are the active components for impurity removal.

Experimental Protocol for Purification:

  • Apparatus: A packed bed reactor or a column filled with the prepared CuO-ZnO impregnated activated carbon is used.

  • Procedure:

    • Degassing: The packed bed is heated under vacuum (e.g., at 200°C) to remove any adsorbed moisture and gases from the activated carbon.[5]

    • Adsorption: The crude this compound, in a gaseous state, is passed through the packed bed at a controlled flow rate and temperature (typically near room temperature).

    • The impurities are selectively adsorbed onto the surface of the modified activated carbon.

    • The purified this compound exiting the column is collected.

  • Efficiency: This method has been shown to reduce the concentration of impurities like methylsilane and dimethylsilane to below 1 ppm.[5]

Quality Control and Analysis

To ensure the high purity of the final this compound product, rigorous analytical techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method for identifying and quantifying impurities.

A typical GC-MS analysis of crude this compound would reveal the presence of the desired product along with various impurities. The retention times of the peaks in the chromatogram correspond to different compounds, and the mass spectrometer provides fragmentation patterns that allow for their definitive identification.

Visualization of Processes

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of high-purity this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Precursor Trimethylchlorosilane ((CH₃)₃SiCl) Reduction Reduction (e.g., with LiAlH₄) Precursor->Reduction Grignard Grignard Reaction (e.g., with CH₃MgBr) Crude_TMS Crude this compound Reduction->Crude_TMS Grignard->Crude_TMS Distillation Fractional Distillation Crude_TMS->Distillation Adsorption Adsorption on Modified Activated Carbon Distillation->Adsorption HighPurity_TMS High-Purity This compound Adsorption->HighPurity_TMS Analysis Quality Control (GC-MS) HighPurity_TMS->Analysis

Caption: Overall workflow for this compound synthesis and purification.

Logical Relationship of Purification Steps

The purification of this compound often involves a multi-step approach to effectively remove a range of impurities.

Purification_Logic Crude_TMS Crude this compound (Contains volatile and non-volatile impurities) Fractional_Distillation Fractional Distillation (Removes bulk of impurities with different boiling points) Crude_TMS->Fractional_Distillation Partially_Purified_TMS Partially Purified TMS (Trace impurities may remain) Fractional_Distillation->Partially_Purified_TMS Adsorption Adsorption on Modified Activated Carbon (Removes trace impurities) Partially_Purified_TMS->Adsorption HighPurity_TMS High-Purity this compound Adsorption->HighPurity_TMS

Caption: Logical flow of the multi-step purification process for this compound.

Conclusion

The synthesis and purification of high-purity this compound are critical processes that underpin its use in high-technology and pharmaceutical applications. The selection of the appropriate synthesis method, whether through the reduction of trimethylchlorosilane or via a Grignard reaction, will depend on factors such as the desired scale of production, available reagents, and the acceptable impurity profile of the crude product. Subsequent purification by fractional distillation and specialized adsorption techniques is essential to achieve the stringent purity levels required. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to produce and handle high-purity this compound effectively and safely. Continuous advancements in analytical techniques will further aid in the characterization and removal of trace impurities, pushing the boundaries of purity for this vital chemical.

References

An In-depth Technical Guide to the Spectroscopic Data of Trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Trimethylsilane ((CH₃)₃SiH), a fundamental organosilicon compound, serves as a key building block in organic synthesis and as a precursor in materials science. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a comprehensive overview of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed experimental protocols for data acquisition are presented, alongside a clear tabulation of quantitative data. Logical workflows and structure-spectra correlations are illustrated using diagrams to facilitate a deeper understanding for researchers in chemistry and drug development.

Molecular Structure

This compound consists of a central silicon atom tetrahedrally bonded to three methyl (–CH₃) groups and one hydride (–H) group. This simple, symmetric structure gives rise to distinct and readily interpretable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by probing the magnetic environments of its ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of protons. The nine equivalent protons of the three methyl groups give rise to a single signal, which is split into a doublet by the adjacent Si-H proton. The unique Si-H proton is, in turn, split by the nine methyl protons into a decet (a multiplet of 10 lines, following the n+1 rule where n=9).

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
(CH₃)₃Si–~0.08Doublet3.8 (⁴JHH)
(CH₃)₃Si–H ~4.00Decet3.8 (⁴JHH)

Data sourced from similar organosilane compounds and spectral databases.

¹³C NMR Spectroscopy

Due to the molecular symmetry, the three methyl carbons in this compound are chemically equivalent, resulting in a single signal in the ¹³C NMR spectrum. Its chemical shift is observed very close to that of the tetramethylsilane (TMS) reference standard.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon TypeChemical Shift (δ, ppm)
(C H₃)₃SiH~ -2.0 (Estimated)

Note: The precise experimental value can vary slightly with solvent and temperature. This value is an estimation based on the substituent effects relative to TMS (δ = 0.0 ppm).

Experimental Protocol: NMR Spectroscopy

Acquiring high-quality NMR spectra of the volatile this compound (Boiling Point: 6.7 °C) requires specific sample handling procedures.

  • Sample Preparation: A solution is prepared by bubbling this compound gas through or condensing it into a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) at low temperature (e.g., in a dry ice/acetone bath).

  • Tube Sealing: The NMR tube must be flame-sealed or fitted with a J. Young valve to prevent the evaporation of the volatile analyte and solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Data Acquisition: The sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to produce a single sharp peak, and a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • Temperature Control: The spectrometer's variable temperature unit should be set to a consistent temperature (e.g., 25 °C) to ensure reproducibility.

Infrared (IR) Spectroscopy

Gas-phase Fourier Transform Infrared (FTIR) spectroscopy identifies the characteristic vibrational modes of this compound's functional groups. The spectrum is dominated by strong absorptions corresponding to C-H stretching, Si-H stretching, and various bending and rocking modes of the methyl groups attached to silicon.

Table 3: Key IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
~2960C–H asymmetric stretchStrong
~2900C–H symmetric stretchMedium
~2120Si–H stretchStrong
~1255Si–CH₃ symmetric deformation (bend)Strong
~845Si–CH₃ rockStrong
~755Si–C stretchStrong

Data compiled from various spectral databases and literature on organosilicon compounds.[1][2]

Experimental Protocol: Gas-Phase FTIR Spectroscopy
  • Gas Cell Preparation: A gas cell with KBr or NaCl windows is evacuated to remove atmospheric gases (H₂O, CO₂). A background spectrum of the empty cell is recorded.

  • Sample Introduction: A small partial pressure of this compound gas is introduced into the evacuated gas cell. The pressure is monitored with a manometer to ensure a sufficient concentration for detection without pressure broadening effects.

  • Data Acquisition: The IR beam is passed through the gas cell, and the resulting interferogram is recorded by the detector.

  • Data Processing: A Fourier transform is applied to the interferogram to generate the frequency-domain IR spectrum. The previously recorded background spectrum is automatically subtracted to yield the final absorption spectrum of this compound. High resolution (e.g., 0.5 cm⁻¹) is often used to resolve the sharp rotational-vibrational bands characteristic of gas-phase spectra.[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which provides structural confirmation. The molecule readily ionizes and fragments in a predictable manner.

Table 4: Major Ions in the Electron Ionization Mass Spectrum of this compound

m/zProposed Ion FragmentFormulaRelative Intensity (%)
74Molecular Ion[C₃H₁₀Si]⁺•25
73Loss of H•[C₃H₉Si]⁺45
59Loss of CH₃• (Base Peak)[C₂H₇Si]⁺100
45Loss of C₂H₅•[CH₄Si]⁺•30
43Loss of SiH₃•[C₃H₇]⁺40

Data obtained from the NIST Mass Spectrometry Data Center.[4]

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction: As a volatile gas, this compound is introduced directly into the ion source from a gas reservoir via a calibrated leak valve. For analysis of reaction mixtures, it can be introduced via a Gas Chromatography (GC) interface (GC-MS).

  • Ionization: In the ion source, the gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a radical cation (the molecular ion).[2]

  • Fragmentation: The excess energy imparted during ionization leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis

Spectroscopic Analysis Workflow

The logical flow from sample preparation to final data interpretation for the comprehensive spectroscopic analysis of this compound is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Raw Data cluster_analysis Data Analysis & Interpretation prep_nmr Dissolution in Deuterated Solvent acq_nmr NMR Spectrometer (¹H, ¹³C) prep_nmr->acq_nmr Sealed Tube prep_ir Introduction into Evacuated Gas Cell acq_ir FTIR Spectrometer prep_ir->acq_ir prep_ms Introduction into High Vacuum Source acq_ms EI Mass Spectrometer prep_ms->acq_ms data_nmr FID Signal acq_nmr->data_nmr data_ir Interferogram acq_ir->data_ir data_ms Ion Abundance vs. m/z acq_ms->data_ms analysis_nmr Chemical Shifts (δ) Coupling Constants (J) data_nmr->analysis_nmr Fourier Transform analysis_ir Vibrational Frequencies (cm⁻¹) data_ir->analysis_ir Fourier Transform analysis_ms Fragmentation Pattern (m/z) data_ms->analysis_ms interpretation Structural Confirmation analysis_nmr->interpretation analysis_ir->interpretation analysis_ms->interpretation

Caption: General workflow for the spectroscopic analysis of this compound.
Structural Elucidation Map

This diagram illustrates the direct correlation between the structural components of this compound and their respective spectroscopic signals.

G mol {(CH₃)₃SiH} nmr_h ¹H NMR δ ~0.08 ppm (doublet, 9H) δ ~4.00 ppm (decet, 1H) mol->nmr_h:f1 Methyl Protons mol->nmr_h:f2 Si-H Proton nmr_c ¹³C NMR δ ~ -2.0 ppm (1 signal) mol->nmr_c:f1 Methyl Carbons ir IR ~2960 cm⁻¹ (C-H str) ~2120 cm⁻¹ (Si-H str) ~1255 cm⁻¹ (Si-CH₃ bend) ~845 cm⁻¹ (Si-CH₃ rock) mol->ir:f1 C-H Bonds mol->ir:f2 Si-H Bond mol->ir:f3 Si-C Bonds ms EI-MS m/z 74 (M⁺•) m/z 59 ([M-CH₃]⁺) mol->ms:f1 Whole Molecule mol->ms:f2 Loss of CH₃

Caption: Correlation map of this compound's structure to its key spectroscopic signals.

References

Trimethylsilane as a Precursor for Silicon Carbide Deposition: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon carbide (SiC) is a wide-bandgap semiconductor renowned for its exceptional physical and chemical properties, including high thermal stability, chemical inertness, and excellent wear and corrosion resistance. These characteristics make it a highly desirable material for a wide range of applications, from high-power electronic devices to protective coatings in harsh environments. The deposition of high-quality SiC thin films is crucial for harnessing these properties, and the choice of precursor plays a pivotal role in the deposition process.

Trimethylsilane ((CH₃)₃SiH or 3MS) has emerged as a promising single-source precursor for the chemical vapor deposition (CVD) of SiC films. Its use offers several advantages over traditional precursors like silane (SiH₄), including enhanced safety due to its non-pyrophoric nature. Furthermore, 3MS allows for the deposition of SiC at relatively low temperatures, which is advantageous for processes sensitive to thermal budgets. This technical guide provides a comprehensive overview of the use of this compound for SiC deposition, focusing on experimental protocols, the influence of process parameters on film properties, and the underlying chemical mechanisms.

Deposition Methods and Experimental Protocols

This compound is compatible with various CVD techniques, most notably Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Low-Pressure Chemical Vapor Deposition (LPCVD).[1]

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD utilizes plasma to energize the precursor gases, enabling deposition at lower temperatures than thermal CVD methods. This is particularly beneficial for temperature-sensitive substrates.

Typical Experimental Protocol for PECVD of a-SiC:H films:

  • Substrate Preparation: Silicon wafers are commonly used as substrates. They are first cleaned using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.

  • Chamber Preparation: The PECVD chamber is evacuated to a base pressure typically in the range of 10⁻⁶ Torr to minimize atmospheric contamination.

  • Deposition:

    • The substrate is heated to the desired deposition temperature, which can range from 200°C to 400°C.[2]

    • This compound is introduced into the chamber along with a carrier gas, such as argon (Ar) or helium (He).[2][3]

    • An RF plasma is ignited to initiate the decomposition of the precursor and the deposition of the SiC film. RF power can be varied, for instance, between 100 W and 600 W.[2]

    • The chamber pressure is maintained at a constant value during deposition, typically between 2 and 8 Torr.[2]

  • Post-Deposition: After the desired film thickness is achieved, the plasma is extinguished, and the chamber is cooled down under vacuum before the substrate is removed.

Low-Pressure Chemical Vapor Deposition (LPCVD)

LPCVD relies on thermal energy to drive the chemical reactions for film deposition and is performed at reduced pressures to improve film uniformity and conformal coverage.

Typical Experimental Protocol for LPCVD of SiC films:

  • Substrate Preparation: Similar to PECVD, substrates (e.g., silicon wafers) are thoroughly cleaned.

  • Chamber Preparation: The LPCVD furnace tube is evacuated to a low base pressure.

  • Deposition:

    • The substrates are loaded into the furnace, which is then heated to the deposition temperature, typically below 1000°C for 3MS.[1]

    • A controlled flow of this compound, often diluted with a carrier gas like hydrogen (H₂), is introduced into the furnace.

    • The pressure within the furnace is maintained at a specific low pressure throughout the deposition process.

  • Post-Deposition: Upon completion, the gas flow is stopped, and the furnace is cooled down before the wafers are unloaded.

Data Presentation: Influence of Process Parameters on Film Properties

The properties of the deposited SiC films are highly dependent on the deposition parameters. The following tables summarize the qualitative and quantitative relationships observed in PECVD and LPCVD processes using this compound.

Table 1: PECVD Process Parameters vs. Amorphous Hydrogenated Silicon Carbide (a-SiC:H) Film Properties

Process ParameterInvestigated RangeEffect on Deposition RateEffect on Refractive IndexEffect on Dielectric ConstantEffect on Stoichiometry (Si:C)
Temperature 200 - 400 °C[2]Increases with temperatureGenerally increases with temperatureDecreases with post-deposition annealing[3]Can be tuned to 1:1 under certain conditions[3]
RF Power 100 - 600 W[2]Increases with powerCan be influenced by power-Can be affected by plasma power
Pressure 2 - 8 Torr[2]Can be optimized to avoid particle formation[2]---
3MS Flow Rate 25 - 100 sccm[2]Increases with flow rate1.79 - 2.36 (with Ar carrier gas)[2]--

Table 2: General Mechanical and Electrical Properties of a-SiC:H Films from 3MS

PropertyAs-Deposited ValueAnnealed Value (1100°C)Deposition MethodReference
Young's Modulus --PECVD[3]
Hardness --PECVD[3]
Relative Dielectric Constant 3.902.69PECVD[3]

Note: Comprehensive quantitative data correlating a wide range of process parameters to mechanical properties for pure SiC films from 3MS is limited in the reviewed literature. Much of the available data is for SiCN:H or SiCO:H films.

Signaling Pathways and Experimental Workflows

Decomposition Pathway of this compound

The deposition of SiC from this compound involves the decomposition of the 3MS molecule in the gas phase and subsequent surface reactions. While the complete reaction mechanism is complex, studies on the thermal decomposition of 3MS and related organosilanes provide insight into the key initial steps. The decomposition is initiated by the cleavage of the weakest bonds in the 3MS molecule, which are the Si-H and Si-C bonds.[4]

G cluster_gas_phase Gas Phase Reactions cluster_surface Surface Reactions 3MS (CH3)3SiH SiH_cleavage Si-H Bond Cleavage 3MS->SiH_cleavage Energy (Thermal/Plasma) SiC_cleavage Si-C Bond Cleavage 3MS->SiC_cleavage Energy (Thermal/Plasma) Radical_pool Radical Pool ((CH3)3Si•, H•, CH3•) SiH_cleavage->Radical_pool SiC_cleavage->Radical_pool Secondary_reactions Secondary Reactions (e.g., H abstraction) Radical_pool->Secondary_reactions Film_precursors Film Precursors (e.g., Si-containing radicals) Secondary_reactions->Film_precursors Adsorption Adsorption of Precursors Film_precursors->Adsorption Surface_diffusion Surface Diffusion Adsorption->Surface_diffusion Incorporation Incorporation into Film Surface_diffusion->Incorporation Desorption Desorption of Byproducts Incorporation->Desorption SiC_film SiC Film Growth Incorporation->SiC_film

This compound Decomposition and SiC Film Formation Pathway

The initial decomposition of this compound generates a pool of reactive radicals, including trimethylsilyl ((CH₃)₃Si•), hydrogen (H•), and methyl (CH₃•) radicals. These radicals then undergo a series of secondary gas-phase reactions, such as hydrogen abstraction, which lead to the formation of various film-forming precursors.[4] These precursors adsorb onto the substrate surface, diffuse, and react to form the SiC film, with volatile byproducts desorbing from the surface.

Experimental Workflow for SiC Deposition

The following diagram illustrates a typical workflow for the deposition and characterization of SiC thin films using this compound as a precursor.

G cluster_characterization Characterization Techniques Substrate_Prep Substrate Cleaning (e.g., RCA Clean) Deposition CVD Deposition (PECVD or LPCVD) Precursor: (CH3)3SiH Substrate_Prep->Deposition Characterization Film Characterization Deposition->Characterization Structural Structural (XPS, FTIR) Characterization->Structural Optical Optical (Ellipsometry) Characterization->Optical Mechanical Mechanical (Nanoindentation) Characterization->Mechanical Electrical Electrical (C-V Measurement) Characterization->Electrical

References

An In-depth Technical Guide to the Physical Properties and Phase Diagram of Trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of trimethylsilane ((CH₃)₃SiH), a versatile organosilicon compound. Due to its applications in semiconductor manufacturing and as a reducing agent in organic synthesis, a thorough understanding of its physical characteristics is paramount for safe handling, process optimization, and theoretical modeling. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and presents a representative phase diagram based on available data.

Physical Properties of this compound

This compound is a colorless, volatile, and highly flammable gas at standard temperature and pressure, with a slight, repulsive odor.[1] It is crucial to handle this compound in well-ventilated areas and away from ignition sources.[2][3][4][5]

The physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueNotesSource(s)
Molecular Formula C₃H₁₀Si[2][3][6]
Molecular Weight 74.20 g/mol [1][2][3][6]
Boiling Point 6.7 °C (44.1 °F; 279.8 K)At 1 atm[1][2][3][6]
Melting Point -135.9 °C (-212.6 °F; 137.2 K)[1][2][3][6]
Critical Temperature 158.85 °C (317.93 °F)[2][4]
Critical Pressure 31.48 atm[2][4]
Density (liquid) 0.638 g/mLAt 6.7 °C[1][2]
0.62 g/mLAt 25 °C[3]
Vapor Density ~2.6 (Air = 1)[1]
Vapor Pressure 594 mmHgAt 0 °C[1]
1218 mmHgAt 25 °C[2][4]
1433 torrAt 25 °C[3]
Solubility in Water Insoluble[1][4]
Dipole Moment 0.52 Debye[2]
Heat of Vaporization (ΔHvap) 24.3 kJ/mol (5.8 kcal/mol)[2]

Phase Diagram of this compound

The diagram below shows the solid, liquid, and gaseous phases of this compound. The lines separating these phases represent the conditions of equilibrium between them: the sublimation curve (solid-gas), the melting curve (solid-liquid), and the vaporization curve (liquid-gas). The triple point is the unique condition of temperature and pressure at which all three phases can coexist in equilibrium. The critical point marks the terminus of the liquid-gas equilibrium curve, above which a supercritical fluid exists.

Trimethylsilane_Phase_Diagram Phase Diagram of this compound p_crit p_boil p_melt p_triple p_triple->p_boil Vaporization Curve p_triple->p_melt Melting Curve Gas Gas p_triple->Gas Sublimation Curve t_crit t_boil t_melt t_triple Solid Solid Liquid Liquid Supercritical Supercritical Fluid TriplePoint Triple Point CriticalPoint Critical Point TriplePoint_label Triple Point CriticalPoint_label Critical Point (158.85 °C, 31.48 atm) BoilingPoint_label Normal Boiling Point (6.7 °C, 1 atm) MeltingPoint_label Normal Melting Point (-135.9 °C, 1 atm) xlabel Temperature (°C) ylabel Pressure (atm)

A representative phase diagram for this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for volatile liquids can be applied. Due to the flammable and volatile nature of this compound, all procedures must be conducted in a controlled environment, such as a fume hood, with appropriate personal protective equipment.

1. Determination of Boiling Point:

The boiling point of this compound at atmospheric pressure can be determined using a simple distillation apparatus.

  • Apparatus: A small round-bottom flask, a condenser, a thermometer, a heating mantle, and a collection flask.

  • Procedure:

    • A small volume of liquid this compound is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled with the thermometer bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.

    • The liquid is gently heated.

    • The temperature is recorded when a steady stream of condensate is observed on the thermometer bulb and the temperature reading remains constant. This constant temperature is the boiling point.

2. Determination of Vapor Pressure:

The vapor pressure of this compound at different temperatures can be measured using a static method.

  • Apparatus: A thermostated, evacuated vessel connected to a pressure transducer or a manometer.

  • Procedure:

    • A small, degassed sample of liquid this compound is introduced into the evacuated vessel.

    • The vessel is immersed in a constant-temperature bath, and the system is allowed to reach thermal equilibrium.

    • The pressure inside the vessel, which is the vapor pressure of the liquid at that temperature, is measured.

    • This process is repeated at various temperatures to obtain a vapor pressure curve. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization.

3. Construction of a Phase Diagram:

A phase diagram is constructed by determining the phase boundaries experimentally.

  • Vaporization Curve: Determined by measuring the vapor pressure at different temperatures as described above.

  • Melting Curve: The effect of pressure on the melting point is determined using a high-pressure apparatus. The sample is subjected to various pressures, and the melting point at each pressure is determined by observing the phase transition, often through changes in volume or by thermal analysis.

  • Sublimation Curve: This can be determined by measuring the vapor pressure of the solid at different temperatures below the triple point using a similar static method as for the liquid.

  • Triple Point: The triple point is the temperature and pressure at which the solid, liquid, and vapor phases are in equilibrium. It can be determined by observing the sample in a sealed cell where the temperature and pressure are carefully controlled until all three phases are present and stable.

4. Workflow for Physical Property Determination:

The logical flow for determining the key physical properties and constructing the phase diagram is illustrated below.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_properties Physical Property Measurement cluster_phase_diagram Phase Diagram Construction synthesis Synthesis and Purification of this compound boiling_point Boiling Point Determination (Distillation) synthesis->boiling_point melting_point Melting Point Determination (Capillary Method) synthesis->melting_point vapor_pressure Vapor Pressure Measurement (Static Method) synthesis->vapor_pressure density Density Measurement (Pycnometry) synthesis->density phase_boundaries Determine Phase Boundaries (Melting, Vaporization, Sublimation Curves) boiling_point->phase_boundaries melting_point->phase_boundaries vapor_pressure->phase_boundaries triple_point Identify Triple Point phase_boundaries->triple_point critical_point Determine Critical Point phase_boundaries->critical_point phase_diagram Construct Phase Diagram triple_point->phase_diagram critical_point->phase_diagram

References

Methodological & Application

Application Notes and Protocols for Trimethylsilane (TMS) Derivatization in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Trimethylsilylation (TMS) Derivatization

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, many biologically and pharmaceutically relevant molecules, such as amino acids, sugars, steroids, and fatty acids, are polar and non-volatile due to the presence of active hydrogen atoms in functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH).[1][2][3][4] This polarity leads to poor chromatographic performance, including broad, tailing peaks and low detector response.[3]

To overcome these limitations, a chemical modification process known as derivatization is employed.[2][3] Trimethylsilylation (TMS) is one of the most common and effective derivatization techniques used in GC-MS.[5][6] This process replaces the active hydrogens in polar functional groups with a nonpolar trimethylsilyl (TMS) group [-Si(CH₃)₃].[1][2] The resulting TMS derivatives are more volatile, less polar, and more thermally stable, making them suitable for GC-MS analysis.[2][5][7] This leads to improved chromatographic results, including sharper, more symmetrical peaks and better separation.[3]

Key Reagents and Their Roles

The success of TMS derivatization hinges on the appropriate selection of silylating reagents. The most common reagents include:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent. Its by-products are highly volatile and typically do not interfere with the analysis of early-eluting compounds.[3][8]

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another strong silylating agent, often preferred for its volatility and clean reaction byproducts.[9][10]

  • Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with BSTFA or MSTFA (commonly at 1-10%).[1][2][6] TMCS significantly enhances the reactivity of the primary silylating agent, especially for sterically hindered or less reactive functional groups.[1][2][3]

  • Pyridine: Frequently used as a basic catalyst and solvent to speed up the reaction, particularly with sterically hindered groups.[2][8]

It is crucial to perform derivatization under anhydrous conditions, as silylating reagents are highly sensitive to moisture, which can lead to poor reaction yield and instability of the derivatives.[5][11]

Data Presentation: Recommended Reaction Conditions

The optimal reaction conditions for TMS derivatization are dependent on the analyte's structure and the sample matrix. The following tables provide recommended starting conditions for various compound classes based on established literature. These conditions may require further optimization for specific applications.

Table 1: General Analytes with BSTFA + 1% TMCS

Analyte ClassReaction Temperature (°C)Reaction Time (minutes)Recommended Solvent(s)Notes
Alcohols, Phenols, simple Carboxylic Acids60 - 8015 - 60Aprotic solvents (e.g., Acetonitrile, DCM)Many simple compounds derivatize at room temperature upon dissolution.[1]
General Pharmaceuticals6030Acetonitrile, Ethyl AcetateA good starting point for a wide range of pharmaceutical compounds.[1]
Fatty Acids6060Aprotic solvents (e.g., Acetonitrile)Ensure a molar excess of the silylating reagent.[1][12]
Steroids (general)75 - 8030Pyridine, DimethylformamideDegradation can occur at higher temperatures in pyridine.[1]
Steroid EstrogensRoom Temperature15PyridineHeating is often unnecessary for this class of compounds.[1]
Amino Acids100 - 15030 - 150AcetonitrileHigher temperatures and longer times may be needed for complete derivatization.[1][13]
Sugars and Sugar Alcohols30 - 37 (Silylation)30 - 60 (Silylation)PyridineA two-step process with methoximation is highly recommended.[5][14]
β-blockers and β-agonists6030Ethyl AcetateA 1:1 (v/v) mixture of reagent and solvent is often effective.[1]

Experimental Protocols

Protocol 1: Single-Step Derivatization for General Analytes (e.g., Alcohols, Phenols, Simple Carboxylic Acids)

This protocol is a general guideline and can be adapted for various analytes.

Materials:

  • Sample containing analytes of interest

  • BSTFA + 1% TMCS (or MSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane (DCM), pyridine)

  • GC vials with caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate the water under a gentle stream of nitrogen.[13] Transfer a known amount of the dried sample (typically 1-10 mg) to a GC vial.

  • Solvent Addition (Optional): If necessary, dissolve the dried sample in a small volume of an appropriate anhydrous aprotic solvent.[8]

  • Reagent Addition: Add an excess of the silylating reagent (e.g., 100-500 µL of BSTFA + 1% TMCS).[1] A molar excess of at least 2:1 of the reagent to active hydrogens is recommended.[1][13]

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds.[1] Heat the vial at the recommended temperature (e.g., 60-80°C) for the specified time (e.g., 15-60 minutes).[1] For many simple compounds, the reaction may be complete at room temperature as soon as the sample dissolves.[1]

  • Analysis: Cool the vial to room temperature before opening. The sample can be injected directly into the GC-MS or diluted with an appropriate solvent if necessary.[1][8]

Protocol 2: Two-Step Derivatization for Carbonyl-Containing Compounds (e.g., Sugars, Keto-Acids)

For compounds containing carbonyl groups (aldehydes and ketones), a two-step derivatization involving methoximation followed by silylation is recommended to prevent the formation of multiple derivatives from tautomers.[5][7][10]

Materials:

  • Sample containing analytes of interest

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • MSTFA (or BSTFA + 1% TMCS)

  • GC vials with caps

  • Vortex mixer

  • Heating block or oven

Procedure:

  • Sample Preparation: Lyophilize or evaporate the sample to complete dryness in a GC vial.[7]

  • Methoximation: Add the methoxyamine hydrochloride solution (e.g., 50 µL) to the dried sample.[1][7] Tightly cap the vial, vortex, and heat at a recommended temperature (e.g., 30-60°C) for a specified time (e.g., 60-90 minutes) with agitation.[1][15] This step converts carbonyl groups to their methoxime derivatives.[7][10]

  • Silylation: After cooling the vial to room temperature, add the silylating reagent (e.g., 80-90 µL of MSTFA).[7][14] Recap the vial, vortex, and heat at the recommended temperature (e.g., 37°C) for the specified time (e.g., 30-60 minutes) with agitation.[7][15]

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.[8]

Mandatory Visualizations

Experimental Workflows

G cluster_0 Protocol 1: Single-Step Derivatization cluster_1 Protocol 2: Two-Step Derivatization A1 Dry Sample B1 Add Silylating Reagent (e.g., BSTFA + 1% TMCS) A1->B1 C1 Vortex and Heat (e.g., 60-80°C for 15-60 min) B1->C1 D1 Cool to Room Temperature C1->D1 E1 Inject into GC-MS D1->E1 A2 Dry Sample B2 Methoximation: Add MeOx in Pyridine, Heat (e.g., 30-60°C for 60-90 min) A2->B2 C2 Cool to Room Temperature B2->C2 D2 Silylation: Add Silylating Reagent (e.g., MSTFA), Heat (e.g., 37°C for 30-60 min) C2->D2 E2 Cool to Room Temperature D2->E2 F2 Inject into GC-MS E2->F2

Caption: Workflows for single-step and two-step TMS derivatization.

Signaling Pathways and Logical Relationships

Reaction cluster_legend Legend Analyte Analyte with Active Hydrogen R-XH Derivative TMS Derivative (Volatile) R-X-Si(CH₃)₃ Analyte->Derivative + Reagent Reagent Silylating Reagent (CH₃)₃Si-Y Byproduct Byproduct H-Y R = Organic Moiety R = Organic Moiety X = O, S, NH X = O, S, NH Y = Leaving Group (e.g., -N(Si(CH₃)₃)COCF₃ from BSTFA) Y = Leaving Group (e.g., -N(Si(CH₃)₃)COCF₃ from BSTFA)

Caption: General chemical reaction for trimethylsilylation.

References

Application Notes and Protocols: Trimethylsilyl Ethers for the Silylation of Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of organic synthesis, particularly in the development of complex molecules and pharmaceuticals, the temporary protection of reactive functional groups is a critical strategy. The hydroxyl groups of alcohols and phenols are highly reactive and can interfere with a wide range of chemical transformations. Silylation, the introduction of a silyl group such as trimethylsilyl (TMS), is a robust and widely employed method for the protection of these hydroxyl moieties.[1][2][3][4] The resulting trimethylsilyl ethers are generally stable under various reaction conditions, yet can be readily cleaved to regenerate the original alcohol or phenol.[1][5] This document provides detailed application notes and protocols for the silylation of alcohols and phenols using trimethylsilylating agents.

Advantages of Trimethylsilyl Protection

The use of trimethylsilyl ethers as protecting groups offers several distinct advantages in organic synthesis:

  • Increased Stability: Silylation protects sensitive hydroxyl groups from a variety of reaction conditions, including oxidation, reduction, and reactions with organometallic reagents.[1][6]

  • Improved Yields: By preventing unwanted side reactions, the use of TMS protection can significantly enhance the overall yield of a synthetic sequence.[2]

  • Enhanced Volatility: The formation of TMS ethers increases the volatility of polar compounds, making them more amenable to analysis by techniques such as gas chromatography (GC).[1][2]

  • Mild Deprotection: The TMS group can be easily removed under mild acidic conditions or by treatment with a fluoride ion source, ensuring the integrity of the target molecule.[1][5][7]

Reaction Mechanism

The silylation of alcohols and phenols with a trimethylsilylating agent, such as chlorothis compound (TMSCl), proceeds via a nucleophilic substitution reaction, often resembling an SN2 mechanism.[1][5] The alcohol or phenol acts as a nucleophile, attacking the electrophilic silicon atom of the silylating agent. This process is typically facilitated by a base, which deprotonates the hydroxyl group to form a more potent nucleophile (an alkoxide or phenoxide) and neutralizes the acidic byproduct (e.g., HCl).[1][5]

Silylation_Mechanism cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol/Phenol) ROSiMe3 R-O-Si(CH₃)₃ (Trimethylsilyl Ether) ROH->ROSiMe3 Nucleophilic Attack on Si TMSCl (CH₃)₃Si-Cl (Trimethylsilyl Chloride) TMSCl->ROSiMe3 BaseHCl Base-H⁺Cl⁻ TMSCl->BaseHCl Cl⁻ displacement Base Base (e.g., Et₃N) Base->ROH Deprotonation Experimental_Workflow start Start dissolve Dissolve Alcohol/Phenol in Anhydrous Solvent start->dissolve add_base Add Base (e.g., Triethylamine) dissolve->add_base add_silylating_agent Add Silylating Agent (e.g., TMSCl or HMDS) add_base->add_silylating_agent react Stir at Appropriate Temperature add_silylating_agent->react monitor Monitor Reaction (TLC) react->monitor workup Aqueous Workup/ Quenching monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (e.g., Chromatography) dry_concentrate->purify end End purify->end Deprotection_Pathways start R-O-Si(CH₃)₃ (TMS Ether) acid_deprotection Mild Acidic Conditions (e.g., HCl in MeOH) start->acid_deprotection fluoride_deprotection Fluoride Ion Source (e.g., TBAF in THF) start->fluoride_deprotection end R-OH (Alcohol/Phenol) acid_deprotection->end fluoride_deprotection->end

References

Application Notes: Trimethylsilane (3MS) in Semiconductor Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-3MS-DEPOSITION-2025 Version: 1.0 For: Researchers, scientists, and drug development professionals.

Introduction to Trimethylsilane (3MS) as a Precursor

This compound (3MS), with the chemical formula (CH₃)₃SiH, is an organosilicon compound widely utilized in the semiconductor industry for the deposition of high-purity, high-performance thin films.[1][2][3] It serves as a versatile precursor in various chemical vapor deposition (CVD) techniques, most notably Plasma-Enhanced Chemical Vapor Deposition (PECVD), to fabricate critical components in advanced memory and microprocessor chips.[3]

Key Properties and Advantages:

  • Single-Source Precursor: 3MS contains both silicon and carbon, making it an effective single-source precursor for silicon carbide (SiC) based films.[1]

  • Safety: It is considered a safer, non-pyrophoric alternative to highly flammable gases like silane (SiH₄).[1]

  • Versatility: 3MS is used to deposit a range of thin films, including amorphous hydrogenated silicon carbide (a-SiC:H), low-k carbon-doped silicon oxides (SiCOH), and silicon carbonitride (SiCN).[3][4] These films function as etch-stop layers, copper diffusion barriers, hard masks, and low-permittivity intermetal dielectrics.[3]

  • Process Compatibility: The deposition processes using 3MS are compatible with standard semiconductor fabrication equipment and can be performed at relatively low temperatures.[1][4]

Application: Deposition of Amorphous Silicon Carbide (a-SiC:H) Thin Films

Overview

Amorphous hydrogenated silicon carbide (a-SiC:H) films deposited using 3MS are integral to copper damascene interconnect technology. These films exhibit excellent properties as copper diffusion barriers and etch-stop layers, preventing copper migration into the surrounding dielectric material, which can cause device failure.[5][6] The dielectric constant (k) of a-SiC:H films can be tuned, making them an attractive replacement for traditional silicon nitride (Si₃N₄), which has a higher dielectric constant.[7][8]

Experimental Protocol: PECVD of a-SiC:H Films

This protocol describes a general procedure for depositing a-SiC:H films using a commercial parallel-plate PECVD system.

1. Substrate Preparation:

  • Begin with a standard silicon wafer (e.g., p-type <100>).
  • Perform a standard pre-deposition clean (e.g., RCA clean) to remove organic and metallic contaminants.
  • Load the wafer into the PECVD chamber load-lock and transfer it to the main process chamber.

2. Chamber Preparation and Process Conditions:

  • Evacuate the chamber to a base pressure of < 10⁻³ Torr.
  • Heat the substrate holder to the desired deposition temperature (e.g., 350-400°C).[7]
  • Introduce a carrier gas, typically Helium (He), to stabilize the chamber pressure.
  • Introduce this compound (3MS) precursor gas into the chamber. The 3MS is often diluted in He.[7]

3. Film Deposition:

  • Once gas flows and pressure are stable, initiate the plasma by applying RF power (e.g., 13.56 MHz) to the showerhead electrode.
  • The plasma dissociates the 3MS and He molecules, leading to the deposition of an a-SiC:H film on the substrate surface.
  • Continue the deposition until the desired film thickness is achieved. The deposition rate is monitored in-situ using laser interferometry or ex-situ via ellipsometry.

4. Post-Deposition:

  • Turn off the RF power and stop the flow of precursor and carrier gases.
  • Allow the substrate to cool under vacuum or in an inert gas ambient.
  • Remove the wafer from the chamber for characterization.

5. Characterization:

  • Thickness and Refractive Index: Measured by ellipsometry.
  • Composition: Determined by Fourier Transform Infrared Spectroscopy (FTIR) to identify Si-C, Si-CH₃, and Si-H bonding, and X-ray Photoelectron Spectroscopy (XPS) for elemental composition.
  • Mechanical Properties: Nanoindentation is used to measure hardness and Young's modulus.[7]
  • Electrical Properties: Capacitance-Voltage (C-V) measurements on a Metal-Insulator-Semiconductor (MIS) structure are used to determine the dielectric constant.[7]

Data Presentation: a-SiC:H Film Properties
Precursor SystemDeposition Temp. (°C)RF Power (W)Pressure (Torr)Dielectric Constant (k)Refractive IndexHardness (GPa)Young's Modulus (GPa)Reference
3MS / He35010-1000.5-2.03.9 - 4.51.9 - 2.210 - 1890 - 140[7]
3MS / He4004503.5~4.9~2.0Not ReportedNot Reported[8]
3MS / He4006002.8~4.5~2.0Not ReportedNot Reported[6]

Visualization: PECVD Experimental Workflow

PECVD_Workflow cluster_prep 1. Preparation cluster_dep 2. Deposition Process cluster_post 3. Post-Deposition & Analysis sub_clean Substrate Cleaning (e.g., RCA Clean) load_wafer Load Wafer into PECVD System sub_clean->load_wafer set_cond Set Process Conditions (Temp, Pressure) load_wafer->set_cond gas_flow Introduce Gases (3MS + He) set_cond->gas_flow plasma_on Ignite Plasma (Apply RF Power) gas_flow->plasma_on film_growth Film Growth plasma_on->film_growth plasma_off Stop Gas Flow & Plasma film_growth->plasma_off cool_down Cool Substrate plasma_off->cool_down unload_wafer Unload Wafer cool_down->unload_wafer characterize Film Characterization (Ellipsometry, FTIR, Nanoindentation) unload_wafer->characterize

Caption: Workflow for a-SiC:H thin film deposition using PECVD.

Application: Deposition of Low-k SiCOH Dielectric Films

Overview

To minimize signal propagation delay (RC delay) in advanced interconnects, dielectric materials with low permittivity (low-k) are required.[9] 3MS is used as a precursor, typically with an oxidizing agent like oxygen (O₂) or nitrous oxide (N₂O), to deposit carbon-doped silicon oxide (SiCOH) films.[9][10] The incorporation of methyl (CH₃) groups from the 3MS precursor into the silicon oxide matrix introduces porosity at the atomic level, which lowers the film's dielectric constant to values significantly below that of traditional SiO₂ (k ≈ 4.0).[9][11]

Experimental Protocol: Pulsed PECVD of SiCOH Films

This protocol outlines a method for depositing low-k SiCOH films, often employing a pulsed plasma to fine-tune film properties.

1. System and Substrate Preparation:

  • Use a high-density plasma or pulsed plasma PECVD reactor.
  • Prepare and clean a silicon wafer as described in section 2.2.

2. Deposition Process:

  • Heat the substrate to a relatively low temperature (e.g., room temperature to 350°C).
  • Introduce the precursor gases: this compound (3MS) and an oxidant (e.g., O₂). An inert gas like Argon (Ar) may also be used.[9][12]
  • The gas flow ratio (e.g., 3MS/O₂) is a critical parameter for controlling the carbon content and thus the k-value.
  • Apply RF power in a pulsed mode. Pulsing the plasma (controlling the on/off duty cycle) can help manage precursor fragmentation and improve film quality.[9]
  • Deposit the film to the target thickness.

3. Post-Deposition Annealing:

  • After deposition, an annealing step (e.g., 400-550°C in an inert atmosphere) is often required.[10][12]
  • This thermal treatment helps to remove unstable organic fragments, restructure the film's internal bonding, and stabilize the dielectric constant at a low value.[9][12]

4. Characterization:

  • Dielectric Constant: Determined from C-V measurements on MIS capacitors.
  • Bonding Structure: FTIR is used to analyze Si-O-Si, Si-CH₃, and OH-related peaks. The stability of the Si-CH₃ bonds is crucial for low moisture uptake.[9]
  • Composition: Nuclear Magnetic Resonance (NMR) can provide detailed information on the local bonding structure (e.g., M, D, T, Q sites).[9]
  • Mechanical Properties: Hardness and modulus are measured via nanoindentation.

Data Presentation: Low-k SiCOH Film Properties
Precursor SystemPlasma ModeAnnealing Temp. (°C)k-value (Post-Anneal)Refractive IndexHardness (GPa)Key FindingReference
3MS / O₂ / ArPulsed5502.4 - 2.6~1.41~1.0Precursor type impacts bonding structure and hardness.[10][12]
3MS / O₂Continuous400~2.51.41-1.45Not ReportedFilms show high thermal stability and low moisture uptake.[9]
3MS / N₂O / HeContinuousNot specified2.6 - 3.0Not ReportedNot ReportedFilms are useful as intermetal dielectrics.[13]

Visualization: Factors Influencing Low-k Film Properties

LowK_Factors cluster_inputs Process Inputs cluster_structure Intermediate Film Structure cluster_outputs Final Film Properties precursor Precursor Choice (e.g., 3MS vs 2MS) bonding Bonding Structure (Si-CH3, Si-O-Si) precursor->bonding oxidant Oxidant Ratio (3MS / O2) carbon Carbon Content oxidant->carbon plasma Plasma Conditions (Pulsed vs. CW, Power) density Film Density & Porosity plasma->density k_value Dielectric Constant (k) bonding->k_value hardness Mechanical Hardness bonding->hardness stability Thermal Stability bonding->stability carbon->k_value density->k_value density->hardness

Caption: Relationship between process inputs and final low-k film properties.

Application: Deposition of Silicon Carbonitride (SiCN) Films

Overview

Amorphous silicon carbonitride (SiCN:H) films are another class of materials essential for modern microelectronics, serving as highly effective copper diffusion barriers and etch-stop layers.[2][5] They are typically deposited by PECVD using 3MS as the silicon and carbon source, along with a nitrogen-containing gas such as ammonia (NH₃) or nitrogen (N₂).[2][14] Studies have shown that SiCN films derived from 3MS exhibit superior barrier performance against copper diffusion compared to films made from other precursors like tetramethylsilane (4MS).[5][14][15]

Experimental Protocol: PECVD of SiCN:H Films

This protocol provides a general method for depositing SiCN:H barrier films.

1. System and Substrate Preparation:

  • Utilize a standard PECVD system.
  • Prepare substrates (often wafers with copper interconnect structures for barrier testing) as described in section 2.2.

2. Deposition Process:

  • Heat the substrate to the target temperature (e.g., 350-400°C).
  • Introduce the process gases: this compound (3MS) and Ammonia (NH₃).[14]
  • Set the gas flow rates, pressure, and RF power according to the desired film composition and properties. A dual-frequency RF system (High Frequency and Low Frequency) may be used to control film stress and density.[14][15]
  • Initiate the plasma to begin film deposition. The plasma decomposes the 3MS and NH₃, forming a SiCN:H film.
  • Continue until the desired thickness (typically 30-50 nm for barrier layers) is reached.

3. Post-Deposition and Characterization:

  • Cease gas flow and plasma, cool the substrate, and remove from the chamber.
  • Barrier Performance: This is the critical property. It is often evaluated by depositing the SiCN film over a copper layer, annealing the stack, and then using Secondary Ion Mass Spectrometry (SIMS) to measure the copper diffusion profile through the barrier.[5][14]
  • Composition and Bonding: FTIR is used to identify Si-C, Si-N, and Si-CH₃ bonds. The intensity of the Si-CH₃ stretch mode has been correlated with better barrier performance.[5][14]
  • Electrical Properties: The dielectric constant is measured using C-V techniques.

Data Presentation: SiCN:H Film Properties
PrecursorCo-reactantHFRF Power (W)LFRF Power (W)Pressure (mTorr)Dielectric Constant (k)Barrier Performance (vs. 4MS)Reference
3MSNH₃40010025004.81Superior[14][15]
4MSNH₃40010025005.68Inferior[14][15]

Visualization: SiCN Film Formation in PECVD

SiCN_Formation cluster_input Gas Precursors cluster_process PECVD Chamber cluster_output Deposited Film TMS This compound (3MS) ((CH3)3SiH) dissociation Precursor Dissociation & Radical Formation (e.g., Si-CHx, N-H) TMS->dissociation NH3 Ammonia (NH3) NH3->dissociation plasma RF Plasma (Energy Input) plasma->dissociation SiCN_Film Amorphous SiCN:H Film (Si-C, Si-N, C-N Bonds) dissociation->SiCN_Film Surface Reactions

Caption: Conceptual diagram of SiCN:H film formation from 3MS and NH₃.

References

Application Notes and Protocols for Trimethylsilane as a Reducing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilane (TMS),

(CH3)3SiH(CH_3)_3SiH(CH3​)3​SiH
, is a versatile and effective reducing agent in organic synthesis. As a member of the organosilane family, it offers a milder and often more selective alternative to traditional metal hydride reagents. Its utility is particularly pronounced in the reduction of a wide array of functional groups, a critical aspect in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). These application notes provide a comprehensive guide to the use of this compound, covering reaction mechanisms, substrate scope, detailed experimental protocols, and safety considerations. Organosilane reductions, including those with this compound, are valued for their low toxicity, ease of handling, and straightforward product purification[1].

Reaction Mechanisms

The reducing power of this compound is harnessed through two primary mechanistic pathways: ionic hydrosilylation and radical-initiated reduction. The choice of pathway is dictated by the reaction conditions, particularly the presence of an acid catalyst or a radical initiator.

Ionic Hydrosilylation

In the presence of a Brønsted or Lewis acid, this compound acts as a hydride donor. The acid activates the substrate, typically a carbonyl compound, by protonating or coordinating to the heteroatom, thereby increasing its electrophilicity. This is followed by the transfer of a hydride from the silicon atom to the activated carbon center. This pathway is common for the reduction of aldehydes, ketones, esters, and amides[2][3]. Strong Lewis acids like boron trifluoride are particularly effective in activating carbonyl groups for this type of reduction[3].

A generalized signaling pathway for the Lewis acid-catalyzed reduction of a ketone is depicted below.

Ionic_Hydrosilylation cluster_activation Activation cluster_reduction Hydride Transfer cluster_workup Workup Ketone Ketone (R₂C=O) ActivatedComplex Activated Complex [R₂C=O-LA] Ketone->ActivatedComplex + LA LewisAcid Lewis Acid (LA) Intermediate Silylated Intermediate [R₂CH-O-Si(CH₃)₃] ActivatedComplex->Intermediate TMS This compound ((CH₃)₃SiH) TMS->Intermediate Alcohol Alcohol (R₂CHOH) Intermediate->Alcohol + H₂O Radical_Reduction cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (I•) SilylRadical Silyl Radical ((CH₃)₃Si•) Initiator->SilylRadical + (CH₃)₃SiH TMS This compound ((CH₃)₃SiH) AlkylRadical Alkyl Radical (R•) SilylRadical->AlkylRadical + R-X AlkylHalide Alkyl Halide (R-X) Alkane Alkane (R-H) AlkylRadical->Alkane + (CH₃)₃SiH Alkane->SilylRadical regenerates Workup_Workflow Start Reaction Mixture Quench Quench Reaction (e.g., sat. NaHCO₃ aq.) Start->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify

References

Application Notes and Protocols for Trimethylsilane in Plasma-Enhanced Chemical Vapor Deposition (PECVD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylsilane ((CH₃)₃SiH, 3MS) is a versatile and non-pyrophoric organosilicon precursor gas utilized in plasma-enhanced chemical vapor deposition (PECVD) for the fabrication of a variety of thin films.[1] Its application is prominent in the semiconductor industry for creating low-permittivity (low-k) dielectric layers, amorphous hydrogenated silicon carbide (a-SiC:H) films, and amorphous hydrogenated silicon carbonitride (a-SiCN:H) films.[1][2] These materials are integral to advanced multilevel metal interconnection schemes in integrated circuits, serving as intermetal dielectrics, hard masks, etch stops, and diffusion barriers against copper penetration.[1] The ability to deposit these films at relatively low temperatures makes TMS-based PECVD processes compatible with a range of substrates, including those used in organic electronic devices.[2]

This document provides detailed application notes and experimental protocols for the use of this compound in PECVD, summarizing key quantitative data and outlining the methodologies for film deposition and characterization.

Applications of this compound in PECVD

This compound is a precursor for several critical thin films in microelectronics and materials science:

  • Low-k Dielectric Films (a-SiCO:H): By introducing an oxygen source such as nitrous oxide (N₂O) or oxygen (O₂) during the PECVD process, TMS is used to deposit amorphous hydrogenated silicon oxycarbide (a-SiCO:H) films.[3][4] These films exhibit low dielectric constants (k < 3.0), making them ideal for use as intermetal dielectrics to reduce parasitic capacitance, signal propagation delay, and power consumption in advanced integrated circuits.[1][5]

  • Amorphous Hydrogenated Silicon Carbide (a-SiC:H): In the absence of an oxygen source, TMS, typically diluted with an inert gas like helium (He) or argon (Ar), is used to deposit a-SiC:H films.[2][6] These films possess high hardness, chemical inertness, and can act as effective copper diffusion barriers, etch stops, and hard masks in damascene processing.[1][7]

  • Amorphous Hydrogenated Silicon Carbonitride (a-SiCN:H): The introduction of a nitrogen source, such as ammonia (NH₃), along with TMS allows for the deposition of a-SiCN:H films.[8] These films are also employed as copper diffusion barriers and etch stop layers, offering tunable properties based on their composition.

Quantitative Data Summary

The properties of films deposited using this compound in PECVD are highly dependent on the process parameters. The following tables summarize key quantitative data from various studies.

Table 1: Properties of a-SiCO:H Low-k Dielectric Films

PrecursorsDeposition Temp. (°C)Dielectric Constant (k)Refractive IndexBulk Film Density (g/cm³)Leakage Current Density (A/cm² at 1 MV/cm)Breakdown Field (MV/cm at 1 mA/cm²)Reference
3MS, He, N₂ONot Specified2.6 - 3.2Not Specified1.14 - 1.34< 10⁻¹⁰> 4[3]
3MS, O₂, ArNot Specified2.4 - 2.6 (after anneal)Varies with CH₃ contentNot SpecifiedNot SpecifiedNot Specified[9]
Vinylthis compound (VTMS), O₂30 - 70~2.0 (after anneal)1.40 (after anneal)Not SpecifiedNot SpecifiedNot Specified[10]

Table 2: Properties of a-SiC:H Films

PrecursorsDeposition Temp. (°C)Dielectric Constant (k)Refractive IndexHardness (GPa)Young's Modulus (GPa)Deposition Rate (nm/min)Reference
3MS, He3503.90 (as-deposited)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
3MS, He350 (annealed at 1100°C)2.69Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
3MS, Ar/N₂350Not Specified1.79 - 2.36Not SpecifiedNot Specified~800[11]
3MS< 80Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Table 3: Properties of a-SiCN:H Films

PrecursorsDeposition Temp. (°C)Dielectric Constant (k)Refractive IndexOptical Bandgap (eV)Deposition Rate (nm/min)Reference
3MS, NH₃Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Tetramethylsilane (TMS), NH₃100 - 400Not Specified1.55 - 2.083.0 - 5.213 - 33[12]

Experimental Protocols

The following are generalized protocols for the deposition of various films using this compound in a parallel-plate PECVD reactor. Researchers should optimize these parameters for their specific equipment and desired film properties.

Protocol 1: Deposition of a-SiCO:H Low-k Dielectric Films

Objective: To deposit a low-k a-SiCO:H film for intermetal dielectric applications.

Materials and Equipment:

  • Parallel-plate PECVD reactor

  • Substrates (e.g., silicon wafers)

  • This compound (3MS) gas cylinder

  • Helium (He) gas cylinder (carrier/dilution gas)

  • Nitrous Oxide (N₂O) gas cylinder (oxidizing agent)

  • Standard vacuum pumping system

  • RF power supply (13.56 MHz)

  • Substrate heater

Methodology:

  • Substrate Preparation: Clean the silicon wafer substrates using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

  • Chamber Preparation: Load the cleaned substrates into the PECVD chamber. Pump the chamber down to a base pressure of < 10⁻⁵ Torr.

  • Deposition Parameters:

    • Substrate Temperature: Heat the substrate to the desired deposition temperature (e.g., 200-400°C).

    • Gas Flow Rates: Introduce the precursor gases into the chamber. Typical flow rates might be:

      • 3MS: 10-50 sccm

      • He: 50-200 sccm

      • N₂O: 20-100 sccm

    • Pressure: Adjust the chamber pressure to the desired process pressure (e.g., 0.5-2.0 Torr).

    • Plasma Power: Apply RF power to the upper electrode to generate the plasma (e.g., 50-200 W).

  • Deposition: Maintain the plasma for the desired deposition time to achieve the target film thickness.

  • Post-Deposition: Turn off the RF power and gas flows. Allow the substrates to cool down under vacuum before unloading.

  • Annealing (Optional): To improve the film properties, a post-deposition anneal can be performed. For example, anneal the wafers at 400-450°C in a nitrogen (N₂) or argon (Ar) atmosphere for 30 minutes.[10][13]

  • Characterization: Analyze the film properties using appropriate techniques (see Characterization Methods section).

Protocol 2: Deposition of a-SiC:H Films

Objective: To deposit an a-SiC:H film for use as a hard mask or diffusion barrier.

Materials and Equipment:

  • Same as Protocol 1, but without the N₂O gas cylinder.

Methodology:

  • Substrate and Chamber Preparation: Follow steps 1 and 2 from Protocol 1.

  • Deposition Parameters:

    • Substrate Temperature: Set the desired temperature (e.g., 25-350°C).[6][7]

    • Gas Flow Rates: Introduce the precursor gases:

      • 3MS: 25-100 sccm

      • He or Ar: 100-500 sccm

    • Pressure: Set the process pressure (e.g., 2-8 Torr).[11]

    • Plasma Power: Apply RF power (e.g., 100-600 W).[11]

  • Deposition: Initiate and maintain the plasma for the required duration.

  • Post-Deposition: Follow step 5 from Protocol 1.

  • Characterization: Characterize the deposited a-SiC:H film.

Protocol 3: Deposition of a-SiCN:H Films

Objective: To deposit an a-SiCN:H film for etch stop and diffusion barrier applications.

Materials and Equipment:

  • Same as Protocol 1, but with an Ammonia (NH₃) gas cylinder instead of N₂O.

Methodology:

  • Substrate and Chamber Preparation: Follow steps 1 and 2 from Protocol 1.

  • Deposition Parameters:

    • Substrate Temperature: Set the desired temperature (e.g., 100-400°C).[12]

    • Gas Flow Rates: Introduce the precursor gases. The ratio of NH₃ to TMS will significantly affect the film composition.

      • 3MS: 10-50 sccm

      • NH₃: 10-100 sccm

      • He or Ar (optional dilution gas): 50-200 sccm

    • Pressure: Set the process pressure (e.g., 0.5-2.0 Torr).

    • Plasma Power: Apply RF power (e.g., 20-100 W).[14]

  • Deposition: Run the deposition process to achieve the desired thickness.

  • Post-Deposition: Follow step 5 from Protocol 1.

  • Characterization: Analyze the properties of the a-SiCN:H film.

Characterization Methods

A variety of techniques are used to characterize the properties of films deposited from this compound:

  • Thickness and Refractive Index: Ellipsometry and profilometry.[11][15]

  • Chemical Composition and Bonding:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify chemical bonds such as Si-C, Si-O, Si-N, Si-CH₃, and C-H.[3][4]

    • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the elements.[1]

    • Rutherford Backscattering Spectrometry (RBS): For elemental composition analysis.[3]

  • Electrical Properties:

    • Capacitance-Voltage (C-V) Measurements: On Metal-Insulator-Semiconductor (MIS) structures to determine the dielectric constant.[14]

    • Current-Voltage (I-V) Measurements: To determine leakage current density and breakdown field.[3]

  • Mechanical Properties:

    • Nanoindentation: To measure hardness and Young's modulus.[6]

  • Morphology and Structure:

    • Scanning Electron Microscopy (SEM): To investigate surface morphology.[14]

    • Atomic Force Microscopy (AFM): To determine surface roughness.[4]

Visualizations

PECVD_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Chamber_Loading Chamber Loading Substrate_Cleaning->Chamber_Loading Pump_Down Pump Down to Base Pressure Chamber_Loading->Pump_Down Heating Substrate Heating Pump_Down->Heating Gas_Introduction Gas Introduction (3MS, Carrier, Reactant) Heating->Gas_Introduction Pressure_Stabilization Pressure Stabilization Gas_Introduction->Pressure_Stabilization Plasma_Ignition Plasma Ignition (RF Power) Pressure_Stabilization->Plasma_Ignition Film_Growth Film Growth Plasma_Ignition->Film_Growth Plasma_Off Plasma Off & Gas Stop Film_Growth->Plasma_Off Cool_Down Cool Down Plasma_Off->Cool_Down Unloading Unloading Cool_Down->Unloading Annealing Annealing (Optional) Unloading->Annealing Characterization Film Characterization Unloading->Characterization Annealing->Characterization

Caption: General experimental workflow for PECVD using this compound.

TMS_Decomposition_Pathway cluster_radicals Primary Radicals cluster_film_formation Film Formation on Substrate cluster_gas_phase Gas-Phase Reactions TMS This compound (CH₃)₃SiH Plasma Plasma Energy (e⁻, ions, radicals) SiCH3_3 •Si(CH₃)₃ Plasma->SiCH3_3 e⁻ impact SiHCH3_2 •SiH(CH₃)₂ Plasma->SiHCH3_2 H abstraction CH3 •CH₃ Plasma->CH3 Si-C cleavage Surface_Adsorption Adsorption of Radicals SiCH3_3->Surface_Adsorption Oligomerization Oligomerization SiCH3_3->Oligomerization SiHCH3_2->Surface_Adsorption SiHCH3_2->Oligomerization CH3->Surface_Adsorption CH3->Oligomerization Surface_Reactions Surface Reactions & Cross-linking Surface_Adsorption->Surface_Reactions Film a-SiC:H Film Growth Surface_Reactions->Film Oligomerization->Surface_Adsorption

Caption: Simplified reaction pathway for a-SiC:H deposition from this compound.

Film_Type_Logic TMS This compound (3MS) + Carrier Gas (He/Ar) Reactant_Gas Reactant Gas? TMS->Reactant_Gas aSiCH a-SiC:H Film Reactant_Gas->aSiCH No Oxygen_Source Oxygen Source? (e.g., N₂O, O₂) Reactant_Gas->Oxygen_Source Yes aSiCOH a-SiCO:H Film (Low-k Dielectric) aSiCNH a-SiCN:H Film Oxygen_Source->aSiCOH Yes Oxygen_Source->aSiCNH No (Nitrogen Source, e.g., NH₃)

Caption: Logical relationship for film type based on reactant gases with TMS.

References

Application Note: Trimethylsilyl (TMS) Protecting Groups in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development, the challenge of chemoselectivity is paramount. Molecules often possess multiple reactive functional groups, and transforming one without affecting another requires a strategic approach.[1] A protecting group is a reversibly formed derivative of a functional group that renders it inert to specific reaction conditions.[2][3] This strategy introduces two additional steps to a synthesis—protection and deprotection—but allows for the successful execution of reactions that would otherwise be unfeasible.[2]

Among the most widely used protecting groups for alcohols are silyl ethers, formed by replacing the acidic proton of a hydroxyl group with a substituted silicon atom.[4] The trimethylsilyl (TMS) group, -Si(CH₃)₃, is one of the simplest and most fundamental silyl protecting groups. Reagents like trimethylsilyl chloride (TMSCl) are cost-effective, highly reactive, and allow for the rapid and efficient protection of alcohols, phenols, and other functional groups under mild conditions.[5] The resulting trimethylsilyl ethers are chemically inert, similar to standard ethers, but can be cleaved under much gentler conditions, making them ideal for temporarily masking hydroxyl groups during sensitive synthetic transformations.[2]

Logical Workflow for Employing TMS Protecting Groups

The use of a TMS protecting group follows a logical three-stage sequence. First, the hydroxyl group is protected to form a stable TMS ether. Second, the desired chemical transformation is performed on another part of the molecule. Finally, the TMS group is selectively removed to regenerate the original hydroxyl group.

G cluster_workflow General Synthesis Workflow with TMS Protection A Start: Multifunctional Molecule (e.g., with -OH and Group B) B Step 1: Protection React with TMSCl, Base (e.g., Et3N) A->B C Intermediate: TMS-Protected Molecule (-OTMS) B->C Forms TMS Ether D Step 2: Selective Reaction Perform reaction on Group B (Conditions must be compatible with TMS ether) C->D E Intermediate: Transformed Molecule (Still TMS-protected) D->E Group B is modified F Step 3: Deprotection Cleave TMS ether (e.g., H+ or F-) E->F G Final Product: Deprotected, Transformed Molecule F->G Regenerates -OH

Caption: General workflow for using a TMS protecting group.

Mechanism of Trimethylsilylation

The protection of an alcohol with trimethylsilyl chloride (TMSCl) typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.[6] The reaction is believed to occur via an SN2-like process at the silicon atom (SN2-Si). The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic silicon atom of TMSCl. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][6]

G cluster_mechanism Mechanism of Alcohol Protection with TMSCl R-OH Alcohol (R-OH) TransitionState SN2-Si Transition State R-OH->TransitionState Nucleophilic Attack on Si TMSCl TMS-Cl TMSCl->TransitionState Base Base (e.g., Et3N) Byproduct Base-HCl Salt (e.g., Et3NH+Cl-) Base->Byproduct Neutralizes HCl Product TMS Ether (R-OTMS) TransitionState->Product Cl- leaves G cluster_stability Relative Stability of Silyl Protecting Groups cluster_lability Ease of Cleavage TMS TMS (Least Stable) TES TES TMS->TES Increasing Steric Bulk & Stability -> TBDMS TBDMS / TBS TES->TBDMS Increasing Steric Bulk & Stability -> TIPS TIPS TBDMS->TIPS Increasing Steric Bulk & Stability -> TBDPS TBDPS (Most Stable) TIPS->TBDPS Increasing Steric Bulk & Stability -> L1 Very Labile (Mild Acid/Base, F-) L2 Robust (Requires Stronger Acid or F-)

References

Application Notes and Protocols for Low-Pressure Chemical Vapor Deposition (LPCVD) using Trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-Pressure Chemical Vapor Deposition (LPCVD) is a cornerstone technique for the synthesis of high-purity, uniform thin films critical for a multitude of advanced applications, including microelectromechanical systems (MEMS), semiconductor devices, and protective coatings. Trimethylsilane (TMS, (CH₃)₃SiH) has emerged as a valuable single-source precursor for the deposition of silicon carbide (SiC) films.[1][2] Its use in LPCVD offers the advantage of supplying both silicon and carbon from a single, halogen-free molecule, simplifying the process and enabling deposition at relatively low temperatures.[1] These resulting SiC films are sought after for their exceptional mechanical hardness, chemical inertness, high thermal conductivity, and biocompatibility, making them suitable for demanding environments and biomedical applications.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the LPCVD of SiC films using this compound. The information is intended to guide researchers and professionals in developing and optimizing their deposition processes.

Applications

The unique properties of SiC films deposited via LPCVD from this compound lend themselves to a variety of applications:

  • Microelectromechanical Systems (MEMS): The high Young's modulus and mechanical robustness of SiC make it an excellent material for fabricating resilient MEMS devices, such as pressure sensors, accelerometers, and resonators that can operate in harsh environments.[5]

  • Protective Coatings: Due to its chemical inertness and hardness, SiC serves as a durable protective coating against corrosion, wear, and oxidation for various substrates.[1]

  • Biomedical Devices: The biocompatibility and stability of SiC make it a promising material for passivating biomedical implants and devices, preventing adverse reactions with biological tissues.[3]

  • High-Temperature Electronics: SiC is a wide-bandgap semiconductor, enabling the fabrication of electronic devices that can operate at significantly higher temperatures and power levels than conventional silicon-based devices.[6]

  • Optics: Transparent SiC films can be used in optical applications requiring durable coatings with a high refractive index.

Experimental Data and Process Parameters

The properties of the deposited SiC films are highly dependent on the LPCVD process parameters. The following tables summarize the typical ranges and their influence on the resulting film characteristics, compiled from various experimental studies.

Table 1: Typical LPCVD Process Parameters for SiC Deposition using Organosilane Precursors

ParameterTypical RangePrecursor(s)Reference
Deposition Temperature700 - 900 °CMethylsilane, Dichlorosilane, Hydrogen, Acetylene, Ammonia[5][7]
700 - 850 °CMethylsilane[6]
800 - 1500 °CGeneral Organosilanes[8]
700 - 800 °CHeterocyclic Carbosilane
Chamber Pressure0.1 - 1.7 TorrMethylsilane[5]
0.5 - 0.9 TorrHeterocyclic Carbosilane
0.1 - several hundred mbarGeneral Organosilanes[8]
Precursor Flow Rate30 sccm (Methylsilane)Methylsilane[6]
Carrier Gas Flow Rate240 sccm (H₂)Methylsilane[6]

Table 2: Influence of Process Parameters on SiC Film Properties

ParameterEffect on Film PropertiesReference
Deposition Temperature Increasing temperature generally increases the deposition rate and crystallinity of the film.[6] Below 800°C, amorphous or nanocrystalline SiC is typically formed.[8] Stoichiometric SiC deposition is favored at temperatures between 1000 °C and 1500 °C.[8][6][8]
Chamber Pressure Decreasing the operating pressure can enhance the uniformity of the deposited thin film by increasing gas diffusivity.[8] Increasing pressure can lead to higher residual stress in the film.[5][5][8]
Precursor Flow Rate The flow rate of this compound influences the deposition rate and the morphology of the resulting SiC film.
Carrier Gas Hydrogen is commonly used as a carrier gas and can influence the surface chemistry and film growth.[1]

Table 3: Properties of LPCVD SiC Films

PropertyTypical ValueDeposition ConditionsReference
Deposition Rate6 - 9 nm/min700 - 900 °C[5][7]
10 - 15 nm/min700 - 800 °C
Residual Stress200 - 1400 MPa700 - 900 °C[5][7]
196 - 1377 MPa700 - 850 °C[6]
Refractive Index~3.0900 °C (Carbon-rich)
Film CompositionStoichiometric (SiC)700 - 800 °C
Carbon-rich> 900 °C

Experimental Protocols

The following protocols provide a general framework for the LPCVD of SiC films using this compound. The specific parameters should be optimized for the particular LPCVD system and desired film properties.

Protocol 1: Deposition of Polycrystalline SiC Film

Objective: To deposit a uniform, polycrystalline silicon carbide thin film on a silicon wafer.

Materials and Equipment:

  • LPCVD furnace with a quartz tube reactor

  • Vacuum pump system capable of reaching pressures in the mTorr range

  • Mass flow controllers for precursor and carrier gases

  • This compound (TMS) precursor source

  • Hydrogen (H₂) carrier gas (high purity)

  • Silicon wafers (e.g., <100> orientation)

  • Wafer loading system

  • Appropriate safety equipment (gas leak detectors, personal protective equipment)

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

    • Dry the wafers thoroughly, for example, by blowing with dry nitrogen.

  • System Preparation:

    • Load the cleaned wafers into the quartz boat of the LPCVD system.

    • Place the boat in the center of the furnace tube.

    • Seal the reactor and pump down the system to a base pressure of a few mTorr.

    • Perform a leak check to ensure the integrity of the system.

  • Deposition Process:

    • Ramp up the furnace temperature to the desired deposition temperature (e.g., 800 °C) under a continuous flow of hydrogen.

    • Once the temperature is stable, introduce the this compound precursor into the reactor at a controlled flow rate (e.g., 10-50 sccm). The TMS is a gas at room temperature and can be delivered using a mass flow controller.[1]

    • Maintain the chamber pressure at the desired setpoint (e.g., 0.5 Torr) using a throttle valve.

    • Continue the deposition for the required time to achieve the target film thickness. The deposition rate will depend on the specific process conditions.

    • After the deposition is complete, stop the flow of this compound and keep the hydrogen flowing while the furnace cools down.

  • System Cooldown and Unloading:

    • Once the furnace has cooled to a safe temperature (e.g., below 400 °C), purge the reactor with nitrogen.

    • Vent the chamber to atmospheric pressure with nitrogen.

    • Unload the wafers from the furnace.

  • Film Characterization:

    • Measure the film thickness and refractive index using ellipsometry.

    • Analyze the film composition and stoichiometry using X-ray Photoelectron Spectroscopy (XPS).

    • Determine the crystallinity and crystal orientation using X-ray Diffraction (XRD).

    • Evaluate the surface morphology and roughness using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).

    • Measure the residual stress in the film using wafer curvature measurements.

Visualizations

LPCVD_Process_Workflow cluster_prep Preparation Phase cluster_deposition Deposition Phase cluster_post Post-Deposition Phase start Start wafer_cleaning Wafer Cleaning (RCA) start->wafer_cleaning system_prep System Preparation (Loading & Pumping) wafer_cleaning->system_prep leak_check Leak Check system_prep->leak_check temp_ramp Temperature Ramp-up (under H₂ flow) leak_check->temp_ramp stabilize Stabilize Temperature & Pressure temp_ramp->stabilize tms_intro Introduce this compound stabilize->tms_intro deposition Deposition at Setpoint tms_intro->deposition tms_stop Stop TMS Flow deposition->tms_stop cooldown Cooldown (under H₂ flow) tms_stop->cooldown purge N₂ Purge & Vent cooldown->purge unload Unload Wafers purge->unload characterization Film Characterization unload->characterization end End characterization->end

TMS_Decomposition_Pathway TMS This compound ((CH₃)₃SiH) GasPhase Gas Phase Reactions TMS->GasPhase Thermal Energy Surface Substrate Surface GasPhase->Surface Adsorption of Reactive Species SiC_Film SiC Thin Film Growth Surface->SiC_Film Surface Reactions & Incorporation Byproducts Gaseous Byproducts (e.g., CH₄, H₂) Surface->Byproducts Desorption

References

Application Notes and Protocols for the Deposition of Silicon Carbonitride (SiCN) Films Using Trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silicon carbonitride (SiCN) films are of significant interest in various advanced applications, including as diffusion barriers in semiconductor manufacturing, hard coatings for mechanical protection, and biocompatible layers for medical devices. The incorporation of silicon, carbon, and nitrogen allows for the tuning of mechanical, optical, and electrical properties. Trimethylsilane ((CH₃)₃SiH, TMS) is a versatile and safer alternative to silane (SiH₄) for the deposition of silicon-containing films.[1] This document provides detailed application notes and experimental protocols for the deposition of SiCN films using this compound, primarily focusing on Plasma-Enhanced Chemical Vapor Deposition (PECVD), a widely documented method. Additionally, a developmental protocol for Plasma-Enhanced Atomic Layer Deposition (PEALD) is presented as an emerging alternative.

Deposition Method 1: Plasma-Enhanced Chemical Vapor Deposition (PECVD)

PECVD is a robust technique for depositing SiCN films, offering high deposition rates and good film quality at relatively low temperatures.[2] The use of a plasma allows for the decomposition of precursor gases at temperatures lower than those required for conventional thermal Chemical Vapor Deposition (CVD).

Experimental Data for PECVD of SiCN Films

The following tables summarize the experimental conditions and resulting film properties for SiCN deposition using this compound in a PECVD process. The data is compiled from various studies to provide a comparative overview.

Table 1: PECVD Deposition Parameters for SiCN Films using this compound

ParameterValuePrecursor/GasReference
Deposition Temperature 100 - 400 °CTMS/NH₃ or TMS/He[3]
Substrate Temperature 905 - 981 °CTMS/N₂[4]
RF Plasma Power 20 W (40.68 MHz)TMS/NH₃ or TMS/He[3]
Base Pressure < 4 x 10⁻³ Torr-[3]
TMS Partial Pressure 6 x 10⁻³ - 1.5 x 10⁻² TorrTMS[3]
Total TMS + NH₃ Pressure 2.1 x 10⁻² TorrTMS/NH₃[3]
TMS Flow Rate 0.13 - 0.33 sccmTMS[3]
NH₃ Flow Rate 0.13 sccmNH₃[3]

Table 2: Resulting Properties of PECVD SiCN Films Deposited with this compound

PropertyValue RangeDeposition ConditionsReference
Deposition Rate 13 - 33 nm/minTMS/NH₃ or TMS/He, 100-400°C, 20W[3]
up to 270 µm/hTMS/N₂, 905-981°C, High TMS conc.[4]
Refractive Index (@632.8 nm) 1.56 - 1.96TMS/NH₃ or TMS/He, 100-400°C[3]
1.78 - 2.1Depending on NH₃/TMS ratio[3]
Optical Bandgap (Eg) 2.8 - 4.6 eVTMS/NH₃ or TMS/He, 100-400°C[3]
Elemental Composition (Nitrogen) 16 - 25 at.%TMS/NH₃, 100-400°C[3]
Elemental Composition (Carbon) 11 - 51 at.%TMS/N₂, 905-981°C[4]
Dielectric Constant (k) 2.99 - 5.39Varies with precursor and temperature[5]
Hardness up to 28 GPaHigh TMS concentration[4]
Experimental Protocol for PECVD of SiCN Films

This protocol describes a general procedure for the deposition of SiCN films on a silicon wafer using a capacitively coupled PECVD system with this compound and ammonia.

Materials and Equipment:

  • PECVD reactor with RF power supply (e.g., 13.56 MHz or 40.68 MHz)

  • Substrate heater

  • Vacuum pump system

  • Mass flow controllers (MFCs) for gases

  • This compound (TMS) precursor

  • Ammonia (NH₃) gas

  • Helium (He) or Argon (Ar) carrier/purge gas

  • Silicon wafers (or other suitable substrates)

  • Standard wafer cleaning reagents (e.g., acetone, isopropanol, deionized water)

Procedure:

  • Substrate Preparation:

    • Clean the silicon wafers using a standard cleaning procedure (e.g., sonication in acetone, then isopropanol, followed by a rinse with deionized water and drying with nitrogen).

    • Load the cleaned wafer onto the substrate holder in the PECVD chamber.

  • System Pump-Down and Leak Check:

    • Close the chamber and pump down to a base pressure of less than 4 x 10⁻³ Torr.[3]

    • Perform a leak check to ensure the integrity of the system.

  • Substrate Heating and Temperature Stabilization:

    • Heat the substrate to the desired deposition temperature (e.g., 350 °C).

    • Allow the temperature to stabilize for at least 30 minutes.

  • Gas Introduction and Stabilization:

    • Introduce the carrier gas (e.g., He or Ar) at a controlled flow rate to stabilize the chamber pressure.

    • Introduce this compound (TMS) and ammonia (NH₃) into the chamber through their respective MFCs at the desired flow rates (refer to Table 1 for typical values).

    • Allow the gas flows and pressure to stabilize.

  • Plasma Ignition and Deposition:

    • Ignite the plasma by applying RF power to the showerhead electrode (e.g., 20 W).[3]

    • The plasma will cause the precursor gases to dissociate and react, leading to the deposition of a SiCN film on the substrate.

    • Continue the deposition for the desired time to achieve the target film thickness. The deposition rate will depend on the specific process parameters (see Table 2).

  • Deposition Termination and System Purge:

    • Turn off the RF power to extinguish the plasma.

    • Stop the flow of TMS and NH₃.

    • Keep the carrier gas flowing to purge the chamber of any residual reactive gases and byproducts.

  • Cooling and Unloading:

    • Turn off the substrate heater and allow the wafer to cool down to below 100 °C under vacuum or in an inert gas flow.

    • Vent the chamber to atmospheric pressure with an inert gas (e.g., nitrogen).

    • Unload the coated substrate.

  • Post-Deposition Characterization:

    • Characterize the deposited SiCN film for properties such as thickness, refractive index, elemental composition, and hardness using appropriate techniques (e.g., ellipsometry, X-ray photoelectron spectroscopy, nanoindentation).

PECVD Workflow and Chemical Pathway Diagrams

PECVD_Workflow cluster_prep Preparation cluster_process Deposition Process cluster_post Post-Deposition sub_prep Substrate Cleaning load_sub Load Substrate into Chamber sub_prep->load_sub pump_down Pump Down to Base Pressure load_sub->pump_down heat_up Heat Substrate pump_down->heat_up gas_intro Introduce Precursor Gases (TMS + NH₃) heat_up->gas_intro plasma_ignite Ignite Plasma (Apply RF Power) gas_intro->plasma_ignite deposition SiCN Film Growth plasma_ignite->deposition plasma_off Turn Off Plasma deposition->plasma_off purge Purge Chamber plasma_off->purge cool_down Cool Down Substrate purge->cool_down unload Unload Coated Substrate cool_down->unload characterize characterize unload->characterize Characterization (Ellipsometry, XPS, etc.)

Caption: Experimental workflow for PECVD of SiCN films.

PECVD_Chemistry cluster_precursors Precursors cluster_plasma Plasma Phase cluster_surface Surface Reactions TMS This compound (CH₃)₃SiH plasma RF Plasma (e⁻ impact) TMS->plasma NH3 Ammonia NH₃ NH3->plasma radicals Reactive Radicals (e.g., Si(CH₃)ₓ, NHₓ) plasma->radicals Dissociation adsorption Adsorption on Substrate radicals->adsorption surface_rxn Surface Reactions & Film Growth adsorption->surface_rxn byproducts Volatile Byproducts (e.g., CH₄, H₂) surface_rxn->byproducts Desorption film SiCN Film surface_rxn->film Incorporation

Caption: Proposed chemical pathways in PECVD of SiCN.

Deposition Method 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) (Developmental Protocol)

PEALD is a thin film deposition technique that offers atomic-level thickness control and excellent conformality, which is crucial for advanced semiconductor devices. While specific protocols for SiCN deposition using TMS are not widely published, a process can be adapted from PEALD of silicon nitride (SiNₓ). The introduction of carbon can be achieved by tuning the precursor chemistry and plasma parameters. One study has shown the use of this compound for the PEALD of SiNₓ films with low dielectric constants, which can be a starting point for developing a SiCN process.[6]

Proposed Experimental Parameters for PEALD of SiCN Films

The following table provides a starting point for developing a PEALD process for SiCN films using this compound.

Table 3: Proposed PEALD Parameters for SiCN Film Deposition

ParameterProposed Value/RangeNote
Deposition Temperature 100 - 350 °CLower temperatures may increase carbon content.
Precursor This compound (TMS)-
Reactant Nitrogen (N₂) or Ammonia (NH₃) plasmaN₂ plasma is often used to generate reactive nitrogen species.
Plasma Power 50 - 300 WHigher power may lead to denser films with lower carbon content.
TMS Pulse Time 0.1 - 1.0 sTo be optimized for self-limiting reaction.
Purge Time 1 5 - 20 sTo remove unreacted TMS and byproducts.
Reactant Pulse Time 1 - 10 sTo provide sufficient reactive nitrogen species.
Purge Time 2 5 - 20 sTo remove reactant and byproducts.
Developmental Protocol for PEALD of SiCN Films

This protocol outlines a cyclical process for the deposition of SiCN films.

Materials and Equipment:

  • PEALD reactor with a remote plasma source

  • Substrate heater and temperature controller

  • Vacuum pump system

  • Fast-acting ALD valves and MFCs

  • This compound (TMS) precursor

  • Nitrogen (N₂) and/or Ammonia (NH₃) gas

  • Argon (Ar) carrier/purge gas

  • Substrates (e.g., silicon wafers)

  • Standard wafer cleaning reagents

Procedure (per cycle):

  • System Preparation:

    • Clean and load the substrate into the PEALD chamber.

    • Pump down to base pressure and heat the substrate to the desired temperature (e.g., 250 °C).

  • PEALD Cycle:

    • Step 1: TMS Pulse: Introduce a pulse of TMS into the chamber. The TMS molecules will adsorb on the substrate surface in a self-limiting manner.

    • Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar) to remove any non-adsorbed TMS and gaseous byproducts.

    • Step 3: Reactant Plasma Pulse: Introduce the nitrogen-containing gas (N₂ or NH₃) and ignite the remote plasma. The reactive nitrogen species will react with the adsorbed TMS layer on the substrate surface to form a sub-monolayer of SiCN.

    • Step 4: Purge 2: Purge the chamber with the inert gas to remove unreacted species and byproducts from the plasma reaction.

  • Film Growth:

    • Repeat the PEALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) will need to be determined experimentally.

  • Process Termination and Characterization:

    • Follow the cooling and unloading procedures as described for the PECVD method.

    • Characterize the film to determine its thickness, composition, and other properties. The process parameters, especially the plasma conditions and temperature, will need to be optimized to control the C/N ratio in the final film.

PEALD Workflow Diagram

PEALD_Workflow start Start PEALD Cycle step1 Step 1: TMS Pulse (Precursor Adsorption) start->step1 end_cycle End Cycle repeat Repeat N Cycles repeat->end_cycle Desired Thickness Achieved repeat->step1 Next Cycle step2 Step 2: Argon Purge (Remove Excess Precursor) step1->step2 step3 Step 3: N₂/NH₃ Plasma Pulse (Surface Reaction) step2->step3 step4 Step 4: Argon Purge (Remove Byproducts) step3->step4 step4->repeat

Caption: Cyclical workflow for PEALD of SiCN films.

References

Application Notes and Protocols: Trimethylsilane in Pharmaceutical and Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of trimethylsilane and its derivatives in pharmaceutical and materials science research. Trimethylsilyl groups are lauded for their chemical inertness and the ability to be introduced and removed under specific conditions, making them invaluable in a range of scientific applications.

Part 1: Pharmaceutical Research Applications

This compound derivatives are fundamental reagents in pharmaceutical sciences, primarily serving as protecting groups during the synthesis of Active Pharmaceutical Ingredients (APIs) and as derivatizing agents for analytical purposes.

Application Note 1: Trimethylsilyl Group as a Protecting Agent in API Synthesis

In the multi-step synthesis of complex drug molecules, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. The trimethylsilyl (TMS) group is a widely used protecting group for hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) functionalities due to its ease of introduction, stability under various non-acidic conditions, and straightforward removal.[1][2][3]

The protection of an alcohol, for instance, involves its conversion to a trimethylsilyl ether. This transformation is typically achieved by reacting the alcohol with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like triethylamine or pyridine.[1][2] The resulting silyl ether is chemically inert to many reagents used in subsequent synthetic steps.[3] Once the desired transformations on other parts of the molecule are complete, the TMS group can be readily removed, regenerating the original hydroxyl group, often by treatment with a fluoride ion source (e.g., tetrabutylammonium fluoride - TBAF) or under mild acidic conditions.[2] This protection-deprotection strategy is a cornerstone of modern medicinal chemistry.[1]

A related compound, tris(trimethylsilyl)silane ((TMS)₃SiH), has emerged as a crucial reagent in radical-based reactions. It serves as a less toxic and more manageable alternative to traditional organotin compounds like tributyltin hydride for radical reductions and cyclizations in pharmaceutical synthesis.[4][5]

G cluster_workflow Workflow: TMS as a Protecting Group in API Synthesis API_Start API Precursor with -OH group Protect Protection Step: + Trimethylsilyl Chloride (TMSCl) + Base (e.g., Triethylamine) API_Start->Protect Silylation Protected_API TMS-Protected API Precursor (-O-TMS) Protect->Protected_API Reaction Further Synthetic Steps (e.g., Grignard, Oxidation) Protected_API->Reaction Reaction on other functional groups Intermediate Modified TMS-Protected Intermediate Reaction->Intermediate Deprotect Deprotection Step: + Fluoride source (TBAF) or Mild Acid Intermediate->Deprotect Cleavage API_Final Final API with restored -OH group Deprotect->API_Final

Workflow for TMS protection in API synthesis.
Application Note 2: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

Many pharmaceutical compounds and biological metabolites, such as steroids, amino acids, and sugars, are non-volatile or thermally unstable, making them unsuitable for direct analysis by GC-MS.[6][7] Trimethylsilylation is a critical derivatization technique that converts polar functional groups (-OH, -NH2, -COOH) into their more volatile and thermally stable trimethylsilyl derivatives.[6][8]

This process, often involving reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), masks the polar nature of the analytes.[7] The resulting TMS-derivatives have lower boiling points and are less likely to degrade at the high temperatures of the GC injection port and column, leading to sharper chromatographic peaks, improved separation, and enhanced sensitivity and accuracy in quantification.[6][9] This method is widely adopted in pharmaceutical quality control and metabolomics research.[6][9]

Part 2: Materials Science Research Applications

In materials science, this compound is a versatile precursor for creating thin films and modifying surfaces, with significant applications in the semiconductor industry and polymer science.

Application Note 3: Precursor for Chemical Vapor Deposition (CVD)

This compound is a key precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD) and other CVD processes used to deposit thin films with specific properties.[10][11][12] In the semiconductor industry, it is used to form silicon carbide (SiC), silicon nitride (SiNₓ), and silicon carbonitride (SiCN) layers.[11][12][13] These films serve as critical components in microelectronic devices, acting as:

  • Dielectric layers: Insulating materials with a low dielectric constant (low-k) to reduce signal delay and power consumption in integrated circuits.[14]

  • Hardmasks and Etch-Stop Layers: Materials that resist etching processes, enabling precise patterning of underlying layers during microchip fabrication.[11][12]

  • Diffusion Barriers: Films that prevent the migration of materials, such as copper, into adjacent layers, which is crucial for the reliability of modern interconnects.[12][15]

This compound is often preferred over other precursors like silane (SiH₄) because it is safer to handle and allows for the deposition of high-quality films at relatively low temperatures.[10]

G cluster_workflow Workflow: PECVD Surface Modification Gases Precursor Gases: - this compound (TMS) - Carrier Gas (e.g., Ar) - Reactive Gas (e.g., NH₃, O₂) Chamber PECVD Reactor Chamber (Low Pressure) Gases->Chamber Plasma Plasma Generation (RF Power) Chamber->Plasma Deposition Deposition: Radicals react on substrate surface Plasma->Deposition Substrate Substrate (e.g., Silicon Wafer, Polymer) Substrate->Chamber Film Thin Film Formation (e.g., SiC, SiCN) Deposition->Film

Experimental workflow for PECVD using this compound.
Application Note 4: Surface Modification and Polymer Synthesis

The ability to deposit thin, uniform layers of this compound-based plasma polymers allows for the precise tuning of surface properties. This is particularly useful for modifying the wettability of materials. For instance, treating a polymer surface with a this compound plasma can significantly increase its hydrophobicity, as measured by an increase in the water contact angle.[16] This is valuable for creating water-repellent surfaces for a variety of applications.

In polymer synthesis, trimethylsilyl groups can be incorporated into monomers to act as protecting groups for reactive functionalities, such as hydroxyl groups. This allows for polymerization reactions to proceed that would otherwise be inhibited by these active sites.[17] Following polymerization, the TMS groups can be removed via hydrolysis to yield a functionalized polymer. This two-step strategy is highly effective for creating advanced materials for drug delivery systems and biocompatible coatings.[17] Furthermore, certain trimethylsilyl-containing monomers can be polymerized to create materials with exceptionally high gas permeability.

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of this compound.

Table 1: Silylation Reaction Conditions and Yields

Substrate Silylating Agent Catalyst/Base Conditions Time Yield (%) Reference(s)
n-Octanol Hexamethyldisilazane (HMDS) H-β Zeolite 80°C, Solvent-free 1.3 h 98% [18]
Benzyl Alcohol Hexamethyldisilazane (HMDS) H-β Zeolite 80°C, Solvent-free 1.5 h 95% [18]
Phenol Hexamethyldisilazane (HMDS) H-β Zeolite 80°C, Solvent-free 1.5 h 96% [18]

| Styrene | Trimethylsilyl Chloride (TMSCl) | Mg anode, Graphite cathode | 22°C, Electrolysis | - | 94% |[19] |

Table 2: Surface Properties After this compound Modification

Substrate Modification Method Property Measured Value Before Value After Reference(s)
Glass Beads Chemical Reaction with TMCS Water Contact Angle Hydrophilic > 90° (at ~50% coverage) [20]
SiO₂ DMA-TMS Treatment -O-Si(CH₃)₃ Group Density 0 groups/nm² ~2.0 groups/nm² (saturated) [21]

| Polyester Fabric | VTES Emulsion & Curing | Water Contact Angle | Low (hydrophilic) | Increased (hydrophobic) |[16] |

Experimental Protocols

Safety Precaution: this compound and its derivatives (e.g., TMSCl) are often flammable, volatile, and react with moisture. Always handle these reagents in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and wear appropriate personal protective equipment (gloves, safety glasses). All glassware must be thoroughly dried before use.

Protocol 1: General Procedure for Trimethylsilylation of an Alcohol for API Synthesis

This protocol describes the protection of a primary or secondary alcohol using trimethylsilyl chloride (TMSCl).

Materials:

  • Alcohol-containing substrate

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous triethylamine (Et₃N) or pyridine

  • Anhydrous inert solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Dissolution: Dissolve the alcohol substrate (1 equivalent) and anhydrous triethylamine (1.1 equivalents) in the anhydrous solvent.[22]

  • Addition: Cool the solution to 0°C using an ice bath. Add TMSCl (1.05 equivalents) dropwise to the stirred solution via the dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary. The reaction is typically rapid and results in nearly quantitative yields for primary and secondary alcohols.[22]

Protocol 2: Derivatization of a Pharmaceutical Compound for GC-MS Analysis

This protocol outlines a two-step derivatization (methoximation followed by silylation) for polar metabolites.[6][8][23]

Materials:

  • Dried sample extract (e.g., from plasma or cell lysate)

  • Methoxyamine hydrochloride (MeOx) in anhydrous pyridine (e.g., 20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Reaction vial (e.g., 2 mL autosampler vial with screw cap)

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Methoximation: Add 50 µL of the MeOx solution to the dried sample in the reaction vial. Cap the vial tightly and vortex for 1 minute. Incubate the mixture at 30-37°C for 90 minutes with shaking.[8][23] This step protects aldehyde and keto groups and prevents the formation of multiple isomers.[6]

  • Silylation: After cooling to room temperature, add 80-90 µL of MSTFA (with 1% TMCS) to the vial.[23] Cap the vial, vortex for 1 minute, and incubate at 37°C for 30 minutes with shaking.[8]

  • Analysis: After cooling, the sample is ready for direct injection into the GC-MS system. Due to the moisture sensitivity of TMS derivatives, it is recommended to analyze samples promptly after preparation.[6][9]

Protocol 3: Surface Modification of a Polymer Substrate using PECVD of this compound

This protocol provides a general method for depositing a hydrophobic silicon carbide-like film onto a substrate.

Materials:

  • PECVD reactor system

  • Substrate (e.g., polyester fabric, silicon wafer)

  • This compound (TMS) gas

  • Argon (Ar) gas (carrier and plasma gas)

  • Vacuum pump

  • RF power supply

Procedure:

  • Substrate Preparation: Clean the substrate surface to remove any organic contaminants. This can be done using an oxygen plasma treatment within the PECVD chamber.

  • Loading: Place the cleaned, dry substrate onto the electrode in the PECVD chamber.

  • Pump Down: Evacuate the chamber to a base pressure typically in the range of a few millitorr.

  • Gas Flow: Introduce the precursor gases. Flow argon as a carrier gas and this compound into the chamber. The flow rates will depend on the specific system and desired film properties.

  • Plasma Ignition: Set the chamber pressure to the desired processing pressure (e.g., 100 mTorr to a few Torr). Apply RF power to the electrode to ignite the plasma. The plasma will cause the TMS molecules to fragment into reactive radicals.[24][25]

  • Deposition: The radicals will react on the substrate surface, forming a cross-linked, amorphous film. The deposition time will determine the final film thickness. Deposition can last from a few minutes to an hour.

  • Termination: Turn off the RF power, stop the gas flow, and vent the chamber to atmospheric pressure with an inert gas like nitrogen.

  • Unloading: Remove the coated substrate for characterization (e.g., contact angle measurement, FTIR, microscopy).

G

References

Troubleshooting & Optimization

Identifying common byproducts in Trimethylsilane silylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and identifying common byproducts encountered during trimethylsilane (TMS) silylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in this compound silylation reactions?

A1: The most prevalent byproducts are typically siloxanes, which form from the reaction of the silylating agent with water.[1] Other common byproducts, often referred to as artifacts, can arise from reactions with specific functional groups, solvents, or even the silylating reagent itself.[2][3] For instance, using N,O-bis(trimethylsilyl)acetamide (BSA) as a silylating agent will produce acetamide as a byproduct.[4] Similarly, trimethylsilylimidazole (TMSI) can lead to the precipitation of imidazole.[5]

Q2: I am observing unexpected peaks in my Gas Chromatography (GC) analysis after silylation. What could be the cause?

A2: Unexpected peaks in a GC chromatogram are often due to the formation of silylation artifacts.[2][3] These can result from incomplete derivatization, reactions with aldehydes, ketones, carboxylic acids, or amines in your sample, or interactions with the solvent.[2] For example, N,N-Dimethylformamide (DMF) is a common solvent that can lead to artifact formation.[2] It is also possible that the silylating reagent has reacted with itself to produce byproducts.[2]

Q3: What causes the formation of a white precipitate or an oily substance in my reaction mixture?

A3: The formation of a white precipitate or an oily layer is a strong indication of siloxane byproduct formation.[1] This occurs when the silylating agent, which is highly sensitive to moisture, reacts with water to form silanols (R₃Si-OH).[1] These silanols can then condense with each other or with another molecule of the silylating agent to form stable siloxane (Si-O-Si) linkages.[1]

Q4: How can I minimize the formation of byproducts during my silylation reaction?

A4: The key to minimizing byproduct formation is to maintain strictly anhydrous conditions.[1][6][7] This includes thoroughly drying all glassware, using anhydrous solvents, and storing silylating reagents under an inert atmosphere.[1][6][8] The choice of silylating reagent and reaction conditions (temperature and time) also plays a crucial role.[6] Using a more volatile silylating reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be advantageous as its byproducts are more likely to elute with the solvent front in GC analysis.[6][7]

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues related to byproduct formation in TMS silylation reactions.

Issue 1: Presence of Siloxane Byproducts (White Precipitate or Oily Layer)
  • Primary Cause: Presence of moisture in the reaction.[1]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions:

      • Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 2 hours) and cool in a desiccator before use.[6]

      • Use high-purity, anhydrous solvents. If necessary, distill solvents over a suitable drying agent.[6]

      • Store silylating reagents under an inert atmosphere (e.g., nitrogen or argon) and handle them in a fume hood.[8]

    • Optimize Reaction Quenching:

      • If an aqueous work-up is necessary, quench the reaction carefully with a buffered aqueous solution to hydrolyze any remaining silylating agent.[1]

Issue 2: Unexpected Peaks in GC-MS Analysis (Artifact Formation)
  • Primary Cause: Incomplete derivatization or side reactions with the analyte, solvent, or other reagents.[2][3]

  • Troubleshooting Steps:

    • Optimize Silylation Conditions:

      • Reagent Selection: Choose a silylating reagent appropriate for your analyte. For sterically hindered groups, a more potent reagent may be necessary.[6]

      • Reagent Excess: Increase the molar ratio of the silylating reagent to the active hydrogens in your analyte. A 2:1 ratio is a good starting point.[6]

      • Temperature and Time: Adjust the reaction temperature and time. Many silylation reactions are heated between 60°C and 80°C for 30 minutes to several hours.[6][8]

    • Solvent Selection:

      • Use aprotic solvents such as hexane, acetonitrile, tetrahydrofuran, or toluene.[5] If a basic proton acceptor is needed, pyridine or triethylamine are preferred.[5] Avoid solvents known to cause artifacts, like DMF, if possible.[2]

    • Catalyst Addition:

      • For less reactive compounds, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the silylating potential of reagents like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA).[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters that can be optimized to minimize byproduct formation.

ParameterRecommended Range/ValueRationale
Silylating Reagent to Analyte Molar Ratio 2:1 to 10:1 (reagent to active hydrogen)Ensures complete derivatization and minimizes unreacted starting material.[6][8]
Reaction Temperature Room Temperature to 80°CLower temperatures may be sufficient for highly reactive compounds, while higher temperatures can drive less favorable reactions to completion.[6][8]
Reaction Time 15 minutes to several hoursDependent on the reactivity of the analyte and silylating agent. Monitoring the reaction progress is recommended.[6][8]
Catalyst (TMCS) Concentration 1-10% (v/v) of the silylating agentCatalyzes the reaction for less reactive or sterically hindered compounds.[8]

Experimental Protocols

Protocol 1: General Silylation using HMDS and TMCS

This protocol is effective for derivatizing primary and secondary sulfonamides and other compounds with active hydrogens.[8]

Materials:

  • Analyte (1-10 mg)

  • Hexamethyldisilazane (HMDS)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous inert solvent (e.g., pyridine, toluene, or hexane)

  • Dry reaction vial with a screw cap

Procedure:

  • Weigh 1-10 mg of the analyte into a dry reaction vial.

  • If desired, dissolve the sample in a minimal amount of anhydrous inert solvent (200-500 µL).

  • Add HMDS in a 2:1 to 10:1 molar ratio relative to the active hydrogens of the analyte.

  • Add TMCS as a catalyst, typically 1-10% of the volume of HMDS. A common mixture is a 2:1 (v/v) ratio of HMDS to TMCS.[8]

  • Tightly cap the vial and mix the contents thoroughly.

  • Heat the reaction mixture at 60-80°C for 30 minutes to 2 hours, or until the reaction is complete (monitor by TLC or GC-MS).

  • Allow the vial to cool to room temperature.

  • If a precipitate (ammonium chloride) forms, it can be removed by centrifugation before analysis.[8]

Protocol 2: Silylation using N,O-bis(trimethylsilyl)acetamide (BSA)

This protocol is suitable for a wide range of compounds, and BSA can often be used neat.[5]

Materials:

  • Analyte (1-10 mg)

  • N,O-bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous inert solvent (optional)

  • Dry reaction vial with a screw cap

Procedure:

  • Weigh 1-10 mg of the analyte into a dry reaction vial.

  • Add a slight molar excess of BSA. The reaction can often be performed neat.[5]

  • For less reactive or sterically hindered compounds, a catalytic amount of TMCS (1-10% of the BSA volume) can be added.[8]

  • Securely cap the vial and vortex briefly to ensure thorough mixing.

  • Heat the reaction mixture at 60-80°C for 30 minutes to 2 hours. Some reactions may proceed at room temperature over 20-30 minutes.[5][8]

  • Allow the vial to cool to room temperature before analysis.

Visualizations

Byproduct_Formation_Pathway cluster_main Silylation Reaction cluster_byproduct Byproduct Formation Analyte Analyte (R-OH) DesiredProduct Desired Silylated Product (R-O-TMS) Analyte->DesiredProduct  Reaction SilylatingAgent Silylating Agent (TMS-X) SilylatingAgent->DesiredProduct Silanol Silanol (TMS-OH) SilylatingAgent->Silanol Hydrolysis Siloxane Siloxane Byproduct (TMS-O-TMS) SilylatingAgent->Siloxane Condensation Water Water (H₂O) Water->Silanol Silanol->Siloxane Condensation

Caption: Formation of siloxane byproducts from moisture.

Troubleshooting_Workflow start Problem Identified: Unexpected Byproducts check_moisture Check for Moisture Contamination start->check_moisture dry_materials Dry Glassware & Solvents check_moisture->dry_materials Yes check_conditions Review Reaction Conditions check_moisture->check_conditions No re_run Re-run Reaction dry_materials->re_run success Problem Resolved re_run->success optimize_reagent Optimize Silylating Reagent & Stoichiometry check_conditions->optimize_reagent Reagent Issue optimize_temp_time Adjust Temperature & Time check_conditions->optimize_temp_time Condition Issue optimize_reagent->re_run optimize_temp_time->re_run

Caption: A logical workflow for troubleshooting byproduct formation.

References

Technical Support Center: Optimizing Trimethylsilane (TMS) for PECVD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Trimethylsilane (TMS) flow rate and temperature in Plasma-Enhanced Chemical Vapor Deposition (PECVD). This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to assist in refining your PECVD processes.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the PECVD of thin films using TMS as a precursor.

Q1: The deposition rate of my film is too low. How can I increase it?

An insufficient deposition rate can significantly prolong experimental timelines. Several factors can contribute to this issue. Consider the following adjustments:

  • Increase TMS Flow Rate: A higher flow rate of the precursor provides more source material for the deposition process. However, an excessively high flow rate can lead to a shorter residence time in the chamber, preventing the precursor from fully reacting.[1]

  • Increase RF Power: Higher plasma power can enhance the dissociation of the TMS precursor, leading to a higher concentration of reactive species and a faster deposition rate.[1][2]

  • Optimize Chamber Pressure: Increasing the chamber pressure can lead to more gas-phase collisions and a higher deposition rate, but it may negatively impact film uniformity.[1] Finding the optimal pressure for your specific chamber geometry and process is crucial.

  • Adjust Gas Mixture: The composition of the carrier and reactive gases can influence the deposition rate. The choice of carrier gas (e.g., Ar, He, N₂) can affect plasma density and precursor decomposition.

Q2: My deposited film is non-uniform across the substrate. What are the likely causes and solutions?

Film non-uniformity is a common challenge in PECVD and can be attributed to several factors related to the process parameters and chamber conditions.

  • Gas Flow Dynamics: An uneven distribution of precursor and reactive gases across the substrate is a primary cause of non-uniformity. Ensure your gas inlet or "showerhead" is clean and functioning correctly to provide a uniform gas flow.[1][3]

  • Chamber Pressure: Lowering the chamber pressure increases the mean free path of reactive species, which can improve film uniformity by allowing the species to travel further across the substrate before reacting.[1]

  • Temperature Gradients: Non-uniform temperature distribution across the substrate heater can lead to variations in deposition rate and film properties. Verify the temperature uniformity of your substrate heater.[4]

  • Plasma Density Distribution: The plasma may not be uniform across the entire deposition area, especially in larger chambers. This can be influenced by the electrode design and RF power delivery.[5][6][7]

  • Substrate Positioning: Ensure the substrate is placed centrally and is flat on the holder to avoid any tilting that could affect its distance from the plasma source.

Q3: The deposited film has poor adhesion to the substrate. What steps can I take to improve it?

Poor adhesion can lead to delamination and failure of the deposited film. The interface between the substrate and the film is critical.

  • Substrate Cleaning: The most common cause of poor adhesion is substrate contamination. Ensure a thorough cleaning procedure is in place to remove any organic residues, particles, or native oxides from the substrate surface before loading it into the chamber.[8]

  • Plasma Pre-treatment: An in-situ plasma treatment of the substrate before deposition can improve adhesion. An argon plasma can be used to physically bombard the surface, removing contaminants and creating a more reactive surface for film growth.[9]

  • Adhesion Layer: In some cases, depositing a thin adhesion layer of a different material may be necessary to promote bonding between the substrate and the desired film.

  • Reduce Film Stress: High internal stress in the deposited film can cause it to peel off the substrate. Optimizing deposition parameters to reduce stress is crucial.[2]

Q4: The film exhibits high internal stress, leading to cracking or peeling. How can I control film stress?

Internal stress in PECVD films is influenced by a complex interplay of deposition parameters.

  • Adjust RF Power and Frequency: The energy of ion bombardment on the growing film surface significantly affects stress. Lowering the RF power can reduce compressive stress.[10] Some systems utilize dual-frequency RF sources to provide more control over stress by balancing high-frequency (typically tensile) and low-frequency (typically compressive) contributions.[11][12]

  • Optimize Deposition Temperature: Increasing the substrate temperature can sometimes help in relieving stress by providing more thermal energy for adatoms to rearrange into a less stressed configuration.[2]

  • Control Gas Composition: The ratio of precursor to other gases, such as nitrogen or helium, can influence the chemical bonding in the film and, consequently, the internal stress.[13][14]

  • Chamber Pressure: Lowering the deposition pressure can reduce ion bombardment energy and thus lower compressive stress.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for PECVD using TMS?

The deposition temperature for PECVD with TMS typically ranges from 100°C to 400°C.[15] Lower temperatures are often preferred to be compatible with temperature-sensitive substrates. The optimal temperature will depend on the desired film properties.

Q2: How does the TMS flow rate affect the properties of the deposited SiC:H films?

The TMS flow rate directly influences the deposition rate and the composition of the resulting film. Increasing the TMS flow rate generally increases the deposition rate up to a certain point.[1] However, very high flow rates can lead to the formation of particles in the gas phase and a decrease in film quality. The ratio of TMS to other reactive gases (like ammonia for SiCN:H or oxygen for SiCO:H) is a critical parameter for controlling the stoichiometry of the film.

Q3: What are the safety precautions for handling this compound (TMS)?

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is crucial to work in a well-ventilated area, preferably within a fume hood. Ensure that all connections in the gas delivery system are leak-tight. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies on PECVD using TMS and related organosilicon precursors.

ParameterValueResulting Film PropertyReference
Deposition Temperature 100 - 400 °CAffects deposition rate, refractive index, and optical bandgap.[15]
TMS Partial Pressure 1.5 x 10⁻² TorrInfluences deposition rate.
RF Power 20 W"Mild plasma" conditions to avoid complete precursor decomposition.
Deposition Rate Up to 33 nm/minAchieved under mild plasma conditions.
Refractive Index 1.55 - 2.08Varies with film composition and chemical bonding.
Optical Bandgap 3.0 - 5.2 eVDependent on film composition.

Table 1: PECVD Parameters for SiC:H and SiCN:H Films from TMS.

IssueParameter to AdjustExpected Outcome
Low Deposition Rate Increase RF PowerIncreased precursor dissociation, higher deposition rate.[1][2]
Increase TMS Flow RateProvides more source material.[1]
Optimize PressureHigher pressure can increase rate but may affect uniformity.[1]
Poor Uniformity Decrease PressureIncreases mean free path of reactive species.[1]
Check Showerhead IntegrityEnsures uniform gas distribution.[3]
Verify Temperature UniformityPrevents localized variations in deposition rate.[4]
Poor Adhesion Substrate CleaningRemoves contaminants that hinder bonding.[8]
In-situ Plasma Pre-treatmentCreates a more reactive surface.[9]
High Film Stress Lower RF PowerReduces ion bombardment energy.[10]
Adjust Gas RatiosModifies chemical bonding and internal stress.[13][14]

Table 2: Troubleshooting Summary for PECVD with TMS.

Experimental Protocols

Protocol 1: General Procedure for PECVD of SiC:H Films using TMS

  • Substrate Preparation:

    • Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).

    • Dry the substrate thoroughly with a nitrogen gun and load it into the PECVD chamber.

  • Chamber Preparation:

    • Pump down the chamber to a base pressure of less than 4 x 10⁻³ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 100-400 °C) and allow it to stabilize.

  • Deposition Process:

    • Introduce the carrier gas (e.g., Helium or Argon) at a controlled flow rate to stabilize the chamber pressure.

    • Introduce this compound (TMS) vapor into the chamber at the desired flow rate. The partial pressure of TMS can be controlled using a mass flow controller or by regulating the vapor pressure.

    • Ignite the plasma by applying RF power (e.g., 20 W at 40.68 MHz).

    • Maintain the deposition conditions for the desired duration to achieve the target film thickness.

  • Post-Deposition:

    • Turn off the RF power and the gas flows.

    • Allow the substrate to cool down under vacuum or in an inert gas atmosphere.

    • Vent the chamber and unload the coated substrate.

Visualizations

PECVD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning load Load Substrate sub_prep->load pump Pump to Base Pressure load->pump heat Heat to Deposition Temp pump->heat gas_intro Introduce Gases (TMS + Carrier) heat->gas_intro plasma Ignite Plasma (Apply RF Power) gas_intro->plasma deposit Film Growth plasma->deposit cool Cool Down deposit->cool vent Vent Chamber cool->vent unload Unload Substrate vent->unload

Caption: A general workflow for a PECVD process.

Troubleshooting_Logic cluster_rate Low Deposition Rate cluster_uniformity Poor Uniformity cluster_adhesion Poor Adhesion start Identify Deposition Issue inc_flow Increase TMS Flow Rate start->inc_flow Rate Issue dec_pressure Decrease Pressure start->dec_pressure Uniformity Issue clean_sub Improve Substrate Cleaning start->clean_sub Adhesion Issue inc_power Increase RF Power inc_flow->inc_power opt_pressure Optimize Pressure inc_power->opt_pressure check_gas Check Gas Delivery dec_pressure->check_gas check_temp Verify Temp Uniformity check_gas->check_temp plasma_pre Use Plasma Pre-treatment clean_sub->plasma_pre red_stress Reduce Film Stress plasma_pre->red_stress

Caption: A decision tree for troubleshooting common PECVD issues.

References

How to prevent reagent degradation and polymerization of Trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation and unwanted polymerization of trimethylsilane. By following these recommendations, users can ensure the integrity of their reagent and the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through two primary pathways:

  • Hydrolysis: In the presence of moisture, this compound can hydrolyze to form trimethylsilanol and subsequently hexamethyldisiloxane. This process is often catalyzed by acidic or basic conditions.

  • Oxidation: Exposure to oxygen, especially in the presence of heat or light, can lead to the oxidation of this compound. The reaction with atomic oxygen primarily involves the abstraction of the hydrogen atom from the silicon, leading to the formation of trimethylsilyl radicals. These radicals can then react further to form siloxanes and other byproducts.

Q2: What can cause unintentional polymerization of this compound?

A2: While this compound is used as a monomer in controlled polymerization reactions, unintentional polymerization can occur under improper storage or handling conditions. The likely mechanisms for unwanted polymerization include:

  • Radical Polymerization: Initiated by free radicals, which can be generated by heat, light (UV), or the presence of radical initiators like peroxides.

  • Cationic Polymerization: Can be initiated by Lewis acids or other cationic species. Contamination with acidic impurities can trigger this pathway.

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize the shelf-life of this compound and prevent degradation, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended, but consult the manufacturer's specific guidelines.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Ensure the container is tightly sealed and made of a compatible material (e.g., glass or stainless steel). Avoid materials that can leach impurities.

Q4: What are the signs that my this compound has degraded or started to polymerize?

A4: Visual inspection and changes in physical properties can indicate degradation:

  • Increased Viscosity: A noticeable thickening of the liquid is a primary indicator of polymerization.

  • Formation of Precipitates: The appearance of solid particles or a gel-like substance suggests that polymerization or hydrolysis has occurred.

  • Cloudiness: A loss of clarity can indicate the formation of insoluble degradation products.

  • Pressure Buildup: In a sealed container, the evolution of gaseous byproducts from degradation can lead to a buildup of pressure.

Q5: Are there any chemical inhibitors I can add to prevent polymerization?

A5: While commercial suppliers typically add inhibitors to their products, the specific inhibitors for this compound are not always disclosed. Based on the mechanisms of polymerization, common types of inhibitors that could be effective include:

  • Radical Scavengers: For preventing radical polymerization, inhibitors such as butylated hydroxytoluene (BHT) or phenothiazine are commonly used for other monomers and may be effective.

  • Proton Sponges: To inhibit cation-catalyzed polymerization, non-nucleophilic bases can be used to scavenge acidic impurities.

It is critical to consult with the manufacturer before adding any inhibitors, as they can interfere with downstream applications.

Troubleshooting Guides

Problem: Increased viscosity of this compound observed.

Possible Cause Assessment Corrective Action
Initiation of Polymerization The reagent may still be usable for non-critical applications if the viscosity increase is minor.For critical experiments, it is recommended to purify the this compound by distillation or to use a fresh, unopened bottle.
Moisture Contamination The presence of water has likely led to hydrolysis and condensation, forming larger siloxane oligomers.If purification is necessary, consider distillation under an inert atmosphere. Ensure future handling minimizes exposure to atmospheric moisture.

Problem: A solid precipitate has formed in the this compound container.

Possible Cause Assessment Corrective Action
Advanced Polymerization The reagent is likely unsuitable for most applications.The solid is polymerized this compound. The remaining liquid may also be partially polymerized. It is safest to dispose of the entire container according to your institution's hazardous waste guidelines.
Contamination An incompatible substance may have been introduced, causing a reaction.Review handling procedures to identify potential sources of contamination. Dispose of the current bottle and obtain a fresh supply.

Data Presentation

The stability of this compound is highly dependent on storage conditions. The following table summarizes the key factors influencing its degradation.

Factor Condition Effect on Stability Recommendation
Temperature Elevated TemperaturesIncreases the rate of degradation and potential for thermal-induced polymerization.Store in a cool environment, following manufacturer's guidelines.
Low Temperatures (Refrigeration)Generally slows down degradation processes.Recommended for long-term storage. Ensure the container is well-sealed to prevent moisture condensation upon removal.
Light UV Light ExposureCan initiate free-radical polymerization.Store in an amber or opaque container to protect from light.
Atmosphere Presence of OxygenCan lead to oxidation and the formation of reactive radical species.Store under an inert atmosphere such as nitrogen or argon.
Presence of MoistureLeads to hydrolysis, forming silanols and siloxanes, which can further condense.Handle in a dry environment (e.g., glove box) and store under a dry, inert atmosphere.
Contaminants Acids/BasesCan catalyze hydrolysis and polymerization.Use high-purity this compound and avoid cross-contamination with acidic or basic reagents.
Radical Initiators (e.g., peroxides)Can initiate rapid polymerization.Ensure storage containers are clean and free of contaminants. Do not store near peroxide-forming solvents.

Experimental Protocols

Protocol 1: General Handling Procedure for this compound

This protocol outlines the best practices for handling this compound to minimize degradation and ensure user safety.

  • Preparation:

    • Work in a well-ventilated fume hood.

    • Ensure that all glassware and equipment are thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

    • Have appropriate personal protective equipment (PPE) available, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

  • Dispensing:

    • Before opening, allow the refrigerated this compound container to warm to room temperature to prevent condensation of atmospheric moisture into the reagent.

    • Use a syringe or cannula technique for transferring the liquid under an inert atmosphere.

    • If dispensing in the open, do so quickly and immediately reseal the container. Purge the headspace with an inert gas before sealing if possible.

  • Post-Handling:

    • Tightly seal the this compound container, ensuring the cap and any septa are secure.

    • Clean any spills immediately with an appropriate absorbent material.

    • Return the reagent to its designated storage location promptly.

Protocol 2: Small-Scale Purity Test by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol can be used to assess the purity of this compound and detect the presence of common degradation products.

  • Sample Preparation:

    • In a dry GC vial, dilute a small aliquot of the this compound sample in a suitable anhydrous solvent (e.g., hexane or toluene). A typical dilution would be 1:1000.

    • Seal the vial immediately.

  • GC-MS Analysis:

    • Use a GC-MS system equipped with a non-polar capillary column.

    • Set the injection port temperature to a value appropriate for volatile compounds (e.g., 250 °C).

    • Program the oven temperature to start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to separate components with different boiling points.

    • The mass spectrometer can be operated in full scan mode to identify unknown peaks.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Look for peaks corresponding to potential degradation products such as trimethylsilanol and hexamethyldisiloxane.

    • The presence and relative area of these peaks can provide a semi-quantitative measure of the reagent's degradation.

Mandatory Visualization

Troubleshooting_Trimethylsilane_Degradation start This compound Stability Issue Suspected check_visual Visually Inspect Reagent start->check_visual is_viscous Is the liquid viscous or cloudy? check_visual->is_viscous is_precipitate Is there a solid precipitate? is_viscous->is_precipitate No polymerization Probable Polymerization or Hydrolysis is_viscous->polymerization Yes check_storage Review Storage and Handling Procedures is_precipitate->check_storage No severe_degradation Severe Degradation/Polymerization is_precipitate->severe_degradation Yes improper_storage Improper Storage or Handling Identified? check_storage->improper_storage correct_storage Implement Correct Storage and Handling Protocols improper_storage->correct_storage Yes end_ok Reagent Likely Stable improper_storage->end_ok No purify Consider Purification (Distillation) polymerization->purify dispose Dispose of Reagent severe_degradation->dispose use_fresh Use a Fresh Bottle of Reagent correct_storage->use_fresh purify->use_fresh dispose->use_fresh

Caption: Troubleshooting workflow for suspected this compound degradation.

Technical Support Center: Trimethylsilyl (TMS) Protection of Acidic Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing trimethylsilyl (TMS) protecting groups for acidic functional groups such as alcohols, phenols, and carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using trimethylsilyl (TMS) protecting groups?

A1: The most prevalent side reaction is the premature cleavage (hydrolysis) of the TMS ether or ester.[1] This is because TMS-protected groups are highly labile and sensitive to acidic and aqueous conditions.[2] Even trace amounts of water during the reaction or workup, or exposure to acidic surfaces like standard silica gel, can lead to deprotection.[1] Other potential side reactions include incomplete silylation, and in certain cases, TMS group migration.

Q2: My TMS-protected compound seems to be degrading during purification. What's happening?

A2: Degradation during purification, especially column chromatography, is a common issue with TMS-protected compounds. Standard silica gel is slightly acidic and can easily cleave the labile TMS group.[1] This leads to the recovery of the unprotected starting material or a mixture of protected and unprotected compounds.

Q3: Can I selectively protect one acidic functional group in the presence of another?

A3: Yes, chemoselectivity can often be achieved based on the different acidities and steric environments of the functional groups. For instance, phenols are generally more acidic than aliphatic alcohols and can sometimes be selectively silylated under specific conditions.[3][4] Similarly, less sterically hindered primary alcohols can often be protected more readily than bulky secondary or tertiary alcohols.[5] However, achieving high selectivity with the highly reactive TMSCl can be challenging.

Q4: What is TMS group migration and when does it occur?

A4: TMS group migration is an intramolecular rearrangement where a TMS group moves from one heteroatom to another within the same molecule. This phenomenon has been observed in polyhydroxy compounds, such as cholesterol derivatives, particularly under mass spectrometry conditions.[6] It can also occur during certain radical cyclization reactions.[7] While less common as a side reaction in standard solution-phase synthesis, it's a possibility to be aware of, especially with conformationally flexible polyol systems.

Q5: The byproduct HCl from my TMSCl reaction is causing issues with other functional groups in my molecule. How can I manage this?

A5: The generation of hydrochloric acid (HCl) is a standard outcome of silylation with TMSCl.[8] To prevent side reactions with acid-sensitive groups, a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically added to the reaction mixture to neutralize the HCl as it forms.[5]

Troubleshooting Guides

This section addresses specific issues you might encounter during the TMS protection of acidic functional groups.

Issue 1: Incomplete or No Reaction
Observation Probable Cause(s) Recommended Solution(s)
TLC or NMR analysis shows only starting material.Presence of moisture: Silylating reagents are highly reactive towards water. Any moisture in your glassware, solvent, or on the starting material will consume the reagent.Thoroughly dry all glassware in an oven and cool under an inert atmosphere. Use anhydrous solvents. If the starting material may contain water, dry it azeotropically with toluene or under high vacuum.
Insufficiently reactive silylating agent: For sterically hindered alcohols or phenols, TMSCl may not be reactive enough.Consider using a more powerful silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Inadequate base: The base may not be strong enough to deprotonate the acidic functional group, or it may be sterically hindered.For hindered alcohols, a stronger, non-nucleophilic base like 2,6-lutidine or imidazole may be more effective.[9]
Low reaction temperature: The reaction may be too slow at the current temperature.Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor the progress by TLC.
Issue 2: Premature Deprotection (Hydrolysis) During Workup or Purification
Observation Probable Cause(s) Recommended Solution(s)
Product is lost during aqueous workup.Hydrolytic instability of the TMS group: TMS ethers and esters are very sensitive to water, especially under acidic or basic conditions.[1]Perform a non-aqueous workup: Quench the reaction with an anhydrous reagent (e.g., dry isopropanol to consume excess TMSCl). Filter off any salts (e.g., triethylammonium chloride) under an inert atmosphere.[10]
Use buffered or neutral aqueous washes: If an aqueous wash is necessary, use a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) to maintain a neutral pH.[10] Minimize contact time between the organic and aqueous layers.
Product degrades on silica gel column.Acidity of silica gel: Standard silica gel is acidic enough to cleave TMS ethers.[1]Deactivate the silica gel: Prepare a slurry of the silica gel in the eluent containing 1-2% triethylamine before packing the column. This will neutralize the acidic sites.[1]
Use alternative stationary phases: Consider using neutral alumina or Florisil for chromatography.
Avoid chromatography if possible: If the product is sufficiently pure after a non-aqueous workup, consider other purification methods like distillation or crystallization.

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

This table provides a quantitative comparison of the relative stability of various silyl ethers under acidic and basic conditions. The data highlights the lability of the TMS group compared to more sterically hindered alternatives.

Silyl EtherAbbreviationRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS / TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: General Procedure for TMS Protection of a Primary Alcohol

This protocol describes a standard method for the protection of a primary alcohol using trimethylsilyl chloride (TMSCl) and triethylamine (Et₃N).

Materials:

  • Primary alcohol (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 eq)

  • Trimethylsilyl chloride (TMSCl, 1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Add trimethylsilyl chloride (1.2 eq) dropwise. A white precipitate of triethylammonium chloride will form.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude TMS ether.

Protocol 2: Troubleshooting - Non-Aqueous Workup for Labile TMS Ethers

This protocol is designed to isolate a TMS-protected compound while minimizing the risk of hydrolysis.

Materials:

  • Reaction mixture in an organic solvent

  • Anhydrous pentane or hexane

  • Celite®

  • Sintered glass funnel

  • Inert gas source (e.g., nitrogen)

Procedure:

  • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature if necessary.

  • Dilute the reaction mixture with a dry, non-polar solvent like hexane to precipitate the amine hydrochloride salt.

  • Set up a filtration apparatus (e.g., a sintered glass funnel with a pad of Celite®) under a positive pressure of nitrogen.

  • Filter the reaction slurry through the prepared pad.

  • Wash the reaction flask and the filter cake with several portions of the dry, non-polar solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings. The resulting solution contains the TMS-protected product.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by non-chromatographic methods if necessary.[10]

Visualizations

troubleshooting_workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_decomposition Troubleshooting Product Decomposition start Silylation Reaction Issues incomplete_reaction Incomplete Reaction start->incomplete_reaction product_decomposition Product Decomposition start->product_decomposition check_moisture Check for Moisture incomplete_reaction->check_moisture Low Yield check_reagents Evaluate Reagents incomplete_reaction->check_reagents check_conditions Optimize Conditions incomplete_reaction->check_conditions workup_issues During Workup product_decomposition->workup_issues Yield Loss purification_issues During Purification product_decomposition->purification_issues solution_dry Use Anhydrous Solvents & Dry Glassware check_moisture->solution_dry Moisture Present solution_reagents Use Stronger Silylating Agent (e.g., TMSOTf) or More Effective Base check_reagents->solution_reagents Low Reactivity solution_workup Perform Non-Aqueous Workup or Use Buffered Washes workup_issues->solution_workup Aqueous Contact solution_purification Deactivate Silica with Et3N or Use Alumina/Florisil purification_issues->solution_purification Silica Gel Acidity

Caption: Troubleshooting workflow for TMS protection reactions.

silylation_mechanism cluster_reactants Reactants cluster_reaction Reaction Pathway cluster_products Products ROH R-OH (Alcohol) step1 1. Deprotonation (optional, base-catalyzed) ROH->step1 Reacts with Base TMSCl (CH₃)₃Si-Cl (TMSCl) step2 2. Nucleophilic Attack TMSCl->step2 Base Base (e.g., Et₃N) Base->step1 Alkoxide R-O⁻ step1->Alkoxide Forms Alkoxide Intermediate [R-O-Si(CH₃)₃-Cl]⁻ step2->Intermediate Forms Intermediate step3 3. Chloride Departure Product R-O-Si(CH₃)₃ (TMS Ether) step3->Product Forms Product Byproduct Base-H⁺Cl⁻ (Salt) step3->Byproduct Alkoxide->step2 Intermediate->step3

Caption: General mechanism for TMS protection of an alcohol.

References

Methods for removing excess Trimethylsilane and byproducts from a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Removal of Trimethylsilane and Byproducts

This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess trimethylsilyl reagents and their byproducts from a reaction mixture. The information is tailored for researchers, scientists, and drug development professionals to help ensure the purity of their target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing volatile trimethylsilyl compounds?

Volatile silicon-containing compounds, such as chlorothis compound (TMSCl), hexamethyldisiloxane (HMDSO), and trimethylsilanol, can often be removed by physical separation methods that take advantage of their low boiling points.

  • Distillation/Evaporation: For many common trimethylsilyl reagents and byproducts that are more volatile than the desired product, removal under reduced pressure is highly effective.[1][2] A rotary evaporator is typically sufficient for removing solvents and volatile species like TMSCl (boiling point: 57°C).[1] For less volatile byproducts like hexamethyldisilazane (HMDS, boiling point: 126°C), a high-vacuum distillation or heating the flask may be necessary.[2]

  • Azeotropic Distillation: Co-evaporation with a solvent like toluene can help in the removal of residual silyl byproducts.[2]

Q2: How can I remove non-volatile or water-soluble silyl byproducts?

If the byproducts are not sufficiently volatile or if the desired product is also volatile, chemical and extractive methods are more appropriate.

  • Aqueous Workup/Extraction: Many silyl compounds can be hydrolyzed to form water-soluble silanols. An acidic or basic aqueous wash can effectively remove these byproducts. For instance, quenching a reaction with an aqueous acid like HCl will hydrolyze silyl ethers and convert amine byproducts into their water-soluble ammonium salts, which can then be extracted into the aqueous layer.[1][3]

  • Fluoride-Based Quench: Fluoride ions have a very high affinity for silicon. Washing the reaction mixture with a fluoride salt solution, such as aqueous sodium fluoride (NaF) or potassium fluoride (KF), can convert silyl byproducts into highly polar and often insoluble fluorosilanes or soluble silanolates, facilitating their removal by filtration or extraction.[2]

  • Chromatography: If other methods fail or are not suitable, flash column chromatography is a reliable method to separate the desired compound from silicon-containing impurities.[1] Using a mobile phase with a small percentage of triethylamine can sometimes help in removing tin and silicon byproducts.[4]

Q3: I used a silylating agent like BSTFA or BSA. How do I handle the byproducts?

Silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to increase the volatility of compounds for gas chromatography.[5] The reagents themselves and their byproducts are typically volatile and can be removed under vacuum. However, they can sometimes form unexpected derivatives or artifacts.[5] To minimize artifact formation, it is recommended to use the minimum necessary amount of silylating reagent and optimize reaction time and temperature. Any remaining reagent or byproducts can usually be removed by evaporation.

Q4: My reaction involves LiHMDS. What is the best way to remove the hexamethyldisilazane (HMDS) byproduct?

Hexamethyldisilazane (HMDS) is the byproduct of reactions using lithium bis(trimethylsilyl)amide (LiHMDS). It has a relatively high boiling point (126°C), which can make it difficult to remove by simple evaporation.[2]

Here are several effective methods:

  • High-Vacuum Evaporation: Applying a high vacuum with gentle heating (e.g., 40-60°C) can effectively remove HMDS.[2]

  • Aqueous or Alcoholic Wash: HMDS can be hydrolyzed by washing with aqueous acid or an alcohol. This converts it into volatile and/or water-soluble byproducts like trimethylsilanol and hexamethyldisiloxane.[2]

  • Acetonitrile/Heptane Extraction: For nonpolar products, an extraction between acetonitrile and a nonpolar solvent like heptane can be effective. The desired product will likely partition into the acetonitrile layer, while the silicon byproduct remains in the heptane.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Persistent silicon grease-like residue after evaporation. High-boiling silicon byproducts such as hexamethyldisiloxane or polysiloxanes.1. Perform a high-vacuum distillation. 2. Wash the crude product with a nonpolar solvent like hexane to precipitate the desired compound if it is less soluble than the silicon residue. 3. Purify using flash column chromatography.[1]
Formation of an emulsion during aqueous workup. Presence of amphiphilic silicon byproducts or salts.1. Add brine (saturated NaCl solution) to break the emulsion. 2. Filter the entire mixture through a pad of Celite. 3. If using solvents like THF or dioxane, remove them by rotary evaporation before the workup.[4]
Product is sensitive to water/acid. Standard aqueous quench/workup is not suitable.1. Use a non-aqueous workup, such as quenching with an alcohol (e.g., isopropanol) followed by filtration through a plug of silica or celite.[6] 2. Utilize distillation under high vacuum to remove volatile impurities.[2] 3. Direct purification by chromatography.
Excess reactive reagent (e.g., TMSCl, TMS-CN) needs to be neutralized. Hazardous and reactive nature of the reagent.1. For TMSCl: Quench by slowly adding the reaction mixture to a stirred, cold solution of aqueous sodium bicarbonate or an alcohol like methanol or isopropanol.[1][6] 2. For TMS-CN: In a well-ventilated fume hood, quench by adding to a dilute bleach solution and stirring for several hours to ensure complete destruction of the cyanide.[7] Caution: Avoid acidic conditions to prevent the formation of highly toxic HCN gas.[7]

Data Presentation

Table 1: Physical Properties of Common Trimethylsilyl Reagents and Byproducts

CompoundAbbreviationFormulaBoiling Point (°C)Density (g/mL)Notes
Chlorothis compoundTMSCl(CH₃)₃SiCl570.856Highly volatile and moisture-sensitive.[1]
HexamethyldisilazaneHMDS((CH₃)₃Si)₂NH1260.774Byproduct of LiHMDS/NaHMDS/KHMDS bases.[2]
HexamethyldisiloxaneHMDSO((CH₃)₃Si)₂O1010.764Common hydrolysis byproduct.
TrimethylsilanolTMSOH(CH₃)₃SiOH990.813Hydrolysis product, can self-condense to HMDSO.[8]
N,O-Bis(trimethylsilyl)acetamideBSACH₃C(OSi(CH₃)₃)=NSi(CH₃)₃71-73 (15 mmHg)0.832Silylating agent.
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFACF₃C(OSi(CH₃)₃)=NSi(CH₃)₃45-50 (14 mmHg)0.961Highly volatile silylating agent.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Removal of Silyl Ethers

This protocol describes the cleavage and removal of a trimethylsilyl ether protecting group using an acidic aqueous wash.

  • Reaction Quench: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.[8]

  • Hydrolysis: If the TMS ether is stable to the initial quench, add a mild acid such as 1 M HCl or 50% aqueous acetic acid to the mixture.[8] Stir vigorously for 30 minutes to 1 hour, monitoring the deprotection by TLC.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Separation: Shake the funnel, allowing the layers to separate. Drain the aqueous layer.

  • Wash: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (to neutralize any acid), and finally, brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Quenching Excess Reactive Silane Reagents

This protocol provides a general procedure for safely neutralizing highly reactive reagents like metal hydrides or organometallics, and can be adapted for reactive silanes.

  • Preparation: Place the flask containing the excess reagent in an ice-water or dry ice/acetone bath under an inert atmosphere (e.g., Nitrogen or Argon).[6]

  • Initial Quench: Slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring. Continue the addition until the exothermic reaction subsides.[6]

  • Secondary Quench: Slowly add a more reactive alcohol, such as methanol, to ensure all the reactive material has been consumed.[6]

  • Final Quench: Cautiously add water to the mixture to hydrolyze any remaining reactive species.

  • Workup: Proceed with a standard aqueous workup as described in Protocol 1 to isolate the product.

Visualizations

Removal_Method_Selection start Start: Reaction Mixture with Silyl Byproducts is_volatile Are byproducts volatile? (e.g., TMSCl, HMDSO) start->is_volatile product_volatile Is desired product non-volatile? is_volatile->product_volatile Yes product_stable Is product stable to water/acid/base? is_volatile->product_stable No distillation Use Rotary Evaporation or High-Vacuum Distillation product_volatile->distillation Yes product_volatile->product_stable No end Purified Product distillation->end aqueous_workup Use Aqueous Workup (Acidic/Basic/Fluoride) aqueous_workup->end product_stable->aqueous_workup Yes chromatography Purify by Column Chromatography product_stable->chromatography No chromatography->end

Caption: Decision tree for selecting a purification method.

Aqueous_Workup_Workflow cluster_0 Process Steps cluster_1 Phase Contents start 1. Reaction Mixture (Organic Solvent) quench 2. Quench/Hydrolyze (e.g., add aq. HCl) start->quench separate 3. Transfer to Separatory Funnel & Separate Layers quench->separate wash 4. Wash Organic Layer (Water, Brine) separate->wash organic_phase Organic Layer: - Desired Product - Solvent separate->organic_phase aqueous_phase Aqueous Layer: - Water-Soluble Silyl Byproducts - Salts separate->aqueous_phase dry 5. Dry & Concentrate wash->dry end Crude Product dry->end

Caption: Workflow for a standard aqueous workup procedure.

References

Technical Support Center: Optimizing Catalyst Choice for Trimethylsilane-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trimethylsilane-mediated reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of this compound-mediated reactions and the typical catalysts used?

A1: this compound ((CH₃)₃SiH) is a versatile reagent used in several key organic transformations. The choice of catalyst is crucial for achieving high yield and selectivity. The most common reactions include:

  • Hydrosilylation: The addition of a Si-H bond across a double or triple bond. This is frequently catalyzed by platinum complexes like Karstedt's or Speier's catalyst, but rhodium, nickel, and cobalt catalysts are also used to achieve different selectivities.[1][2][3][4]

  • Reductive Reactions: this compound can be used as a reducing agent, often in the presence of a catalyst, to reduce functional groups like aldehydes, ketones, and amides.[5][6][7] Catalysts for these reductions can include transition metals or Lewis acids.

  • Silylation: The introduction of a trimethylsilyl group to protect functional groups like alcohols, amines, and thiols. This reaction is often promoted by a base or a catalyst like trimethylsilyl triflate (TMSOTf).[8][9][10][11]

Q2: How do I choose between different catalysts for hydrosilylation of an alkene with this compound?

A2: The choice of catalyst for hydrosilylation depends primarily on the desired regioselectivity (Markovnikov vs. anti-Markovnikov addition) and the substrate.

  • Platinum catalysts (e.g., Karstedt's catalyst) are widely used in industry and typically favor the anti-Markovnikov product.[3]

  • Rhodium catalysts often show a preference for the α-isomer (Markovnikov product).[1]

  • Ruthenium catalysts can favor the β-isomer (anti-Markovnikov product).[1]

  • Nickel and Cobalt catalysts are emerging as more sustainable alternatives to precious metal catalysts and can also provide high anti-Markovnikov selectivity.[4]

The choice may also be influenced by the functional group tolerance of the catalyst.

Q3: My silylation reaction with trimethylsilyl chloride is not proceeding. What are the common causes and solutions?

A3: Several factors can hinder a silylation reaction using trimethylsilyl chloride (TMSCl):

  • Moisture: TMSCl is highly sensitive to moisture and will readily hydrolyze. Ensure all glassware is oven-dried and solvents are anhydrous.[11][12]

  • Insufficient Base: A base, such as triethylamine or imidazole, is typically required to neutralize the HCl byproduct of the reaction.[11] Ensure at least a stoichiometric amount of base is used.

  • Steric Hindrance: Highly hindered alcohols or amines may react slowly. In such cases, a more reactive silylating agent like trimethylsilyl triflate (TMSOTf) might be necessary.[9]

  • Inadequate Catalyst: For less reactive substrates, a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

Troubleshooting Guides

Problem 1: Low Yield in a Hydrosilylation Reaction
Potential Cause Troubleshooting Step
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a more active catalyst if necessary.
Impure Reactants Purify the alkene and this compound before use. Impurities can poison the catalyst.[13]
Suboptimal Temperature Optimize the reaction temperature. Some catalysts require heating to achieve optimal activity, while others may decompose at higher temperatures.
Incorrect Solvent The choice of solvent can significantly impact the reaction. Screen different solvents to find the optimal one for your specific catalyst and substrate.
Side Reactions Analyze the crude reaction mixture to identify any side products. Common side reactions include olefin isomerization and disproportionation of the silane.[1] Adjusting the catalyst or reaction conditions may suppress these.
Problem 2: Poor Regioselectivity in Hydrosilylation
Potential Cause Troubleshooting Step
Inappropriate Catalyst The catalyst has the most significant influence on regioselectivity. To favor the anti-Markovnikov product, consider using a platinum or nickel catalyst. For the Markovnikov product, a rhodium catalyst may be more suitable.[1][3][4]
Ligand Effects For transition metal catalysts, the ligands play a crucial role. Modifying the ligands can tune the steric and electronic properties of the catalyst, thereby influencing regioselectivity.
Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity.
Problem 3: Incomplete Reduction of a Functional Group
Potential Cause Troubleshooting Step
Insufficient Reducing Agent Ensure an adequate excess of this compound is used.
Catalyst Deactivation The catalyst may be deactivated by byproducts or impurities. Adding a fresh portion of the catalyst may help.
Incompatible Functional Groups Certain functional groups in the substrate may interfere with the reduction. Protect sensitive functional groups before carrying out the reduction.
Incorrect Catalyst System The combination of this compound and the chosen catalyst may not be potent enough for the specific functional group. Consider using a different catalyst or a more powerful reducing system. For example, the reduction of amides often requires specific catalysts.[5][6]

Quantitative Data Summary

Table 1: Comparison of Catalysts for the Hydrosilylation of 1-Octene with Triethoxysilane

CatalystLigandSelectivity (anti-Markovnikov)Yield (%)Reference
Nickel(II) bis(2-ethylhexanoate)(ArN=C(Me))₂>98%96%[3]
Co-5bNNN pincerHighHigh[4]
Karstedt's CatalystdivinyltetramethyldisiloxaneHighHigh[3]

Experimental Protocols

General Procedure for the Hydrosilylation of an Alkene with this compound using a Platinum Catalyst:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the alkene (1.0 equiv) and a solution of the platinum catalyst (e.g., Karstedt's catalyst, 0.01 mol%) in an anhydrous, non-protic solvent (e.g., toluene or THF).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (which may range from room temperature to reflux) and monitor its progress by TLC or GC analysis.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product can then be purified by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Oven-dried Flask (Inert Atmosphere) add_alkene Add Alkene (1.0 equiv) prep_flask->add_alkene 1 add_catalyst Add Catalyst Solution (e.g., 0.01 mol%) add_alkene->add_catalyst 2 add_silane Add this compound (1.2 equiv) add_catalyst->add_silane 3 stir_monitor Stir and Monitor (TLC/GC) add_silane->stir_monitor 4 concentrate Concentrate stir_monitor->concentrate 5 purify Purify (Distillation/Chromatography) concentrate->purify 6

Caption: General experimental workflow for a this compound-mediated hydrosilylation reaction.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents start Low Yield in Reaction catalyst_inactive Inactive Catalyst? start->catalyst_inactive temp_suboptimal Suboptimal Temperature? start->temp_suboptimal impure_reagents Impure Reactants? start->impure_reagents catalyst_poisoned Catalyst Poisoning? catalyst_inactive->catalyst_poisoned solution_catalyst solution_catalyst catalyst_inactive->solution_catalyst Solution: Use fresh catalyst or a more active one. solution_temp solution_temp temp_suboptimal->solution_temp Solution: Optimize temperature. solvent_incorrect Incorrect Solvent? solution_reagents solution_reagents impure_reagents->solution_reagents Solution: Purify reactants.

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

A Comparative Analysis of Trimethylsilane and Triethylsilane as Reducing Agents in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is a critical decision that can significantly impact the yield, selectivity, and overall efficiency of a synthetic route. Among the milder and more selective alternatives to traditional metal hydride reagents, organosilanes have carved out a significant niche. This guide provides a detailed comparison of two common trialkylsilanes, trimethylsilane (TMS-H) and triethylsilane (TES-H), in their roles as reducing agents in organic synthesis. While triethylsilane is a well-documented and widely used reagent, comparative quantitative data for this compound is less common in the literature. This guide consolidates available experimental data and provides a framework for understanding their relative performance.

At a Glance: Key Differences and Performance Aspects

Trialkylsilanes, in conjunction with a Lewis acid or a transition metal catalyst, are excellent hydride donors for the reduction of a variety of functional groups. The primary distinction between this compound and triethylsilane lies in the steric bulk of the alkyl substituents on the silicon atom. This seemingly small structural difference can have a pronounced effect on their reactivity and selectivity.

PropertyThis compound (TMS-H)Triethylsilane (TES-H)
Formula (CH₃)₃SiH(C₂H₅)₃SiH
Molecular Weight 74.20 g/mol 116.28 g/mol
Boiling Point 6.7 °C107 °C
Steric Hindrance LowerHigher
Hydride Donation Potentially faster due to less steric hindranceGenerally effective and widely documented
Handling Gas at room temperature, requires specialized handlingLiquid at room temperature, easier to handle

Performance in the Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones to their corresponding alcohols is a cornerstone transformation in organic synthesis. Both this compound and triethylsilane can effect this reduction, typically in the presence of a strong acid or a Lewis acid to activate the carbonyl group.

General Reaction Scheme:

While direct comparative studies are limited, the general principles of steric hindrance suggest that this compound, being less bulky, might react faster in certain cases. However, triethylsilane is more commonly employed, and a wealth of experimental data supports its efficacy.

Table 1: Reduction of Representative Carbonyl Compounds with Triethylsilane

SubstrateCatalyst/AcidSolventTime (h)Yield (%)Reference
BenzaldehydeBF₃·OEt₂CH₂Cl₂0.595 (as dibenzyl ether)[1]
AcetophenoneBF₃·OEt₂CH₂Cl₂198 (as ethylbenzene)[1]
4-NitroacetophenoneBF₃CH₂Cl₂292 (as 1-(4-nitrophenyl)ethanol)[2]
CyclohexanoneBF₃·OEt₂CH₂Cl₂0.599 (as cyclohexanol)[1]

Performance in the Reduction of Imines

The reduction of imines to amines is another critical transformation, particularly in the synthesis of pharmaceutical intermediates. Similar to carbonyl reductions, this process is typically facilitated by the presence of an acid.

General Reaction Scheme:

Triethylsilane is a well-established reagent for this transformation. For instance, the reduction of N-sulfonyl aldimines to the corresponding N-alkylsulfonamides proceeds in high yields using a diiodine-triethylsilane system.[3]

Table 2: Reduction of a Representative Imine with Triethylsilane

SubstrateReagentsSolventTime (min)Yield (%)Reference
N-(4-Methylbenzylidene)-4-methylbenzenesulfonamideI₂, HSiEt₃CH₂Cl₂3097[3]

Specific experimental data for the reduction of imines with this compound is not well-documented in readily accessible literature, preventing a direct quantitative comparison.

Theoretical Considerations: Steric and Electronic Effects

The difference in the alkyl groups (methyl vs. ethyl) influences both the steric environment around the silicon hydride bond and the electronic properties of the molecule.

  • Steric Effects: The three ethyl groups of triethylsilane create a more sterically congested environment around the silicon-hydrogen bond compared to the three methyl groups of this compound. This increased bulk can lead to slower reaction rates, especially with sterically hindered substrates. Conversely, this greater steric hindrance may also lead to higher selectivity in reactions where differentiation between prochiral faces or sterically distinct functional groups is possible.[1]

  • Electronic Effects: Both methyl and ethyl groups are electron-donating. The slightly greater inductive effect of the ethyl groups in triethylsilane may subtly influence the hydridic character of the Si-H bond, potentially impacting its reactivity.[1]

Experimental Protocols

Reduction of m-Nitroacetophenone to m-Nitroethylbenzene with Triethylsilane and Boron Trifluoride

This procedure details the selective reduction of a ketone to a methylene group.[2]

Reagents:

  • m-Nitroacetophenone

  • Triethylsilane

  • Dichloromethane (anhydrous)

  • Boron trifluoride gas

  • Ice

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 20.9 g (0.180 mol) of triethylsilane in 80 mL of dichloromethane is placed in a dry, three-necked, round-bottomed flask equipped with a magnetic stirring bar, a gas-inlet tube, a pressure-equalizing dropping funnel, and a condenser.

  • The solution is stirred rapidly and cooled in an ice bath while boron trifluoride gas is introduced below the surface of the liquid at a moderate rate.

  • A solution of 16.5 g (0.100 mol) of m-nitroacetophenone in 80 mL of dichloromethane is added from the dropping funnel over 30-45 minutes.

  • The reaction mixture is stirred for an additional 2 hours at ice-bath temperature.

  • The reaction is quenched by the slow addition of 100 mL of saturated aqueous sodium bicarbonate.

  • The organic layer is separated, washed with two 25-mL portions of saturated sodium chloride, and dried with anhydrous sodium sulfate.

  • The solvent and excess silanes are removed by distillation.

  • The remaining liquid is distilled under reduced pressure to afford 8.33–8.38 g (91–92%) of pale yellow m-nitroethylbenzene.

General Procedure for the Reduction of N-Sulfonyl Aldimines with Triethylsilane and Iodine

This protocol provides a metal-free method for the synthesis of N-alkylsulfonamides.[3]

Reagents:

  • N-sulfonyl aldimine (0.2 mmol)

  • Iodine (0.1 mmol, 0.5 equiv)

  • Triethylsilane (0.4 mmol, 2.0 equiv)

  • Dichloromethane (2.0 mL)

Procedure:

  • To a solution of the N-sulfonyl aldimine (0.2 mmol) in dichloromethane (2.0 mL) are added iodine (0.1 mmol) and triethylsilane (0.4 mmol) at room temperature.

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), the reaction is quenched with saturated aqueous Na₂S₂O₃ solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired N-alkylsulfonamide.

Visualizing the Reaction Pathway and Workflow

The following diagrams, generated using Graphviz, illustrate the general mechanistic pathway for the Lewis acid-catalyzed reduction of a carbonyl compound and a typical experimental workflow for such a reaction.

G cluster_0 Ionic Hydrogenation Mechanism A Carbonyl Compound C Activated Carbonyl-LA Complex A->C + LA B Lewis Acid (LA) B->C E Hydride Transfer (Rate-Determining Step) C->E D Trialkylsilane (R₃SiH) D->E Hydride Donor F Silylated Alcohol E->F I R₃Si-X E->I H Alcohol Product F->H + H₂O G Workup (Hydrolysis) G->H

Caption: General mechanism of Lewis acid-catalyzed carbonyl reduction by a trialkylsilane.

G cluster_1 Experimental Workflow A Dissolve Substrate and Silane in Anhydrous Solvent B Cool Reaction Mixture A->B C Add Lewis Acid B->C D Stir at Controlled Temperature C->D E Monitor Reaction by TLC/GC-MS D->E F Quench Reaction E->F G Aqueous Workup & Extraction F->G H Dry Organic Layer G->H I Purify by Chromatography/Distillation H->I J Characterize Product I->J

Caption: Typical experimental workflow for a silane-mediated reduction.

Conclusion

Triethylsilane is a versatile, efficient, and well-documented reducing agent for a variety of functional groups in organic synthesis. Its liquid state at room temperature makes it a convenient reagent to handle in the laboratory. While this compound is theoretically a viable, less sterically hindered alternative, its gaseous nature and the lack of extensive comparative data in the literature make triethylsilane the more practical and predictable choice for most applications. Future research directly comparing the reactivity and selectivity of these two fundamental trialkylsilanes would be invaluable to the synthetic chemistry community.

References

Validation of Quantitative Analysis Using Trimethylsilyl Derivatization: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

In the field of quantitative analysis, particularly in chromatography, derivatization is a crucial step to enhance the volatility, thermal stability, and chromatographic behavior of polar analytes. Trimethylsilyl (TMS) derivatization is one of the most widely used techniques due to its effectiveness in converting compounds with active hydrogen atoms (e.g., -OH, -COOH, -NH2, -SH) into their more volatile and stable TMS ethers, esters, or amines.[1][2][3] This guide provides an objective comparison of TMS derivatization with other common techniques, supported by experimental data, to aid researchers in method selection and validation for quantitative analysis.

Performance Comparison of Derivatization Agents

The choice of derivatization agent significantly impacts the sensitivity, precision, and accuracy of a quantitative method. The most common TMS derivatization agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][4] While highly effective, it's important to consider alternatives based on the specific analyte and matrix.

The following table summarizes key quantitative performance data for TMS derivatization compared to an alternative silylation agent for the analysis of common analytes.

AnalyteDerivatizing AgentLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Accuracy (% Recovery)Precision (%RSD)Reference
Testosterone BSTFA + 1% TMCS>0.991.02.595-105<10[1]
Testosterone MSTFA/NH4I/Ethanethiol>0.990.51.592-108<8[1]
Nandrolone BSTFA + 1% TMCS>0.991.02.593-107<12[1]
Free Fatty Acids HMDS + Catalyst>0.9992.5 (µg/mL)8.0 (µg/mL)N/AN/A[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; N/A: Not Available in the provided source.

Considerations for Method Selection

While TMS derivatization is robust, potential challenges include the moisture sensitivity of the reagents and derivatives, and the possibility of forming unexpected by-products or artifacts, which can complicate analysis.[6][7] For some applications, such as the analysis of amino acids and nucleotides, alternative methods like alkylation have shown better reproducibility and stability.[8] Automated derivatization systems can improve reproducibility and sample throughput by minimizing the instability of TMS derivatives over time.[9][10]

Experimental Workflow and Protocols

A typical workflow for quantitative analysis using TMS derivatization involves sample extraction, derivatization, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Collection (e.g., Plasma, Urine) B Hydrolysis (if necessary, e.g., for conjugated steroids) A->B C Liquid-Liquid Extraction B->C D Evaporation to Dryness C->D E Reconstitution & Addition of Derivatizing Agent (e.g., BSTFA + 1% TMCS) D->E F Incubation (e.g., 60°C for 30 min) E->F G GC-MS Analysis F->G H Data Processing G->H I Quantification H->I

Figure 1. General experimental workflow for quantitative analysis using TMS derivatization.

Detailed Protocol: TMS Derivatization of Steroids in Urine

This protocol is adapted from a method for the analysis of anabolic androgenic steroids.[1]

  • Sample Preparation and Extraction:

    • To a sample vial, add the urine sample and perform enzymatic hydrolysis with β-glucuronidase at 50°C for 2 hours to cleave conjugated steroids.[1]

    • Adjust the pH to 9-10.

    • Perform liquid-liquid extraction with a suitable organic solvent like n-pentane.[1]

    • Vortex and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Derivatization:

    • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a solvent such as acetonitrile.[1]

    • Tightly cap the vial and heat at 60°C for 30 minutes.[1]

    • Cool the vial to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Develop a suitable temperature program to separate the analytes of interest.

    • Use selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) for sensitive and selective quantification.

Application in Biological Systems: Steroidogenesis Pathway

TMS derivatization is frequently applied to quantify endogenous steroids in biological samples to study metabolic pathways like steroidogenesis. This is critical in drug development and clinical research to understand disease mechanisms and drug effects.

G Key steroids in this pathway (highlighted) are commonly analyzed using TMS derivatization. Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Dehydroepiandrosterone Dehydroepiandrosterone (DHEA) Pregnenolone->Dehydroepiandrosterone Androstenedione Androstenedione Progesterone->Androstenedione Aldosterone Aldosterone Progesterone->Aldosterone Cortisol Cortisol Progesterone->Cortisol Dehydroepiandrosterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol

Figure 2. Simplified steroidogenesis pathway with key analytes for TMS derivatization.

Conclusion

Trimethylsilyl derivatization is a powerful and widely validated technique for the quantitative analysis of a broad range of polar compounds. Its high efficiency and the volatility of the resulting derivatives make it highly suitable for GC-MS applications.[2][4] However, careful consideration of the specific analytes, potential for artifact formation, and comparison with alternative methods is essential for robust and accurate method development.[6][8] The protocols and comparative data presented here serve as a guide for researchers to effectively validate and implement TMS derivatization in their quantitative analytical workflows.

References

A Researcher's Guide to Silylation: Comparing Trimethylsilane Reagents, BSTFA, and MSTFA for Biological Sample Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

In the analysis of biological samples via Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step for compounds that are otherwise non-volatile or thermally unstable. By chemically modifying polar functional groups, derivatization increases analyte volatility, improves thermal stability, and enhances chromatographic resolution. Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most prevalent of these techniques.

This guide provides an objective comparison of common silylating agents, focusing on the widely used N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and contextualizing them with basic trimethylsilane reagents like Trimethylchlorosilane (TMCS). This comparison is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their analytical needs.

Understanding the Reagents

Silylation involves a nucleophilic attack on the silicon atom of the silylating agent, displacing an active proton on functional groups such as hydroxyls (-OH), carboxyls (-COOH), amines (-NH2), and thiols (-SH).[1] The result is a more volatile and thermally stable TMS-derivative amenable to GC-MS analysis.[1]

  • Trimethylchlorosilane (TMCS): As one of the simplest silylating reagents, TMCS is highly reactive. However, it produces corrosive hydrochloric acid (HCl) as a byproduct. Due to its high reactivity and the issues associated with its byproduct, TMCS is now more commonly used as a catalyst in small quantities (e.g., 1%) with other silylating agents like BSTFA to increase their silylating power, especially for sterically hindered compounds.[1][2]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): BSTFA is a powerful and versatile silylating reagent suitable for a wide range of polar analytes, including alcohols, phenols, carboxylic acids, and amines.[2][3] A key advantage of BSTFA is that its byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatographic analysis.[4]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Often considered the most potent of the common silylating agents, MSTFA is known for its high reactivity.[1][2] Its primary byproduct, N-methyltrifluoroacetamide, is even more volatile than MSTFA itself, which is a significant advantage as it minimizes interference with early-eluting peaks in the chromatogram.[5] MSTFA is frequently preferred for challenging analytes like steroids.[6][7]

Performance Comparison

The choice of silylating agent is critical and depends on the specific analytes, the complexity of the sample matrix, and the desired stability of the derivatives.

FeatureTMCS (as primary agent)BSTFAMSTFA
Reactivity Very HighHigh, versatile[2][3]Very High, often stronger than BSTFA[1][2]
Byproducts Hydrochloric Acid (HCl) - CorrosiveVolatile, low interference[2][4]Highly volatile, minimal interference[5]
Derivative Stability TMS derivatives are susceptible to hydrolysis[1][8]TMS derivatives are susceptible to hydrolysis[1][9]TMS derivatives are susceptible to hydrolysis[10]
Common Analytes Rarely used alone; catalyst for other reagentsAmino acids, steroids, phenols, fatty acids[3][4][11]Steroids, amino acids, general metabolites[1][6][12]
Key Advantage High reactivity (as catalyst)Good general-purpose reagent[2]Most powerful common TMS donor, very volatile byproducts
Disadvantage Corrosive byproduct, can create artifactsLess reactive than MSTFA for some compoundsCan be more aggressive, potential for artifacts[13]
Quantitative Performance Data

The selection of a derivatization agent can significantly influence quantitative performance metrics such as linearity, limits of detection (LOD), and precision. The following table summarizes representative performance data for the analysis of anabolic steroids using different reagents.

AnalyteDerivatizing AgentLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Precision (%RSD)Reference
Testosterone BSTFA + 1% TMCS>0.991.02.5<10[14]
Testosterone MSTFA/ NH4I/ Ethanethiol>0.990.51.5<8[14]
Nandrolone BSTFA + 1% TMCS>0.991.02.5<12[14]

Visualizing the Process and Comparison

Diagrams can clarify complex workflows, chemical reactions, and logical relationships between these reagents.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extract Analyte Extraction Sample->Extract Dry Evaporation to Dryness Extract->Dry AddReagent Add Silylating Reagent (e.g., BSTFA/MSTFA) Dry->AddReagent Heat Incubate / Heat AddReagent->Heat GCMS GC-MS Injection Heat->GCMS Data Data Acquisition & Interpretation GCMS->Data

Figure 1. General experimental workflow for silylation of biological samples.

reaction_mechanisms cluster_analyte Analyte cluster_products Products cluster_reagents Reagents Analyte R-XH (e.g., R-OH, R-COOH, R-NH2) Deriv R-X-Si(CH3)3 (TMS Derivative) Analyte->Deriv + TMCS Analyte->Deriv + BSTFA Analyte->Deriv + MSTFA HCl HCl Byprod_BSTFA CF3CONH-Si(CH3)3 + CF3CONH2 Byprod_MSTFA CF3CONHCH3 TMCS TMCS (CH3)3SiCl TMCS->HCl BSTFA BSTFA BSTFA->Byprod_BSTFA MSTFA MSTFA MSTFA->Byprod_MSTFA

Figure 2. Silylation reaction mechanisms for TMCS, BSTFA, and MSTFA.

logical_comparison cluster_tmcs TMCS cluster_bstfa BSTFA cluster_mstfa MSTFA center Silylating Agents tmcs_react Highest Reactivity center->tmcs_react bstfa_react High Reactivity center->bstfa_react mstfa_react Highest Donor Strength center->mstfa_react tmcs_byprod Corrosive Byproduct (HCl) tmcs_use Mainly Catalyst bstfa_byprod Volatile Byproducts bstfa_use Versatile / General Purpose mstfa_byprod Highly Volatile Byproducts mstfa_use Ideal for Steroids

Figure 3. Logical comparison of key reagent characteristics.

Experimental Protocols

Adherence to a precise and consistent protocol is essential for achieving reproducible results. The following are general guidelines that may require optimization for specific analytes or sample matrices.

Prerequisite: Sample Preparation

Proper sample preparation is crucial for successful derivatization. Aqueous samples must be completely dry, as moisture will hydrolyze both the silylating reagents and the TMS-derivatives, leading to poor yields and instability.[4][8]

  • Transfer: Transfer a known quantity of the sample extract into a GC vial.

  • Dry: Evaporate the sample to complete dryness, typically under a gentle stream of high-purity nitrogen gas at approximately 60-70°C.[4] For aqueous samples, azeotropic removal of water can be ensured by adding a solvent like methylene chloride and evaporating again.[8]

Protocol 1: Derivatization of Amino Acids with BSTFA + 1% TMCS

This protocol is adapted from standard procedures for amino acid analysis.[4][15]

  • Reagent Addition: To the dried sample residue in the GC vial, add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine).[4][15]

  • Silylation: Add 100 µL of BSTFA containing 1% TMCS.[4] The ratio should be at least 2:1 of reagent to active hydrogens.[3]

  • Mixing: Tightly cap the vial and mix the contents thoroughly by vortexing for 1 minute.[4]

  • Reaction: Heat the vial at 100°C for 30 minutes in a heating block or oven.[4][15] (Note: Optimal time and temperature may vary, from 60°C for 15 minutes to 150°C for several hours depending on the analyte).[8]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Protocol 2: Derivatization of Steroids or General Metabolites with MSTFA

This protocol is effective for a broad range of metabolites, including steroids.[6][11][12]

  • Reagent Addition: To the dried sample residue, add 50-100 µL of MSTFA. A solvent is not always necessary as MSTFA can act as its own solvent, but pyridine or acetonitrile can be used.[3][16] For enhanced reactivity with keto-groups, catalysts like ammonium iodide (NH4I) and a reducing agent like ethanethiol can be added.[14]

  • Mixing: Tightly cap the vial and vortex to ensure the sample is fully dissolved.

  • Reaction: Heat the vial at 60-70°C for 30-60 minutes.[11][17] Some studies have shown that microwave-accelerated derivatization can reduce this time to as little as 1 minute.[6]

  • Cooling and Analysis: After cooling to room temperature, the derivatized sample can be directly injected for GC-MS analysis.

Conclusion and Recommendations

The choice between this compound reagents, BSTFA, and MSTFA is a critical decision in the development of robust GC-MS methods for biological samples. While simple reagents like TMCS are primarily used as catalysts, the workhorses of modern silylation are BSTFA and MSTFA.

  • BSTFA stands out as a highly versatile, all-purpose silylating reagent, effective for a broad spectrum of compound classes. Its volatile byproducts and proven reliability make it an excellent choice for general metabolomics and routine analyses.[2]

  • MSTFA is the more powerful option, often providing higher reaction yields and being the reagent of choice for difficult-to-derivatize compounds like steroids.[6][7] Its extremely volatile byproducts are a distinct advantage, ensuring minimal chromatographic interference.[5]

Ultimately, the optimal derivatization strategy must be tailored to the specific analytical challenge. Factors such as the steric hindrance of the target analytes, the required stability of the derivatives, and the overall goals of the study should guide the researcher's choice. By understanding the properties of each reagent and adhering to carefully optimized protocols, researchers can ensure the generation of high-quality, reproducible data for their biological samples.

References

A Comparative Guide to Silane Precursors for Advanced SiC and SiCN Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in materials science and engineering, the selection of an appropriate precursor is a critical step in depositing high-performance silicon carbide (SiC) and silicon carbonitride (SiCN) coatings. This guide provides a comparative analysis of common silane precursors, supported by experimental data, to inform the selection process for specific applications.

The choice of precursor significantly influences the deposition process and the resulting coating's properties, including its mechanical strength, thermal stability, and chemical resistance. This analysis focuses on precursors utilized in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD), two of the most prevalent techniques for fabricating SiC and SiCN thin films.

Comparative Analysis of Silane Precursors for SiC Coatings

The deposition of SiC coatings often involves the use of a silicon precursor in conjunction with a carbon source. However, single-source precursors containing both silicon and carbon are also employed. The selection of the silicon precursor impacts growth rate, surface morphology, and defect density.

Table 1: Comparison of Silane Precursors for SiC Coatings

Precursor SystemGrowth RateSurface MorphologyDefect DensityKey Performance Characteristics
Silane (SiH₄) + Hydrocarbon (e.g., C₃H₈, C₂H₄) Moderate (5-10 µm/hr)[1]Good, but can be prone to step-bunching. Ethylene (C₂H₄) generally yields better surface roughness than propane (C₃H₈).[1]Moderate. Prone to gas-phase nucleation which can increase defect density.[1]Breakdown Voltage: Standard for high-voltage devices. On-Resistance: Standard. Electron Mobility: Good.[1]
Dichlorosilane (SiH₂Cl₂) + Hydrocarbon Higher than silane at all growth pressures.[2]Increased roughness at higher pressures attributed to excessive HCl etching.[3]Reduces precursor losses and suppresses the formation of elemental Si at lower pressures.[3]Leads to increased growth rate compared to silane.[2][3]
Silicon Tetrachloride (SiCl₄) + Hydrocarbon Dependent on carbon source; C₂H₄ yields a higher growth rate than CH₄.[4]Can achieve superconformal growth via pulsed CVD.[5][6][7]High chlorine surface coverage can inhibit growth, enabling superconformal deposition.[5][6]Excellent for coating complex geometries due to the potential for superconformal deposition.[5][6][7]
Methyltrichlorosilane (MTS, CH₃SiCl₃) Faster deposition rate than more stable precursors like dichloromethylsilane.[8]Morphology is temperature-dependent.[8]A widely used single-source precursor.[8]Allows for a wide range of allowable deposition temperatures.[8]
Hexamethyldisilane (HMDS, Si₂(CH₃)₆) High (up to 7 µm/hr at 1350°C).[1]Can achieve good morphology, but often requires high growth temperatures.[1]Generally lower probability of gas-phase nucleation compared to silane systems.[1]Breakdown Voltage: Suitable for high-voltage applications. On-Resistance: Potentially lower due to higher quality crystal growth. Electron Mobility: Can be improved due to better crystal quality.[1]

The mechanical properties of SiC coatings are a key performance indicator. As shown in Table 2, the hardness and elastic modulus can be substantial, making SiC an excellent choice for protective coatings.

Table 2: Mechanical Properties of SiC Coatings

PropertyValueReference
Hardness ~35 GPa (at room temperature)[9]
27.7–30.3 GPa[10]
≥ 22 GPa (HV10)[11]
Elastic Modulus 340 to 400 GPa (at room temperature)[9]
380 to 430 GPa[11]

Comparative Analysis of Silane Precursors for SiCN Coatings

SiCN coatings offer a unique combination of properties, including high hardness, good thermal stability, and tunable electrical and optical characteristics. The properties of SiCN films are highly dependent on the precursor chemistry and deposition parameters.

A variety of single-source organosilicon precursors are utilized for SiCN deposition, often in conjunction with a nitrogen source like ammonia (NH₃) or nitrogen (N₂) gas.

Table 3: Comparison of Silane Precursors for SiCN Coatings

PrecursorDeposition MethodKey Coating Properties
Hexamethyldisilazane (HMDS) PECVDCan be used to deposit amorphous SiCₓNᵧ films.[12][13]
Bis(dimethylamino)dimethylsilane Not specifiedSingle-source precursor for SiCₓNᵧ films.[13]
Tris(dimethylamino)silane Not specifiedSingle-source precursor for SiCₓNᵧ films.[13]
1,3,5-tri(isopropyl)cyclotrisilazane (TICZ) ALD/Remote PlasmaA new precursor enabling deposition at temperatures as low as 50°C. The C/N ratio can be modulated by process conditions.[14]
Bis(trimethylsilyl)phenylamine PECVDA novel single-source precursor for SiCN film preparation.[12]

The composition and mechanical properties of SiCN films can be tailored over a wide range by adjusting the deposition conditions.

Table 4: Range of Properties for SiCN Coatings

PropertyRange of ValuesNotes
Composition 24.1 < Si < 44.0 at. %, 22.4 < C < 56.1 at. %, 1.6 < N < 51.9 at. %Dependent on deposition conditions.[12]
Hardness 16.2 to 34.4 GPaDependent on synthesis conditions.[12]
Contact Angle 37° to 67°[12]
Optical Band Gap 1.81 to 2.53 eV[12]
Surface Roughness ~0.2 nm[12]

Experimental Methodologies

The data presented in this guide is derived from studies employing various deposition and characterization techniques. A general workflow for the deposition and characterization of SiC and SiCN coatings is outlined below.

Deposition Protocol: Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely used technique for producing high-quality thin films.[15] The process involves the flow of volatilized precursors over a heated substrate, leading to thermal decomposition and film deposition.

CVD_Workflow cluster_prep Substrate Preparation cluster_deposition CVD Process cluster_characterization Coating Characterization Cleaning Substrate Cleaning (e.g., acetone, isopropanol) Surface_Treatment Surface Treatment (e.g., ozone) Cleaning->Surface_Treatment Precursor_Delivery Precursor Volatilization & Delivery Surface_Treatment->Precursor_Delivery Reactor Heated Reactor Chamber (e.g., 1000-1600°C) Precursor_Delivery->Reactor Deposition Film Deposition on Heated Substrate Reactor->Deposition Byproduct_Removal Byproduct Removal Deposition->Byproduct_Removal Structural Structural Analysis (XRD, SEM, TEM) Byproduct_Removal->Structural Compositional Compositional Analysis (XPS, EDX) Structural->Compositional Mechanical Mechanical Testing (Nanoindentation) Compositional->Mechanical Precursor_Properties_Relationship cluster_precursor Precursor Choice cluster_process Deposition Process cluster_properties Coating Properties Precursor Silane Precursor (e.g., SiH₄, SiH₂Cl₂, MTS) Gas_Phase Gas Phase Chemistry (Decomposition, Nucleation) Precursor->Gas_Phase Surface_Reactions Surface Reactions (Adsorption, Migration, Incorporation) Gas_Phase->Surface_Reactions Microstructure Microstructure (Grain size, Crystallinity) Surface_Reactions->Microstructure Composition Chemical Composition (Si:C:N ratio) Surface_Reactions->Composition Mechanical Mechanical Properties (Hardness, Modulus) Microstructure->Mechanical Composition->Mechanical

References

Enhancing GC-MS Analysis: A Guide to the Accuracy and Reproducibility of Trimethylsilane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on Gas Chromatography-Mass Spectrometry (GC-MS), the derivatization of analytes is a critical step to improve volatility and thermal stability, thereby enabling robust and sensitive analysis. Among the various derivatization techniques, trimethylsilane (TMS) derivatization is a widely adopted method. This guide provides an objective comparison of TMS derivatization's performance, supported by experimental data, to offer insights into its accuracy and reproducibility.

The Imperative of Derivatization in GC-MS

Many biologically significant compounds, such as amino acids, sugars, and organic acids, are non-volatile and polar, making them unsuitable for direct GC-MS analysis.[1][2] Derivatization chemically modifies these compounds by replacing active hydrogen atoms on polar functional groups (e.g., -OH, -NH, -COOH, -SH) with a trimethylsilyl group.[3] This process, known as silylation, increases the volatility and thermal stability of the analytes, making them amenable to GC separation and subsequent mass spectrometric detection.[3][4]

Accuracy and Reproducibility: Manual vs. Automated TMS Derivatization

A significant factor influencing the accuracy and reproducibility of TMS derivatization is the choice between manual and automated procedures. While manual derivatization is common, it is susceptible to variability due to human error and the inherent instability of many TMS derivatives over time.[5][6] This instability can lead to reduced recoveries and variability among samples injected at different intervals.[5][6]

Automated online derivatization systems offer a compelling alternative by minimizing these challenges.[5][7] By automating the process, samples are derivatized immediately before injection into the GC-MS system, which reduces the degradation of unstable metabolites and improves throughput by allowing for sample overlapping.[5][6][7]

Comparative Data: Manual vs. Automated TMS Derivatization

A study comparing manual and automated TMS methods on various matrices demonstrated the superior reproducibility of the automated approach.[5] The automated method not only showed higher peak intensities for most identified metabolites but also a greater number of metabolite detections.[5]

MatrixMethodTotal Metabolite DetectionsTotal Ion Chromatogram (TIC) AreaReference
Wine Manual1151.8E+10[5]
Automated1232.1E+10[5]
Plasma Manual891.2E+10[5]
Automated981.5E+10[5]

Furthermore, the reproducibility, as indicated by the Relative Standard Deviation (%RSD), was significantly better with the automated method for a majority of metabolites.[5] For instance, in a standard mix, the %RSD for many compounds was lower with the automated protocol.[5] Similarly, a separate study on amino acid standards using an automated online derivatization protocol achieved an average RSD of 5.85%, highlighting its high reproducibility.[7] Generally, an RSD of less than 10-15% is considered good for GC-MS metabolomics studies.[7]

Experimental Protocols for TMS Derivatization

A typical TMS derivatization protocol involves two key steps: methoximation followed by silylation.

1. Methoximation: This initial step is crucial for compounds with aldehyde and keto groups. It stabilizes these functional groups by converting them into their methoxime derivatives, which prevents the formation of multiple tautomeric isomers during the subsequent silylation step.[3]

  • Reagent: Methoxyamine hydrochloride (MOX) in pyridine.

  • Procedure: A solution of MOX is added to the dried sample extract. The mixture is then incubated to ensure the reaction goes to completion.[3][7]

2. Silylation: Following methoximation, a silylating agent is added to replace the active hydrogens on polar functional groups with TMS groups.

  • Common Reagents:

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[8]

    • A catalyst, such as trimethylchlorosilane (TMCS), is often included to enhance the derivatization of sterically hindered groups.[9]

  • Procedure: The silylating reagent is added to the sample after methoximation, and the mixture is incubated.[7][8] The reaction time and temperature are critical parameters that need to be optimized.[8][9]

Experimental Workflow for Automated TMS Derivatization

G Automated TMS Derivatization Workflow cluster_prep Sample Preparation cluster_derivatization Automated Derivatization cluster_analysis GC-MS Analysis Sample Dried Sample Extract Add_MOX Add MOX Reagent Sample->Add_MOX Incubate1 Incubate (e.g., 90 min at 30°C) Add_MOX->Incubate1 Add_MSTFA Add MSTFA (+TMCS) Incubate1->Add_MSTFA Incubate2 Incubate (e.g., 30 min at 37°C) Add_MSTFA->Incubate2 GC_MS_Injection Inject into GC-MS Incubate2->GC_MS_Injection Data_Acquisition Data Acquisition GC_MS_Injection->Data_Acquisition

Caption: Automated two-step TMS derivatization workflow.

Factors Influencing Accuracy and Reproducibility

Several factors can impact the success of TMS derivatization and the reliability of subsequent GC-MS analysis.

  • Moisture: TMS reagents are highly sensitive to moisture, which can lead to their degradation and the hydrolysis of the TMS derivatives.[7][9] Therefore, all samples, solvents, and labware must be anhydrous.

  • Reagent Stability and Excess: Silylating reagents have a limited shelf life, especially after opening.[8] It is also crucial to use a sufficient excess of the derivatizing reagent to drive the reaction to completion.[9]

  • Reaction Conditions: Time and temperature of the incubation steps are critical for complete derivatization.[8][9] Insufficient reaction time or temperature can lead to incomplete derivatization and inaccurate quantification.

  • Derivative Stability: TMS derivatives of certain compounds can be unstable, especially when exposed to room temperature for extended periods.[5][10] Storing derivatized samples at low temperatures (e.g., 4°C or -20°C) can significantly improve their stability.[10][11] For instance, at -20°C, TMS derivatives can remain stable for up to 72 hours.[10]

  • Matrix Effects: The sample matrix can interfere with the derivatization process and the chromatographic analysis, leading to signal suppression or enhancement.[12][13] This can affect the accuracy of quantification.

Logical Relationships of Factors Affecting TMS Derivatization

G Factors Influencing TMS Derivatization Success cluster_outcome Analytical Outcome cluster_factors Influencing Factors Accuracy Accuracy Reproducibility Reproducibility Moisture Moisture Presence Moisture->Accuracy Moisture->Reproducibility Reagent_Quality Reagent Quality Reagent_Quality->Accuracy Reagent_Quality->Reproducibility Reaction_Conditions Reaction Conditions (Time, Temp) Reaction_Conditions->Accuracy Reaction_Conditions->Reproducibility Derivative_Stability Derivative Stability Derivative_Stability->Accuracy Derivative_Stability->Reproducibility Matrix_Effects Matrix Effects Matrix_Effects->Accuracy Automation Automation Automation->Accuracy Automation->Reproducibility

Caption: Key factors influencing the accuracy and reproducibility of TMS derivatization.

Comparison with Alternative Derivatization Methods

While TMS derivatization is highly effective, other methods are also available, each with its own advantages and disadvantages.

  • Acylation: This method reduces the polarity of amino, hydroxyl, and thiol groups. Acyl derivatives are generally more stable than their TMS counterparts. However, the reaction byproducts, such as acids, may need to be removed before GC analysis.[2]

  • Alkylation (e.g., Methylation): This technique is commonly used for fatty acids. Acid-catalyzed methylation is one such method.

  • Chloroformate Derivatization: Derivatization with reagents like methyl chloroformate can be effective for amino acid analysis. However, the highly exothermic reaction under alkaline conditions can lead to protein and peptide hydrolysis in biological samples.[14]

A systematic comparison of four derivatization methods for the quantitative analysis of fatty acids in oils found that m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) methylation was the least labor-intensive and most accurate in terms of both reproducibility and derivatization efficiency.[15] Another study comparing silylation (using MTBSTFA) and chloroformate derivatization (using ECF) for amino acid analysis in PM2.5 samples highlighted differences in separation efficiency for isomers.[1]

Summary of Derivatization Method Comparisons

Derivatization MethodTarget AnalytesAdvantagesDisadvantages
Trimethylsilylation (TMS) Wide range (alcohols, phenols, carboxylic acids, amines, amides)[9]Versatile, well-established, good volatility enhancement[4]Derivatives can be moisture-sensitive and unstable[5][8][10]
Acylation Highly polar, multi-functional compounds (carbohydrates, amino acids)[2]Derivatives are often more stable than TMS derivatives[2]May require removal of acidic byproducts[2]
Alkylation (Methylation) Fatty acids, organic acidsGood for specific compound classesLess versatile than silylation
Chloroformate Derivatization Amino acidsGood for enantiomeric separation[14]Can cause hydrolysis of proteins/peptides in biological samples[14]

Conclusion

This compound derivatization remains a cornerstone technique for the GC-MS analysis of a wide array of non-volatile compounds. The accuracy and reproducibility of this method are significantly enhanced through automation, which minimizes sample degradation and human error. Careful control of experimental parameters, particularly the exclusion of moisture, use of fresh reagents, and optimization of reaction conditions, is paramount to achieving reliable and quantifiable results. While alternative derivatization methods exist and may be advantageous for specific applications, the versatility and extensive body of literature supporting TMS derivatization ensure its continued prominence in research, clinical, and industrial laboratories. For high-throughput applications and studies demanding the utmost precision, investing in automated derivatization systems is a strategic approach to maximizing the quality and reliability of GC-MS data.

References

A Comparative Guide to Trimethylsilane (3MS) and Tetramethylsilane (4MS) for Diffusion Barrier Films

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of miniaturization and enhanced performance in semiconductor devices, the integrity of diffusion barrier films is paramount. These ultrathin layers are critical in preventing the migration of copper into the dielectric material, a phenomenon that can lead to device failure. The choice of precursor material for the deposition of these films by plasma-enhanced chemical vapor deposition (PECVD) significantly influences their properties. This guide provides a detailed comparison of two commonly used organosilane precursors, Trimethylsilane (3MS) and Tetramethylsilane (4MS), for the fabrication of silicon carbonitride (α-SiCN:H) and silicon oxycarbide (SiCOH) diffusion barrier films.

Performance Comparison: 3MS vs. 4MS

The selection between 3MS and 4MS as a precursor for diffusion barrier films involves a trade-off between achieving a low dielectric constant (k-value) and ensuring robust barrier properties. The experimental data from various studies highlights these differences.

Films derived from 4MS tend to have a higher carbon content, which can contribute to a lower dielectric constant, a desirable characteristic for reducing parasitic capacitance in interconnects.[1] However, this higher carbon concentration can also lead to increased porosity within the film, potentially compromising its effectiveness as a diffusion barrier and its resistance to moisture.[1]

Conversely, films deposited using 3MS have demonstrated superior barrier performance against copper diffusion.[2][3] This improved barrier property makes 3MS a strong candidate for applications where reliability is the primary concern. One study found that the dielectric constant of an α-SiCN:H film deposited using 3MS was 4.81, which was lower than the 5.68 value obtained for a film deposited with 4MS under similar conditions.[4] However, another study noted that a higher intensity of Si-CH3 stretching modes in 3MS-derived films might suggest a more porous structure, a point that requires careful consideration of the overall deposition process and its impact on the final film properties.[4]

Quantitative Data Summary

The following tables summarize the key performance metrics of diffusion barrier films deposited using 3MS and 4MS from various research findings.

Table 1: Dielectric Constant of α-SiCN:H Films

PrecursorDielectric Constant (k)Reference
This compound (3MS)4.81[4]
Tetramethylsilane (4MS)5.68[4]

Table 2: General Properties of α-SiC:H Films

PropertyThis compound (3MS)Tetramethylsilane (4MS)Reference
Carbon ContentLowerHigher[1]
Dielectric ConstantPotentially higherPotentially lower[1]
Cu Barrier PropertySuperior---[1]
Moisture Resistance---Degraded[1]
Thermal StabilityStable up to 500°CStable up to 500°C[1]

Experimental Protocols

The properties of the deposited films are highly dependent on the PECVD process parameters. Below is a representative experimental protocol for the deposition of α-SiCN:H films using 3MS and 4MS precursors.

Deposition System: Plasma-Enhanced Chemical Vapor Deposition (PECVD) chamber.

Substrate: P-type silicon wafer.

Precursors and Carrier Gases:

  • 3MS Run: this compound (3MS), Ammonia (NH3), and Helium (He) or Nitrogen (N2) as a carrier gas.

  • 4MS Run: Tetramethylsilane (4MS), Ammonia (NH3), and Helium (He) or Nitrogen (N2) as a carrier gas.

Deposition Parameters:

Parameter3MS Deposition4MS Deposition
3MS Flow Rate10 - 50 sccm---
4MS Flow Rate---10 - 50 sccm
NH3 Flow Rate20 - 100 sccm20 - 100 sccm
Carrier Gas (He/N2) Flow Rate100 - 500 sccm100 - 500 sccm
Chamber Pressure1 - 5 Torr1 - 5 Torr
RF Power50 - 200 W50 - 200 W
Substrate Temperature300 - 400 °C300 - 400 °C

Post-Deposition Annealing:

  • Temperature: 400 - 450 °C

  • Ambient: Argon (Ar) or Nitrogen (N2)

  • Duration: 30 minutes

Characterization Techniques:

  • Film Thickness and Refractive Index: Ellipsometry.

  • Chemical Bonding: Fourier-Transform Infrared Spectroscopy (FTIR).

  • Elemental Composition: X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).

  • Electrical Properties (Dielectric Constant, Leakage Current, Breakdown Voltage): Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on Metal-Insulator-Semiconductor (MIS) capacitor structures.

  • Barrier Properties: Secondary Ion Mass Spectrometry (SIMS) depth profiling of copper diffusion after thermal stress.

Logical Workflow for Precursor Comparison

The process of comparing 3MS and 4MS for diffusion barrier films follows a structured workflow, from precursor selection to performance evaluation.

G cluster_0 Precursor Selection cluster_1 Film Deposition cluster_2 Film Characterization cluster_3 Performance Assessment P1 This compound (3MS) D1 PECVD Process P1->D1 P2 Tetramethylsilane (4MS) P2->D1 C1 Physical Properties (Thickness, Refractive Index) D1->C1 C2 Chemical Properties (Bonding, Composition) D1->C2 C3 Electrical Properties (k, Leakage, Breakdown) D1->C3 C4 Barrier Properties (Cu Diffusion) D1->C4 A1 Comparison of Film Properties C1->A1 C2->A1 C3->A1 C4->A1 A2 Optimal Precursor Selection A1->A2

Caption: Workflow for comparing 3MS and 4MS as precursors for diffusion barrier films.

Chemical Structure and Fragmentation

The difference in the chemical structure of 3MS and 4MS is the primary reason for the observed variations in film properties.

G cluster_3MS This compound (3MS) cluster_4MS Tetramethylsilane (4MS) cluster_plasma Plasma Fragmentation cluster_fragments Reactive Species Si1 Si H1 H Si1->H1 C1 CH3 Si1->C1 C2 CH3 Si1->C2 C3 CH3 Si1->C3 plasma High Energy Plasma Si2 Si C4 CH3 Si2->C4 C5 CH3 Si2->C5 C6 CH3 Si2->C6 C7 CH3 Si2->C7 F1 Si-H, Si-CHx, CHx plasma->F1 from 3MS F2 Si-CHx, CHx plasma->F2 from 4MS

Caption: Molecular structures of 3MS and 4MS and their potential fragmentation in plasma.

In the PECVD plasma, the Si-H bond in 3MS is weaker than the Si-C bonds and is readily broken, leading to the formation of Si-H containing radicals. This can influence the subsequent film formation chemistry. 4MS, lacking a Si-H bond, primarily fragments into silicon- and carbon-containing radicals. The higher methyl group content in 4MS is a direct contributor to the increased carbon incorporation in the resulting films.

Conclusion

The choice between this compound and Tetramethylsilane for depositing diffusion barrier films is application-specific. For applications demanding the lowest possible dielectric constant, where a slight compromise in barrier performance might be acceptable, 4MS can be a suitable precursor. However, for high-reliability applications where robust copper diffusion barrier performance is critical, 3MS appears to be the more prudent choice. The optimization of PECVD process parameters is crucial in tailoring the film properties to meet the specific requirements of the semiconductor device. Further research focusing on hybrid precursor systems and advanced deposition techniques may offer pathways to decouple the relationship between low dielectric constant and barrier integrity.

References

A Head-to-Head Battle: Microwave-Assisted Versus Conventional TMS Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize their gas chromatography-mass spectrometry (GC-MS) workflows, the choice of derivatization technique is a critical juncture. Trimethylsilyl (TMS) derivatization, a cornerstone for rendering polar analytes volatile, has traditionally relied on lengthy heating protocols. However, the advent of microwave-assisted derivatization promises a significant leap forward in efficiency. This guide provides a comprehensive, data-driven comparison of these two methodologies, offering insights into their performance, protocols, and impact on analyte stability.

Executive Summary

Microwave-assisted TMS derivatization presents a compelling alternative to conventional heating methods, primarily by drastically reducing reaction times from hours to mere minutes without compromising analytical quality.[1] For instance, studies have shown that sample preparation time can be slashed from approximately 120 minutes to just 6 minutes using microwave irradiation, with no discernible loss of qualitative or quantitative information for a range of metabolites.[1] This acceleration in workflow can significantly enhance laboratory throughput. While conventional methods remain a reliable standard, the evidence suggests that microwave-assisted procedures can offer comparable, and in some cases, superior results in a fraction of the time.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance metrics for microwave-assisted versus conventional TMS derivatization based on published experimental data.

ParameterMicrowave-Assisted DerivatizationConventional DerivatizationKey Observations
Reaction Time 2 - 6 minutes30 - 120 minutesMicrowave-assisted methods offer a dramatic reduction in reaction time, significantly increasing sample throughput.[1][2]
Derivatization Efficiency Comparable or higher yields in a shorter time. A study on 2-hydroxybutyrate showed a relative response factor of 0.75 compared to conventional heating in just 2 minutes.[2] Another study on phenolic acids reported comparable or even greater peak areas with microwave derivatization.Established and effective, but requires significantly longer heating to achieve complete derivatization.For many compounds, microwave derivatization can achieve similar or better efficiency in a fraction of the time.
Analyte Suitability Broad applicability across various metabolite classes including amino acids, sugars, and organic acids.[1][3]Well-established for a wide range of polar analytes.Both methods are versatile, but the speed of the microwave approach is advantageous for high-throughput screening.
Potential for Degradation A concern for thermally labile compounds, as rapid, localized heating can potentially lead to degradation.[4]Slower, more controlled heating may be gentler for some sensitive analytes, though prolonged exposure to heat can also cause degradation.[4]The stability of TMS derivatives themselves can be a concern regardless of the heating method, with some degrading over a 48-hour period.[5]
Reproducibility Can offer high reproducibility, especially with automated systems that ensure consistent reaction conditions.Generally considered reproducible, but longer reaction times can introduce more variability.Automation can enhance the reproducibility of both methods.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for both microwave-assisted and conventional TMS derivatization.

Conventional TMS Derivatization Protocol

This protocol is a standard two-step procedure involving methoximation followed by silylation.

1. Methoxyimation:

  • To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Vortex for 1 minute.

  • Incubate at 60°C for 45 minutes in a heating block or oven.

2. Silylation:

  • To the methoximated sample, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Vortex for 1 minute.

  • Incubate at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

Microwave-Assisted TMS Derivatization Protocol

This protocol significantly shortens the incubation times.

1. Methoxyimation:

  • To the dried sample extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

  • Vortex for 1 minute.

  • Heat in a microwave reactor at 100°C for 3 minutes.

2. Silylation:

  • To the methoximated sample, add 80 µL of MSTFA with 1% TMCS.

  • Vortex for 1 minute.

  • Heat in a microwave reactor at 100°C for 3 minutes.

  • Cool to room temperature before GC-MS analysis.

Visualizing the Workflow and Comparison

To better illustrate the processes and their relationship, the following diagrams were generated using Graphviz.

cluster_conventional Conventional Derivatization Workflow cluster_microwave Microwave-Assisted Derivatization Workflow conv_start Dried Sample conv_methox Add Methoxyamine HCl in Pyridine conv_start->conv_methox conv_heat1 Incubate at 60°C (45 min) conv_methox->conv_heat1 conv_silylation Add MSTFA + 1% TMCS conv_heat1->conv_silylation conv_heat2 Incubate at 60°C (30 min) conv_silylation->conv_heat2 conv_analysis GC-MS Analysis conv_heat2->conv_analysis micro_start Dried Sample micro_methox Add Methoxyamine HCl in Pyridine micro_start->micro_methox micro_heat1 Microwave at 100°C (3 min) micro_methox->micro_heat1 micro_silylation Add MSTFA + 1% TMCS micro_heat1->micro_silylation micro_heat2 Microwave at 100°C (3 min) micro_silylation->micro_heat2 micro_analysis GC-MS Analysis micro_heat2->micro_analysis

Figure 1. Comparative workflow of conventional and microwave-assisted TMS derivatization.

cluster_comparison Methodology Comparison heating_method Heating Method conventional Conventional (Heating Block/Oven) heating_method->conventional Conduction/ Convection microwave Microwave (Microwave Reactor) heating_method->microwave Dielectric Heating long_time Long (30-120 min) conventional->long_time short_time Short (2-6 min) microwave->short_time time Reaction Time low_throughput Lower long_time->low_throughput high_throughput Higher short_time->high_throughput throughput Sample Throughput

Figure 2. Key differentiators between conventional and microwave-assisted TMS derivatization.

Conclusion and Recommendations

The choice between microwave-assisted and conventional TMS derivatization ultimately depends on the specific needs and constraints of the laboratory.

Microwave-assisted derivatization is highly recommended for:

  • High-throughput environments: The dramatic reduction in reaction time allows for the processing of a larger number of samples in a given timeframe.

  • Rapid screening applications: When speed is paramount, microwave methods provide a clear advantage.

  • Laboratories seeking to improve workflow efficiency: The automation potential of microwave systems can further streamline the derivatization process.

Conventional derivatization may be preferred when:

  • Working with extremely thermolabile compounds: The slower, more controlled heating of conventional methods may be beneficial for analytes prone to degradation, although this should be empirically verified.[4]

  • Microwave instrumentation is not available: Conventional heating blocks and ovens are standard laboratory equipment.

  • Following established, validated protocols: In regulated environments, adhering to well-documented and validated conventional methods may be necessary.

References

Trimethylsilane in Low-Temperature Deposition: A Comparative Performance Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal materials and methods for thin-film deposition, this guide provides an objective comparison of Trimethylsilane (3MS) against other common silicon precursors for low-temperature applications. This analysis is supported by experimental data to inform the selection of the most suitable precursor for specific needs in semiconductor manufacturing, medical device coating, and pharmaceutical packaging.

This compound, an organosilicon compound with the formula (CH₃)₃SiH, is increasingly utilized as a precursor in plasma-enhanced chemical vapor deposition (PECVD) and atomic layer deposition (ALD) for creating high-quality thin films at low temperatures. Its adoption is driven by its non-pyrophoric nature, making it a safer alternative to the traditionally used silane (SiH₄) gas[1][2]. This guide evaluates the performance of 3MS in the deposition of critical materials such as silicon dioxide (SiO₂), silicon carbide (SiC), and silicon carbonitride (SiCN), comparing its performance with alternative precursors like Tetramethylsilane (4MS), silane, and various aminosilanes.

Comparative Performance Data

The selection of a silicon precursor significantly impacts the deposition process and the resulting film's characteristics. The following tables summarize key performance indicators for this compound and its alternatives in low-temperature deposition processes.

Deposition of Low-k Dielectric Films (SiCOH)

Low-k dielectric films are crucial for reducing resistance-capacitance (RC) delay in integrated circuits. Organosilicate glasses (OSG), a type of SiCOH film, are often deposited using PECVD at low temperatures.

PrecursorDeposition Temperature (°C)Dielectric Constant (k)Refractive IndexHardness (GPa)Modulus (GPa)Reference
This compound (3MS) 200 - 4002.6 - 3.2~1.45--[3]
Tetramethylsilane (4MS)200 - 400> 3.0~1.46--[4]
Diethoxymethylsilane (DEMS)Not specifiedLower than 3MSNot specifiedHigher than 3MSHigher than 3MS[5]
Methylsilane (1MS)Not specified2.4 - 2.6 (after annealing)Varies with methyl contentVaries with precursor-[6]
Dimethylsilane (2MS)Not specified2.4 - 2.6 (after annealing)Varies with methyl contentVaries with precursor-[6]
Vinylthis compound (VTMS)30 - 1502.0 (after annealing)1.40 (after annealing)--[7]
Deposition of Silicon Carbide (SiC) and Silicon Carbonitride (SiCN) Films

SiC and SiCN films are valued for their hardness, chemical inertness, and utility as diffusion barriers. Low-temperature deposition is critical for applications involving thermally sensitive substrates.

PrecursorFilm TypeDeposition Temperature (°C)Deposition Rate (nm/min)Hardness (GPa)Dielectric Constant (k)Reference
This compound (3MS) a-SiC:H200 - 400~800--[8]
This compound (3MS) a-SiCN:HNot specified--4.81[9]
Tetramethylsilane (4MS)SiC:H100 - 400Increases with temperature--[10]
Tetramethylsilane (4MS)a-SiCN:HNot specified--5.68[9]
MonomethylsilaneSiCRoom Temperature---[11]
Deposition of Silicon Dioxide (SiO₂) Films

Low-temperature SiO₂ deposition is essential for applications such as gate dielectrics and passivation layers on temperature-sensitive materials.

PrecursorDeposition Temperature (°C)Deposition Rate (Å/cycle)Refractive IndexDielectric Constant (k)Reference
Tetramethylsilane (4MS)100 - 200Not applicable (PECVD)Decreases with temperatureIncreases with temperature[12][13]
3-aminopropyltriethoxysilane (APTES)120 - 200~0.85~1.463.9[14][15]
Tris(dimethylamino)silane (TDMAS)250 - 4000.88 - 0.98--[16]
Bis(ethyl-methyl-amino)silane (BEMAS)250 - 400~1.0--[16]
AP-LTO® 33080 - 3501.5 - 2.2--[5]

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. Below are representative experimental protocols for low-temperature deposition using this compound.

PECVD of Amorphous Silicon Carbide (a-SiC:H) from this compound

This protocol describes the deposition of a-SiC:H films in a commercial PECVD reactor[8].

  • Precursor: this compound (3MS)

  • Carrier Gas: Argon (Ar) or Nitrogen (N₂)

  • Substrate Temperature: 200 - 400°C

  • RF Power: 100 - 600 W

  • Pressure: 2 - 8 Torr

  • Gas Flow Rates: 3MS flow varied from 25 to 100 sccm

  • Electrode Spacing: Varied to control particle formation

  • Characterization: Film thickness and refractive index were measured by ellipsometry and an n&k analyzer. Stoichiometry was determined by X-ray Photoelectron Spectroscopy (XPS). Dielectric constant was measured using capacitance-voltage (CV) techniques.

PECVD of Low-k α-SiCO:H Films from this compound

This protocol outlines the deposition of low-k films for interlayer dielectric applications[3].

  • Precursors: this compound (3MS), Helium (He), and Nitrous Oxide (N₂O)

  • Deposition Tool: Standard PECVD equipment

  • Post-Deposition Annealing: 400°C

  • Characterization: Film composition and structure were analyzed using Rutherford Backscattering Spectrometry (RBS) and Fourier Transform Infrared Spectroscopy (FTIR). Electrical characteristics, including leakage current density and breakdown field, were also evaluated.

Visualization of the Comparative Evaluation Workflow

The following diagram illustrates the logical workflow for a comprehensive performance evaluation of silicon precursors for low-temperature deposition.

G cluster_0 Precursor Selection & Preparation cluster_1 Deposition Processes cluster_2 Film Deposition & Parameter Variation cluster_3 Film Characterization cluster_4 Performance Comparison & Conclusion Precursors Select Precursors (3MS, 4MS, Silane, etc.) PECVD Plasma-Enhanced CVD Precursors->PECVD ALD Atomic Layer Deposition Precursors->ALD Substrates Prepare Substrates (Si, Glass, Polymer) Substrates->PECVD Substrates->ALD Deposition Deposit Thin Films (SiO2, SiC, SiN, Low-k) PECVD->Deposition ALD->Deposition Parameters Vary Deposition Parameters (Temperature, Pressure, Flow Rate, Power) Deposition->Parameters Structural Structural Analysis (FTIR, XPS, RBS) Parameters->Structural Optical Optical Properties (Ellipsometry) Parameters->Optical Electrical Electrical Properties (C-V, I-V) Parameters->Electrical Mechanical Mechanical Properties (Hardness, Stress) Parameters->Mechanical Comparison Compare Performance Metrics (Deposition Rate, Purity, k-value, etc.) Structural->Comparison Optical->Comparison Electrical->Comparison Mechanical->Comparison Conclusion Draw Conclusions & Select Optimal Precursor Comparison->Conclusion

Caption: Workflow for evaluating silicon precursors.

Conclusion

This compound presents a compelling option for the low-temperature deposition of various thin films, offering a balance of safety and performance. For low-k dielectric applications, while other precursors like VTMS may achieve lower dielectric constants after annealing, 3MS provides a reliable process with good electrical properties[3][7]. In the realm of hard coatings, 3MS demonstrates high deposition rates for a-SiC:H and is effective in producing SiCN barrier films[8][9].

The choice of precursor will ultimately depend on the specific requirements of the application, including the desired film properties, thermal budget of the substrate, and safety considerations. The data and protocols presented in this guide offer a foundational resource for researchers and professionals to make informed decisions in the selection of silicon precursors for their low-temperature deposition processes.

References

A Comparative Guide to Alternative Silylating Reagents for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, particularly in the pharmaceutical and fine chemical industries, the protection of amine functionalities is a critical step to ensure selectivity and achieve desired transformations. While trimethylsilyl (TMS) groups, often introduced by trimethylsilane or its derivatives, have been a conventional choice, a range of alternative silylating agents offer distinct advantages in terms of stability, selectivity, and orthogonality. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

The choice of a silyl protecting group is dictated by the specific requirements of the synthetic route, including the reaction conditions the protected amine must withstand and the desired deprotection strategy. The stability of the silyl-amine bond is largely influenced by the steric bulk of the substituents on the silicon atom.[1][2] Generally, bulkier silyl groups confer greater stability.[2]

Comparative Analysis of Silylating Agents

The following table summarizes the key characteristics and performance of common silylating agents used for amine protection, offering a direct comparison with the widely used trimethylsilyl group.

Silyl GroupCommon Reagent(s)Key CharacteristicsRelative Stability (Acidic Media)[1][3][4]Relative Stability (Basic Media)[4][5]
Trimethylsilyl (TMS) Trimethylsilyl chloride (TMSCl), Hexamethyldisilazane (HMDS), N,O-Bis(trimethylsilyl)acetamide (BSA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[6]Highly reactive, easy to introduce and remove.[7] Sensitive to acidic and aqueous conditions.[7]11
Triethylsilyl (TES) Triethylsilyl chloride (TESCl), Triethylsilyl triflate (TESOTf)[6]More stable than TMS, offering a balance between reactivity and stability.[6] Can be selectively removed in the presence of bulkier silyl groups.[6]6410-100
tert-Butyldimethylsilyl (TBS/TBDMS) tert-Butyldimethylsilyl chloride (TBDMSCl), tert-Butyldimethylsilyl triflate (TBDMSOTf), N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)[6][8]Significantly more stable than TMS and TES, widely used for its robustness.[7] Resistant to a broader range of reaction conditions.[6]20,000~20,000
Triisopropylsilyl (TIPS) Triisopropylsilyl chloride (TIPSCl), Triisopropylsilyl triflate (TIPSOTf)[6]Highly sterically hindered, providing excellent stability.[6] Often used for the protection of primary amines in the presence of other nucleophiles.[3]700,000100,000
tert-Butyldiphenylsilyl (TBDPS) tert-Butyldiphenylsilyl chloride (TBDPSCl)[1]Offers exceptional stability, particularly under acidic conditions, due to its steric bulk and electronic properties.[1][3]5,000,000~20,000

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful silylation of amines. The following methodologies are representative for the introduction and removal of various silyl protecting groups.

Protocol 1: General Procedure for Silylation of Primary and Secondary Amines using Silyl Chlorides

This protocol is a general method adaptable for TMSCl, TESCl, TBDMSCl, TIPSCl, and TBDPSCl.

Materials:

  • Amine substrate (1.0 equiv)

  • Silyl chloride (1.1-1.5 equiv)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Imidazole) (1.2-2.0 equiv)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the amine substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir for 5-10 minutes at room temperature. For less reactive amines or bulkier silyl chlorides, imidazole is often a more effective base.[6]

  • Add the silyl chloride dropwise to the stirred solution. The reaction may be exothermic.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with TMSCl are often rapid (minutes to a few hours), while reactions with bulkier silyl chlorides may require longer reaction times or gentle heating.[9]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Silylation of Primary Amines using N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

This protocol is suitable for introducing the robust TBDMS group under neutral conditions.[8]

Materials:

  • Primary amine substrate

  • N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

Procedure:

  • Ensure the amine sample is completely dry in a reaction vial. Moisture can deactivate the reagent.[8]

  • Add the anhydrous solvent followed by MTBSTFA (typically 1.5-2.0 equivalents).

  • Tightly cap the vial and heat at 80-100°C for 1-2 hours. The higher temperature and longer reaction time are necessary due to the lower reactivity of MTBSTFA compared to silyl chlorides.[8]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, the solvent and volatile byproducts can often be removed under vacuum, and the product may be used directly or purified by chromatography.

Protocol 3: General Procedure for Deprotection of Silyl-Protected Amines

The choice of deprotection method depends on the stability of the silyl group and the sensitivity of the substrate to acidic or basic conditions.

A. Fluoride-Mediated Deprotection (for TES, TBS, TIPS, TBDPS)

The high strength of the silicon-fluorine bond makes fluoride ions a very effective and common reagent for cleaving silyl ethers and silylamines.[2][3]

Materials:

  • Silyl-protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the silyl-protected amine in THF.

  • Add the TBAF solution (typically 1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction mixture and monitor by TLC or LC-MS. Deprotection times can vary from minutes for TES to several hours for TIPS or TBDPS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify as needed.

B. Acid-Catalyzed Deprotection (for TMS, TES, and sometimes TBS)

Mild acidic conditions can be used to cleave less stable silyl groups.[7][10]

Materials:

  • Silyl-protected amine

  • Acetic acid (AcOH)

  • Solvent (e.g., THF, Methanol)

  • Water

Procedure:

  • Dissolve the silyl-protected amine in a mixture of the organic solvent and water.

  • Add acetic acid (a common condition is a 3:1:1 mixture of THF:AcOH:H₂O).

  • Stir at room temperature and monitor the reaction.

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product, wash, dry, concentrate, and purify as needed.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_protection Silylation (Protection) Amine (R-NH2) Amine (R-NH2) Silylated Amine (R-NH-SiR'3) Silylated Amine (R-NH-SiR'3) Amine (R-NH2)->Silylated Amine (R-NH-SiR'3)  Silylating Agent (e.g., R'3SiCl)  Base (e.g., Imidazole) Silylated Amine (R-NH-SiR'3)->Amine (R-NH2)  Deprotection Reagent (e.g., TBAF, H+)

General workflow for the silylation and desilylation of amines.

G cluster_legend Relative Stability TMS TMS TES TES TMS->TES  Increasing  Stability TBS TBS TES->TBS TIPS TIPS TBS->TIPS TBDPS TBDPS TIPS->TBDPS Less_Stable Less Stable More_Stable More Stable

Relative stability of common silyl protecting groups for amines.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Trimethylsilane, a versatile reagent in organic synthesis, demands careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always operate in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical goggles are mandatory. Contact lenses should not be worn.[1]

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1]

  • Skin and Body Protection: Wear suitable protective clothing and a laboratory coat.[1]

  • Respiratory Protection: If ventilation is inadequate, use appropriate respiratory protection.[1][3]

In Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[3] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

This compound is an extremely flammable gas.[1][4] In the event of a leak, eliminate all ignition sources.[3][5] A leaking gas fire should not be extinguished unless the leak can be stopped safely.[1][3][5]

Operational and Disposal Plan

The primary recommended method for the disposal of this compound is incineration by a licensed waste disposal contractor.[1][3] Do not attempt to dispose of this compound by pouring it down the drain or mixing it with other waste streams.[2]

Step-by-Step Disposal Procedure:

  • Containment: Ensure the this compound waste is in a suitable, properly sealed, and clearly labeled container. The original container is often the best option. Containers should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][2]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound." The label should also indicate the associated hazards (e.g., "Flammable Gas").

  • Segregation: Store this compound waste separately from incompatible materials, particularly oxidizing agents and halogens.[1][6]

  • Waste Contractor: Arrange for the collection of the waste by a licensed and reputable chemical waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the hazards.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the name of the disposal contractor.

For Small Residual Amounts in the Laboratory:

For very small quantities of residual this compound, a controlled quenching procedure can be considered, as it is a silyl hydride.[7] This should only be performed by experienced personnel in a fume hood with appropriate PPE.

Experimental Protocol for Quenching Small Residuals:

  • Inert Atmosphere: Purge a reaction flask with an inert gas (e.g., argon or nitrogen).

  • Dilution: Dilute the residual this compound with an inert, high-boiling point solvent (e.g., toluene or hexane) in the flask.

  • Cooling: Cool the solution in an ice bath.

  • Slow Addition: Slowly and dropwise add a less reactive alcohol, such as isopropanol or tert-butanol, to the cooled solution with stirring. The reaction will produce non-toxic tetraalkylsilane and hydrogen gas, which should be safely vented.

  • Neutralization: After the reaction is complete, neutralize the solution with a dilute aqueous solution of sodium bicarbonate.

  • Disposal of Quenched Solution: The resulting solution should be disposed of as a flammable liquid hazardous waste.

Quantitative Data Summary

ParameterValueReference
UN Number3161[1][3]
DOT Proper Shipping NameLiquefied gas, flammable, n.o.s. (this compound)[1][3]
NFPA 704 RatingHealth: 2, Fire: 4, Reactivity: 1[2][6]
Flash Point< -29°C[4]
Exposure Guideline (TWA)5 ppm[6]

This compound Disposal Workflow

Trimethylsilane_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Path cluster_small_residual Small Residual Quenching (Expert Use Only) start Start: this compound Waste ppe Wear Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood contain Secure in Labeled Container fume_hood->contain Large Quantities quench Controlled Quenching fume_hood->quench Small Residuals segregate Segregate from Incompatibles contain->segregate contractor Contact Licensed Waste Contractor segregate->contractor incineration Incineration contractor->incineration neutralize Neutralize quench->neutralize dispose_quenched Dispose as Flammable Liquid Waste neutralize->dispose_quenched

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylsilane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.